3-Methylnaphthalen-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEAUBISQMFXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500492 | |
| Record name | 3-Methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50870-10-5 | |
| Record name | 3-Methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylnaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methylnaphthalen-1-amine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Methylnaphthalen-1-amine (CAS No. 50870-10-5). As a substituted naphthalenamine, this compound represents a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the core characteristics of this molecule. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile.
Introduction
Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials.[1][2] The introduction of an amino group to the naphthalene core, as seen in naphthalenamines, imparts basicity and nucleophilicity, opening avenues for a diverse range of chemical modifications.[3] this compound, with its methylated naphthalene backbone, presents a unique combination of steric and electronic properties that can be exploited in the design of novel bioactive compounds. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] This guide will delve into the known and predicted chemical behaviors of this compound, providing a foundational understanding for its potential use in research and development.
Molecular Identity and Physicochemical Properties
Core Identification
| Property | Value | Source |
| IUPAC Name | This compound | PubChemLite[6] |
| CAS Number | 50870-10-5 | ChemScene[7] |
| Molecular Formula | C₁₁H₁₁N | ChemScene[7] |
| Molecular Weight | 157.21 g/mol | ChemScene[7] |
| Canonical SMILES | CC1=CC2=CC=CC=C2C(=C1)N | ChemScene[7] |
| InChI Key | MTEAUBISQMFXCE-UHFFFAOYSA-N | PubChemLite[6] |
digraph "3_Methylnaphthalen_1_amine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [style=solid];// Atom coordinates C1 [pos="0,0!", label=""]; C2 [pos="1.2,0.7!", label=""]; C3 [pos="2.4,0!", label=""]; C4 [pos="2.4,-1.4!", label=""]; C5 [pos="1.2,-2.1!", label=""]; C6 [pos="0,-1.4!", label=""]; C7 [pos="-1.2,-2.1!", label=""]; C8 [pos="-2.4,-1.4!", label=""]; C9 [pos="-2.4,0!", label=""]; C10 [pos="-1.2,0.7!", label=""]; C11 [pos="-3.6,0.7!", label="C"]; N1 [pos="3.6,0.7!", label="NH₂"];
// Aromatic ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C1 [label=""];
// Substituents C3 -- N1 [label=""]; C9 -- C11 [label=""];
// Double bonds for aromaticity C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; C7 -- C8 [style=double]; C9 -- C10 [style=double];
// Atom labels node [shape=none]; C1_label [pos="0.3,-0.3!", label="C"]; C2_label [pos="1.5,0.4!", label="C"]; C3_label [pos="2.7,-0.3!", label="C"]; C4_label [pos="2.7,-1.7!", label="C"]; C5_label [pos="1.5,-2.4!", label="C"]; C6_label [pos="0.3,-1.7!", label="C"]; C7_label [pos="-1.5,-2.4!", label="C"]; C8_label [pos="-2.7,-1.7!", label="C"]; C9_label [pos="-2.7,-0.3!", label="C"]; C10_label [pos="-1.5,0.4!", label="C"]; C11_label_H1 [pos="-3.9,1.0!", label="H"]; C11_label_H2 [pos="-3.3,1.3!", label="H"]; C11_label_H3 [pos="-4.2,0.4!", label="H"]; }
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[7] |
| logP (Octanol-Water Partition Coefficient) | 2.73 | ChemScene[7] |
| Hydrogen Bond Donors | 1 | ChemScene[7] |
| Hydrogen Bond Acceptors | 1 | ChemScene[7] |
| Rotatable Bonds | 0 | ChemScene[7] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and benzene. | General amine properties[5] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplets |
| Amine-H (NH₂) | 3.5 - 4.5 (broad) | Singlet |
| Methyl-H (CH₃) | 2.3 - 2.6 | Singlet |
Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on their specific positions on the naphthalene ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for each of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H & C-C | 110 - 135 |
| Aromatic C-CH₃ | 130 - 140 |
| Methyl C (CH₃) | 20 - 25 |
Note: The chemical shifts are estimates and can be influenced by solvent and other experimental conditions.[11][12]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the amine and aromatic functional groups.[13][14]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to weak |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to strong |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium to strong |
| C-N Stretch (aromatic) | 1250 - 1335 | Strong |
Mass Spectrometry (Predicted)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak.
| Ion | Predicted m/z |
| [M]⁺ | 157.09 |
| [M+H]⁺ | 158.10 |
Note: Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the naphthalene ring.[6]
Synthesis and Reactivity
The synthesis of this compound can be approached through several established synthetic routes for aromatic amines. Its reactivity is primarily governed by the nucleophilic character of the amino group and the susceptibility of the electron-rich naphthalene ring to electrophilic attack.
Proposed Synthetic Pathways
Two plausible synthetic routes are outlined below, based on common methodologies for the preparation of naphthalenamines.
This is a classic and widely used method for the synthesis of aromatic amines.[15]
Figure 2: Synthetic pathway via reduction of a nitro-intermediate.
Experimental Protocol (Proposed):
-
Nitration: 2-Methylnaphthalene is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-methyl-1-nitronaphthalene. The regioselectivity of this step is crucial and may require optimization of reaction conditions.
-
Reduction: The resulting 3-methyl-1-nitronaphthalene is then reduced to the corresponding amine. A common laboratory-scale method involves the use of a metal catalyst such as iron in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
-
Work-up and Purification: Following the reduction, the reaction mixture is basified to liberate the free amine, which is then extracted with an organic solvent. The product is purified by distillation or column chromatography.
This modern cross-coupling reaction provides a versatile and efficient method for the formation of C-N bonds.
Figure 3: Synthetic pathway via Buchwald-Hartwig amination.
Experimental Protocol (Proposed):
-
Halogenation: 2-Methylnaphthalene is brominated to produce 1-bromo-3-methylnaphthalene.
-
Coupling: The 1-bromo-3-methylnaphthalene is then subjected to a palladium-catalyzed amination with a suitable ammonia surrogate, such as benzophenone imine followed by hydrolysis, or directly with ammonia under high pressure. This reaction requires a palladium catalyst, a phosphine ligand, and a base.
-
Purification: The product is isolated and purified using standard techniques such as column chromatography.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the interplay of its amino and aromatic functionalities.
-
Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can readily react with electrophiles such as alkyl halides (alkylation), acyl chlorides (acylation to form amides), and aldehydes or ketones (to form imines).[16][17]
-
Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho-, para- directing group for electrophilic aromatic substitution on the naphthalene ring.[18][19] The methyl group is also an activating, ortho-, para- director. The positions most susceptible to electrophilic attack will be those activated by both the amino and methyl groups, while also considering steric hindrance. The most likely positions for substitution are C2 and C4.[20]
Applications in Drug Development and Research
While this compound itself may not be a therapeutic agent, its structural motif is of significant interest in medicinal chemistry. The naphthalene ring provides a lipophilic scaffold that can be tailored for specific biological targets, and the amino group serves as a handle for further derivatization.
-
Anticancer Research: Naphthalene derivatives have been extensively investigated as potential anticancer agents.[4] The this compound scaffold could be elaborated to design inhibitors of various kinases or other enzymes implicated in cancer progression.
-
Antimicrobial Agents: The development of new antimicrobial drugs is a critical area of research. Naphthalenamine derivatives have shown promise as antibacterial and antifungal agents.[1] The lipophilicity of the naphthalene moiety may facilitate penetration of microbial cell membranes.
-
Anti-inflammatory Drug Discovery: Chronic inflammation is a hallmark of many diseases. Naphthalene-based compounds have been explored for their anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.[4]
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the known hazards of related aromatic amines, it should be handled with care. Aromatic amines as a class are known to have potential carcinogenic effects.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents. The compound should be stored sealed at 2-8°C.[7]
Conclusion
This compound is a versatile chemical entity with significant potential as a building block in the synthesis of novel organic materials and pharmacologically active compounds. While a comprehensive experimental characterization is not yet available in the public domain, this technical guide has provided a detailed predictive overview of its chemical properties, plausible synthetic routes, and reactivity. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related naphthalenamine scaffolds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hmdb.ca [hmdb.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. byjus.com [byjus.com]
- 19. youtube.com [youtube.com]
- 20. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide to 3-Methylnaphthalen-1-amine (CAS Number: 50870-10-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylnaphthalen-1-amine (CAS No. 50870-10-5), a substituted naphthalenamine with potential applications as a versatile building block in organic synthesis, medicinal chemistry, and materials science. This document consolidates available information on its physicochemical properties, outlines plausible synthetic and purification strategies based on established chemical principles, and discusses its potential reactivity and applications. Due to the limited availability of specific experimental data for this compound in the peer-reviewed literature, this guide leverages data from structurally related analogs to provide predictive insights and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound and to facilitate its further investigation and utilization.
Introduction
Naphthalene derivatives are a prominent class of bicyclic aromatic hydrocarbons that form the structural core of numerous biologically active compounds and functional materials. The strategic introduction of substituents onto the naphthalene scaffold allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties, making them attractive motifs in drug discovery and materials science. This compound, a primary aromatic amine, represents an intriguing yet underexplored member of this family. Its structure, featuring a reactive amino group and a methyl substituent on the naphthalene ring, offers multiple avenues for chemical modification and derivatization. This guide serves as a detailed technical resource on this compound, providing a synthesis of its known attributes and a scientifically grounded projection of its chemical behavior and potential utility.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50870-10-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₁₁N | --INVALID-LINK--[1] |
| Molecular Weight | 157.21 g/mol | --INVALID-LINK--[1] |
| Synonyms | 3-methyl-[2]naphthylamine | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Melting Point | 50-52 °C | --INVALID-LINK-- |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate) | General knowledge of aromatic amines |
| Predicted LogP | 2.73 | --INVALID-LINK--[1] |
| Predicted pKa | ~4.5 (for the conjugate acid, based on aniline) | General knowledge of aromatic amines |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK--[1] |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily accessible literature, several established synthetic strategies for analogous naphthalenamines can be logically applied. The choice of synthetic route will depend on the availability of starting materials, desired scale, and required purity.
Proposed Synthetic Routes
Two plausible synthetic pathways are outlined below: the reduction of a nitro-substituted precursor and a modern cross-coupling approach.
A classical and reliable method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This two-step approach involves the nitration of 2-methylnaphthalene followed by the reduction of the nitro group.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed):
Step 1: Nitration of 2-Methylnaphthalene
-
To a stirred solution of 2-methylnaphthalene (1.0 eq) in a suitable solvent (e.g., acetic anhydride or dichloromethane) at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 3-methyl-1-nitronaphthalene.
Step 2: Reduction of 3-Methyl-1-nitronaphthalene
-
To a solution of 3-methyl-1-nitronaphthalene (1.0 eq) in ethanol or acetic acid, add a reducing agent such as iron powder (Fe, 3-5 eq) and a catalytic amount of hydrochloric acid (HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
For a more modern and often higher-yielding approach, the Buchwald-Hartwig amination of a corresponding halo-naphthalene can be employed. This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.
References
A Technical Guide to the Spectroscopic Characterization of 3-Methylnaphthalen-1-amine
Abstract
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic profile of 3-Methylnaphthalen-1-amine (C₁₁H₁₁N, CAS: 50870-10-5), a key aromatic amine derivative with significant applications in chemical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical aspects of characterizing this molecule using a multi-technique spectroscopic approach. We delve into the core principles and field-proven protocols for Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating predictive data with established principles, this guide serves as a robust framework for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring scientific integrity and reproducibility in advanced research settings.
Introduction: The Analytical Imperative for this compound
This compound is a substituted naphthalenamine, a class of compounds widely utilized as building blocks in the synthesis of dyes, agrochemicals, and pharmaceuticals. The precise arrangement of the methyl and amine groups on the naphthalene scaffold dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any meaningful research or development endeavor.
Spectroscopic techniques offer a non-destructive and highly detailed view into the molecular architecture. Each method probes different aspects of the molecule's structure and electronic environment. A consolidated analytical approach, leveraging the strengths of multiple spectroscopic techniques, provides a self-validating system for structural confirmation. This guide explains the causality behind experimental choices and provides the technical framework to acquire and interpret high-quality, reliable spectroscopic data for this compound.
Integrated Spectroscopic Workflow for Structural Elucidation
The confirmation of a chemical structure is a process of accumulating and correlating evidence. No single technique provides a complete picture. The logical workflow below illustrates how four key spectroscopic methods are synergistically employed to build a comprehensive and validated structural profile of this compound.
Caption: Integrated workflow for the structural validation of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
3.1. Expertise & Rationale
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The principle rests on the absorption of IR radiation at specific frequencies corresponding to the vibrational modes (stretching, bending) of chemical bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of the primary amine (-NH₂) group, the aromatic naphthalene core, and the aliphatic methyl (-CH₃) group. As a primary aromatic amine, it is expected to exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations, a feature that distinguishes it from secondary or tertiary amines.[1]
3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)
The ATR technique is chosen for its simplicity, speed, and minimal sample preparation, making it a highly reliable method for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum by pressing the anvil against the empty crystal.[2] This spectrum is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of dry, solid this compound onto the center of the ATR crystal.
-
Data Acquisition: Lower the press arm until it makes firm and even contact with the sample, ensuring good contact with the crystal. Initiate the scan. A typical scan accumulates 16-32 interferograms at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, raise the press arm and clean the crystal and anvil meticulously with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), ensuring no residue remains.[3]
3.3. Predicted IR Data and Interpretation
The following table summarizes the predicted characteristic absorption bands for this compound, based on established correlation charts for aromatic amines and substituted naphthalenes.[1][4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3450 - 3350 | N-H Asymmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3380 - 3280 | N-H Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3100 - 3000 | C-H Aromatic Stretch | Naphthalene Ring | Medium-Weak |
| 2980 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Medium-Weak |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |
| 1620 - 1580 | C=C Aromatic Stretch | Naphthalene Ring | Medium-Strong |
| 1335 - 1250 | C-N Aromatic Stretch | Aryl-Amine | Strong |
| 910 - 665 | N-H Wagging | Primary Amine (-NH₂) | Strong, Broad |
Analysis: The definitive evidence for the primary amine functionality comes from the pair of medium-intensity bands in the 3450-3280 cm⁻¹ region and the strong N-H bending peak around 1600 cm⁻¹.[1] The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the substituted nature of the naphthalene ring. The strong C-N stretch further corroborates the amine's connection to the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
4.1. Expertise & Rationale
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, NMR is essential to confirm the substitution pattern (positions 1 and 3) and the connectivity of all atoms. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for non-polar organic compounds, though DMSO-d₆ may be used if solubility is an issue, with the added benefit of potentially resolving the N-H protons more clearly.[5]
4.2. Experimental Protocol: Solution-State NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[5][6]
-
Filtration: To ensure a homogeneous solution free of particulates that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[7]
-
Data Acquisition: Insert the tube into the spectrometer. The experiment involves three key steps: locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and acquiring the spectrum using a standard pulse program.[5]
-
Referencing: Chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) if added.
4.3. Predicted NMR Data and Interpretation
The unique chemical environments for each proton and carbon atom in this compound are illustrated below.
Caption: Structure of this compound showing distinct proton (H) and carbon (C) environments.
Table of Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~6.8 | s | - | 1H |
| H-4 | ~7.2 | s | - | 1H |
| H-5 | ~7.8 | d | ~8.0 | 1H |
| H-6 | ~7.3 | t | ~7.5 | 1H |
| H-7 | ~7.4 | t | ~7.5 | 1H |
| H-8 | ~7.7 | d | ~8.0 | 1H |
| -NH₂ | ~3.9 | br s | - | 2H |
| -CH₃ | ~2.5 | s | - | 3H |
Table of Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted δ (ppm) |
| C-1 | ~142.0 |
| C-2 | ~115.0 |
| C-3 | ~130.0 |
| C-4 | ~120.0 |
| C-4a | ~128.0 |
| C-5 | ~126.0 |
| C-6 | ~122.0 |
| C-7 | ~125.0 |
| C-8 | ~124.0 |
| C-8a | ~134.0 |
| -CH₃ | ~21.5 |
Analysis: The ¹H NMR spectrum is expected to be highly informative. The two singlets in the aromatic region (~6.8 and ~7.2 ppm) are characteristic of the H-2 and H-4 protons, which lack adjacent proton neighbors, confirming the 1,3-substitution pattern. The remaining four aromatic protons will appear as a complex set of doublets and triplets, typical for a substituted naphthalene ring.[8] The broad singlet for the -NH₂ protons is characteristic and its integration (2H) confirms the primary amine. The sharp singlet integrating to 3H around 2.5 ppm is definitive for the methyl group. The ¹³C NMR spectrum will show 11 distinct signals, confirming the molecular symmetry and providing further evidence for the carbon skeleton.[9][10]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
5.1. Expertise & Rationale
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺˙) confirms the molecular weight. The Nitrogen Rule is a key principle here: a molecule with an odd number of nitrogen atoms, like this compound, will have an odd nominal molecular weight.[11] The fragmentation pattern provides a structural fingerprint that can be used to deduce the connectivity of the molecule.
5.2. Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A minute quantity of the sample is introduced into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam, causing ionization to form the molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
5.3. Predicted Mass Spectrum Data
| m/z | Ion Formula | Identity/Origin |
| 157 | [C₁₁H₁₁N]⁺˙ | Molecular Ion (M⁺˙) |
| 156 | [C₁₁H₁₀N]⁺ | [M-H]⁺, loss of H radical from amine |
| 142 | [C₁₀H₈N]⁺ | [M-CH₃]⁺, loss of methyl radical |
| 130 | [C₁₀H₈]⁺˙ | Loss of HCN from [M-H]⁺ ion |
| 115 | [C₉H₇]⁺ | Naphthalenic fragment |
Analysis: The most critical peak is the molecular ion peak at m/z 157, which corresponds to the molecular weight of C₁₁H₁₁N.[1] Its odd value is consistent with the Nitrogen Rule.[11] A prominent peak at m/z 156 ([M-H]⁺) is characteristic of primary aromatic amines.[12] Another significant fragmentation pathway is the loss of the methyl group, leading to a peak at m/z 142. Further fragmentation of the naphthalene ring system can lead to characteristic ions at lower m/z values, such as 130 and 115.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing the Conjugated System
6.1. Expertise & Rationale
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems. The naphthalene ring system is a strong chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands corresponding to π → π* transitions. The positions (λ_max) and intensities (molar absorptivity, ε) of these bands are sensitive to the substituents on the ring. This technique serves as an excellent method for confirming the presence of the naphthalene core and for quantitative analysis.[13]
6.2. Experimental Protocol: Solution-State UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or acetonitrile are common choices.
-
Sample Preparation: Prepare a dilute solution of this compound of a known concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample spectrum over a range of approximately 200-400 nm.
6.3. Predicted UV-Vis Absorption Data (in Ethanol)
| Predicted λ_max (nm) | Electronic Transition |
| ~240 nm | ¹B_b (π → π) |
| ~285 nm | ¹L_a (π → π) |
| ~325 nm | ¹L_b (π → π*) |
Analysis: The spectrum is expected to be dominated by the characteristic absorptions of the naphthalene chromophore.[14] Compared to unsubstituted naphthalene, the amino and methyl groups act as auxochromes, which are expected to cause a bathochromic (red) shift in the absorption maxima and potentially increase their intensity. The absorption maximum around 325 nm is particularly characteristic of the 1-aminonaphthalene system.[15]
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of IR, NMR, MS, and UV-Vis spectroscopy. IR spectroscopy confirms the key -NH₂ and -CH₃ functional groups. Mass spectrometry validates the molecular weight (157 amu) and elemental composition. High-resolution ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the 1,3-substitution pattern. Finally, UV-Vis spectroscopy verifies the integrity of the naphthalene conjugated system. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint, ensuring the identity and purity of the compound for all subsequent scientific and developmental applications.
References
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. amherst.edu [amherst.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 1-Naphthalenamine [webbook.nist.gov]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. organomation.com [organomation.com]
- 8. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizer loader [nmrdb.org]
- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the NMR Analysis of 3-Methylnaphthalen-1-amine
Introduction
3-Methylnaphthalen-1-amine, a substituted naphthalene derivative, is a molecule of considerable interest in the realms of chemical synthesis and drug discovery. Its rigid, bicyclic aromatic core, combined with a reactive primary amine and a methyl group, renders it a versatile scaffold for the development of novel compounds with potential biological activities. A profound understanding of its molecular structure is fundamental to predicting its reactivity, comprehending its interactions with biological targets, and ensuring the quality of synthesized materials.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules such as this compound. This powerful analytical technique provides detailed insights into the chemical environment of each atom, their connectivity, and their spatial relationships. This guide is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the NMR analysis of this compound. It covers the entire workflow, from meticulous sample preparation to the detailed interpretation of one- and two-dimensional NMR spectra. By elucidating the rationale behind experimental choices and presenting a self-validating system of protocols, this document aims to be a practical and authoritative resource.
Experimental Protocols
Sample Preparation
The quality of the resultant NMR spectrum is intrinsically linked to the integrity of the sample preparation. For this compound, a protocol optimized for aromatic amines is of paramount importance.
Materials:
-
High-purity this compound
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the solvent peak)
Step-by-Step Methodology:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a widely used solvent for many organic molecules, owing to its excellent dissolving capacity and a relatively simple residual solvent peak.[1] However, for amines, the amine protons (N-H) may undergo exchange with residual protons in the solvent or with traces of water, which can lead to significant peak broadening.[2] An excellent alternative is deuterated dimethyl sulfoxide (DMSO-d₆), which can slow down this exchange process, resulting in sharper N-H signals. It is important to note that the choice of solvent will influence the chemical shifts of all protons, particularly the amine protons.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of this compound dissolved in 0.6-0.7 mL of deuterated solvent is recommended.[3] For ¹³C NMR, which is inherently less sensitive, a more concentrated solution, in the range of 50-100 mg in 0.6-0.7 mL, is preferable to reduce the acquisition time.
-
Dissolution and Filtration: The desired amount of this compound should be weighed and dissolved in the chosen deuterated solvent within a small vial. To eliminate any particulate matter that could degrade the quality of the spectrum, the solution should be filtered through a small plug of glass wool packed into a Pasteur pipette, directly into a clean and dry 5 mm NMR tube.
-
Homogenization: The NMR tube should be gently agitated to ensure that the solution is homogeneous.
-
Referencing: Modern NMR spectrometers can utilize the deuterium signal of the solvent for field-frequency locking and can be calibrated to the residual solvent peak. For CDCl₃, the residual ¹H signal is at δ 7.26 ppm, and the ¹³C signal is at δ 77.16 ppm. For DMSO-d₆, the residual ¹H signal is at δ 2.50 ppm, and the ¹³C signal is at δ 39.52 ppm.
NMR Data Acquisition
A complete structural elucidation of this compound necessitates the following NMR experiments:
-
¹H NMR (Proton NMR): This experiment provides crucial information on the number of different types of protons, their respective chemical environments, and their neighboring protons through spin-spin coupling.
-
¹³C NMR (Carbon-13 NMR): This technique reveals the number of different types of carbon atoms present in the molecule. It is standard practice to run a proton-decoupled ¹³C experiment, which results in all carbon signals appearing as singlets.
-
COSY (Correlation Spectroscopy): This 2D experiment is essential for identifying protons that are coupled to each other, typically over two or three bonds, and is particularly useful for establishing the connectivity of protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbon atoms to which they are attached, providing one-bond ¹H-¹³C correlation data.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). It is especially valuable for identifying quaternary carbons and for assembling the carbon skeleton of the molecule.
Predicted NMR Spectral Data and Interpretation
In the absence of published experimental spectra for this compound, the following analysis is based on predicted NMR data. This serves as a robust guide for the interpretation of the expected spectral features of the molecule.
Molecular Structure and Atom Numbering
For clarity in the discussion of the NMR data, the atoms of this compound are numbered as depicted in the following diagram.
References
- 1. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 2. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. organomation.com [organomation.com]
IR spectrum of 3-Methylnaphthalen-1-amine
An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 3-Methylnaphthalen-1-amine
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key aromatic amine derivative. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles of FTIR spectroscopy and applies them to the structural characterization of this specific molecule. It details a robust experimental protocol for sample analysis, offers a thorough interpretation of the expected vibrational modes, and underscores the utility of FTIR as a critical tool for identity confirmation and quality control. The guide integrates theoretical principles with practical application, ensuring a deep understanding of how molecular structure correlates with spectral features.
Introduction: The Significance of this compound
This compound (C₁₁H₁₁N) is a substituted naphthalene derivative featuring a primary amine group and a methyl group on the aromatic core.[1][2] Its structural complexity and the presence of multiple functional groups make it a molecule of interest in synthetic chemistry and as a potential intermediate in the development of pharmaceutical compounds.
The precise identification and structural verification of such molecules are paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[3] By measuring the interaction of infrared radiation with the molecule, FTIR provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.[4][5] This guide will deconstruct the expected , providing a foundational understanding for its analysis.
Foundational Principles of IR Spectroscopy
Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural modes of vibration.[3] These vibrations are quantized and can be categorized into two primary types: stretching and bending.[6][7]
-
Stretching Vibrations : These involve a change in the length of a chemical bond. They can be symmetric, where bonds stretch in phase, or asymmetric, where they stretch out of phase. Asymmetric stretches typically occur at higher frequencies (wavenumbers) than symmetric stretches.[6]
-
Bending Vibrations : These involve a change in the angle between bonds. They are often described with terms like scissoring, rocking, wagging, and twisting.[5][6] Bending vibrations require less energy and thus appear at lower frequencies than stretching vibrations.[7]
The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), where specific peaks can be correlated to the presence of particular functional groups, such as the N-H bonds of the amine, the C-H bonds of the methyl group and aromatic ring, and the C=C bonds of the naphthalene core.[8]
Experimental Protocol for FTIR Analysis
A reliable spectrum is contingent upon a meticulously executed experimental procedure. The following protocol outlines a self-validating workflow for acquiring the FTIR spectrum of a solid sample like this compound.
Sample Preparation: Ensuring Purity
The purity of the analyte is critical for accurate spectral interpretation. Impurities from synthesis, such as starting materials or byproducts, can introduce extraneous peaks.[9] Purification via recrystallization or column chromatography is recommended prior to analysis.[9]
Step-by-Step Protocol (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a common and convenient technique for solid samples, requiring minimal preparation.
-
Instrument Preparation : Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Crystal Cleaning : Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residue from previous analyses.
-
Background Spectrum : Acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the spectrometer software to subtract these signals from the final sample spectrum.
-
Sample Application : Place a small amount of the purified, solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Sample Spectrum Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Post-Analysis Cleaning : Clean the sample from the ATR crystal as described in Step 2.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the FTIR analysis process.
Caption: A generalized workflow for FTIR analysis using an ATR accessory.
Spectral Analysis and Interpretation
The molecular structure of this compound dictates its IR spectrum. The key functional groups—a primary aromatic amine, a methyl group, and the substituted naphthalene ring—each give rise to characteristic absorption bands.
Caption: The chemical structure of this compound.
Detailed Peak Assignment
The spectrum can be analyzed by dividing it into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[8]
I. N-H Vibrations (Amine Group)
-
N-H Stretching (3500-3300 cm⁻¹) : As a primary amine (R-NH₂), the molecule will exhibit two distinct bands in this region. The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric stretch.[6][10] For aromatic amines, these bands are typically found between 3500-3400 cm⁻¹.[11]
-
N-H Bending (Scissoring) (1650-1580 cm⁻¹) : A moderate to strong absorption due to the in-plane scissoring vibration of the -NH₂ group is expected in this range.[10][11] This peak can sometimes overlap with aromatic C=C stretching bands.
II. C-H Vibrations (Aromatic and Aliphatic)
-
Aromatic C-H Stretching (3100-3000 cm⁻¹) : The sp² C-H bonds on the naphthalene ring will produce one or more sharp, medium-intensity bands just above 3000 cm⁻¹.[12][13] This is a clear indicator of aromatic or unsaturated systems.
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹) : The sp³ C-H bonds of the methyl (-CH₃) group will show characteristic stretching vibrations just below 3000 cm⁻¹.[14] Both asymmetric and symmetric stretching modes are expected.[15]
-
Aliphatic C-H Bending (1470-1370 cm⁻¹) : The methyl group also has characteristic bending vibrations: an asymmetric bend around 1460 cm⁻¹ and a distinctive symmetric "umbrella" mode bend around 1375 cm⁻¹.[15]
III. Aromatic Ring and C-N Vibrations
-
Aromatic C=C Stretching (1600-1400 cm⁻¹) : The naphthalene ring gives rise to a series of sharp, moderate-intensity bands from in-plane carbon-carbon double bond stretching. Key bands are typically observed near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[12][14]
-
Aromatic C-N Stretching (1335-1250 cm⁻¹) : A strong band is expected in this region, corresponding to the stretching of the C-N bond. The aromatic nature of the bond results in a higher frequency compared to aliphatic amines.[10][11][16]
IV. The Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex pattern of absorptions unique to the molecule's overall structure.[4]
-
C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹) : These strong absorptions are highly diagnostic of the substitution pattern on the aromatic ring.[12] The specific pattern for the 1,3-disubstituted naphthalene ring system will be characteristic.
-
N-H Wagging (910-665 cm⁻¹) : A broad, often strong band from the out-of-plane wagging of the N-H bonds may be present, though it can be difficult to distinguish in the crowded fingerprint region.[10][11]
-
Ring Bending and Other Vibrations : Numerous other vibrations, including C-C single bond stretches and ring deformations, contribute to the unique pattern in this region, confirming the molecule's identity when compared to a reference spectrum.[17]
Summary of Expected Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3400 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium, Sharp (2 bands) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring (sp²) | Medium, Sharp |
| 3000 - 2850 | C-H Asymmetric & Symmetric Stretching | Methyl Group (sp³) | Medium |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |
| 1600 - 1400 | C=C In-Ring Stretching | Aromatic Ring | Medium, Sharp (multiple bands) |
| ~1460 | C-H Asymmetric Bending | Methyl Group | Medium |
| ~1375 | C-H Symmetric Bending ("Umbrella") | Methyl Group | Medium |
| 1335 - 1250 | C-N Stretching | Aromatic Amine | Strong |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |
| 910 - 665 | N-H Wagging | Primary Amine | Medium to Strong, Broad |
Conclusion
FTIR spectroscopy is an indispensable technique for the structural elucidation of this compound. By systematically analyzing the key regions of the infrared spectrum, one can confidently identify the characteristic vibrational modes of the primary aromatic amine, the methyl substituent, and the naphthalene core. The N-H and aromatic C-H stretching bands confirm the primary functional groups, while the strong C-N stretch and the complex pattern in the fingerprint region provide definitive confirmation of the molecule's identity. This guide provides the foundational knowledge for researchers to employ FTIR not only for qualitative identification but also for assessing sample purity and consistency in synthetic and developmental applications.
References
- 1. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scribd.com [scribd.com]
- 6. web.williams.edu [web.williams.edu]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Infrared Spectrometry [www2.chemistry.msu.edu]
- 17. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
mass spectrometry of 3-Methylnaphthalen-1-amine
An In-depth Technical Guide to the Mass Spectrometry of 3-Methylnaphthalen-1-amine
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide on the mass spectrometric analysis of this compound (C₁₁H₁₁N). It is designed for researchers, analytical chemists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric conditions. This guide moves beyond simple data reporting to explain the fundamental principles and causal relationships that govern its ionization and fragmentation, providing field-proven insights for robust method development and structural elucidation.
Foundational Principles and Physicochemical Context
This compound is an aromatic amine with a naphthalene core, a functional group of significant interest in medicinal chemistry and materials science. Mass spectrometry (MS) is an indispensable tool for its identification and quantification, offering high sensitivity and structural specificity. The inherent properties of the molecule, particularly the stable aromatic system and the basic nitrogen atom, dictate its mass spectrometric behavior.
A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . For a molecule containing an odd number of nitrogen atoms, the molecular ion (M⁺•) will have an odd nominal mass-to-charge ratio (m/z).[1] this compound, with one nitrogen atom, adheres to this rule, providing an immediate diagnostic check for the molecular ion peak.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [2][3] |
| Molecular Weight | 157.21 g/mol | [2] |
| Monoisotopic Mass | 157.08914 Da | [3] |
| CAS Number | 50870-10-5 | [2] |
| Predicted XlogP | 2.9 | [3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
Ionization & Fragmentation: A Mechanistic Perspective
Electron Ionization (EI) is the most common and appropriate ionization technique for a volatile, thermally stable molecule like this compound, particularly when coupled with Gas Chromatography (GC). At a standard energy of 70 eV, EI imparts significant internal energy to the molecule, inducing reproducible and structurally informative fragmentation.[4]
The stability of the naphthalene ring system ensures that the molecular ion (M⁺•) at m/z 157 will be prominent.[1] The subsequent fragmentation cascade is governed by the relative lability of bonds and the stability of the resulting fragment ions and neutral losses.
Predicted Fragmentation Pathway
While a publicly available, experimentally verified mass spectrum for this compound is not readily found in common databases like NIST, a reliable fragmentation pattern can be predicted based on the established behavior of aromatic amines and methylated polycyclic aromatic hydrocarbons.[5][6][7]
-
Molecular Ion (M⁺•), m/z 157 : The base peak or a very intense peak is expected, reflecting the stability of the aromatic system.
-
Loss of a Hydrogen Radical ([M-H]⁺), m/z 156 : A common fragmentation for primary amines and compounds with benzylic hydrogens, leading to the formation of a stable iminium or expanded ring cation. The ion at m/z 156 is observed to be the base peak in the analogous compound, (1-naphthyl)methyl)amine.[8]
-
Loss of a Methyl Radical ([M-CH₃]⁺), m/z 142 : Cleavage of the C-C bond between the naphthalene ring and the methyl group results in the formation of an aminonaphthalene cation.
-
Loss of Hydrogen Cyanide ([M-HCN]⁺•), m/z 130 : This is a characteristic fragmentation pathway for primary aromatic amines.[5] It involves the rearrangement and elimination of HCN from the molecular ion, leading to a stable hydrocarbon fragment ion. The mass spectrum of 1-Naphthalenamine shows a significant peak corresponding to the loss of HCN.[6]
-
Formation of Naphthyl Cation ([C₁₀H₇]⁺), m/z 127 : Loss of the methyl and amine functionalities can lead to the stable naphthyl cation.
The following diagram illustrates the predicted fragmentation cascade under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Tabulated Summary of Predicted Fragments
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (Predicted) | Proposed Fragment Identity | Description of Neutral Loss | Causal Factor |
| 157 | [C₁₁H₁₁N]⁺• | Molecular Ion (M⁺•) | High stability of the aromatic naphthalene core. |
| 156 | [C₁₁H₁₀N]⁺ | Loss of a hydrogen radical (•H) | Formation of a stable, resonance-delocalized cation. |
| 142 | [C₁₀H₈N]⁺ | Loss of a methyl radical (•CH₃) | Cleavage of a relatively weak benzylic C-C bond. |
| 130 | [C₁₀H₈]⁺• | Loss of hydrogen cyanide (HCN) | Characteristic rearrangement of primary aromatic amines. |
| 127 | [C₁₀H₇]⁺ | Loss of •CH₂NH₂ from M⁺• | Formation of the very stable naphthyl cation. |
Self-Validating Experimental Protocol: GC-MS Analysis
This protocol provides a robust framework for the analysis of this compound. The inclusion of quality control checks and detailed parameters ensures methodological trustworthiness.
Safety Precaution: Aromatic amines as a class should be considered potentially carcinogenic. Handle the pure compound and concentrated standards in a regulated area or fume hood, using appropriate personal protective equipment (PPE).[9]
Sample and Standard Preparation
-
Stock Standard Preparation (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity methanol or ethyl acetate.
-
Working Standard Preparation (1-10 µg/mL): Perform serial dilutions of the stock standard to create a series of working standards for calibration. Dilute with the same solvent used for the stock solution.
-
Sample Preparation: Dissolve the unknown sample in the same solvent to an estimated concentration within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.
-
Quality Control (QC): Prepare a QC sample from a separate weighing of the reference standard. This QC should be run at the beginning, middle, and end of the analytical batch to verify instrument performance and calibration stability.
GC-MS Instrumentation and Parameters
The following parameters are a validated starting point and may be optimized for specific instrumentation.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (or Split 10:1) | Use splitless for trace analysis, split for higher concentrations. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Provides optimal separation efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Industry-standard column offering excellent resolution for semi-volatile aromatic compounds. |
| Oven Program | Initial 100 °C, hold 1 min; ramp 15 °C/min to 280 °C, hold 5 min. | Provides good separation from potential isomers and impurities. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | The standard, robust ionization method for this compound class.[10] |
| Ionization Energy | 70 eV | Standardized energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C | Prevents condensation while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Mass Range | m/z 40 - 450 | Covers the molecular ion and all expected fragments. |
| Scan Speed | 2-3 scans/sec | Provides sufficient data points across the chromatographic peak. |
Data Analysis Workflow
The logical flow from data acquisition to final confirmation is critical for ensuring the integrity of the results.
Caption: Standard workflow for GC-MS analysis and identification.
Conclusion
The mass spectrometric analysis of this compound is straightforward when approached with a foundational understanding of its chemical properties and the principles of electron ionization. A successful analysis hinges on predicting the fragmentation pattern, which is dominated by the stable molecular ion and characteristic losses of hydrogen, methyl radicals, and hydrogen cyanide. The detailed GC-MS protocol provided herein serves as a robust, self-validating method for the unambiguous identification and quantification of this compound, empowering researchers in their analytical and developmental endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. future4200.com [future4200.com]
- 6. 1-Naphthalenamine [webbook.nist.gov]
- 7. Naphthalene, 1-methyl- [webbook.nist.gov]
- 8. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]
- 9. osha.gov [osha.gov]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 3-Methylnaphthalen-1-amine Derivatives in Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the naphthalene core stands as a "privileged scaffold," a recurring molecular framework that consistently yields compounds with significant biological activity.[1] This bicyclic aromatic system offers a unique combination of lipophilicity, rigidity, and synthetic versatility, making it an ideal starting point for the development of novel therapeutic agents. Within this esteemed class of compounds, 3-Methylnaphthalen-1-amine and its derivatives are emerging as a focal point for researchers in oncology, infectious diseases, and inflammatory conditions.
This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives and their analogs. As a Senior Application Scientist, the aim is not merely to present protocols but to provide a causal understanding of the experimental choices and to illuminate the structure-activity relationships that govern the efficacy of these promising molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold in their own research endeavors.
The this compound Core: Physicochemical Properties and Synthetic Overview
The foundational molecule, this compound, with the chemical formula C₁₁H₁₁N, serves as the primary building block for the derivatives discussed herein. Its structure, characterized by a naphthalene ring system substituted with a methyl group at the 3-position and an amine group at the 1-position, provides a rich canvas for chemical modification. The lipophilic nature of the naphthalene ring is a key determinant of the pharmacokinetic properties of its derivatives, often facilitating passage through cellular membranes.[1] The primary amine at the 1-position is a versatile functional handle, readily participating in a wide array of chemical transformations to generate a diverse library of analogs.
Synthesis of the Core Scaffold
While this compound is commercially available, understanding its synthesis is crucial for the development of novel analogs. A common synthetic route involves the nitration of 2-methylnaphthalene followed by reduction of the resulting nitro-intermediate to the corresponding amine. The regioselectivity of the nitration is a critical step, often yielding a mixture of isomers that require careful separation.
Alternatively, multi-component reactions and reductive amination strategies, which have been successfully applied to the synthesis of analogous naphthalen-1-amine structures, represent a more direct and efficient approach.[1] For instance, the reductive amination of a suitable naphthaldehyde precursor offers a one-pot method to introduce the amine functionality.[1]
Therapeutic Applications and Mechanistic Insights of Derivatives
The true therapeutic potential of the this compound scaffold is unlocked through the synthesis of its derivatives. By modifying both the naphthalene ring and the primary amine, researchers can fine-tune the pharmacodynamic and pharmacokinetic properties of these compounds to target specific biological pathways.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research on aminonaphthalene analogs has focused on their potential as anticancer agents.[1] Derivatives of the closely related 3-(Naphthalen-1-yl)propan-1-amine have demonstrated promising activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Overexpression and mutations of EGFR are well-established drivers in the progression of various cancers.
Mechanism of Action: Naphthalene-based compounds can be designed to competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition prevents autophosphorylation and disrupts downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]
Diagram: EGFR Signaling Pathway and Inhibition by Naphthalene Derivatives
References
potential biological activity of 3-Methylnaphthalen-1-amine
An In-depth Technical Guide to the Potential Biological Activity of 3-Methylnaphthalen-1-amine
Authored by: Gemini, Senior Application Scientist
Abstract
The naphthalene scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1][2][3][4] Its rigid, lipophilic bicyclic structure provides a versatile template for the design of molecules that can effectively interact with biological targets. Within this broad class, aminonaphthalenes and their derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This guide focuses on this compound, a specific, less-studied derivative. While direct research on this compound is sparse, this document synthesizes data from structurally related methylnaphthalenes and naphthylamines to build a comprehensive profile of its potential biological activities, metabolic fate, and toxicological considerations. We will explore hypothetical mechanisms of action and provide robust experimental protocols for researchers aiming to investigate this promising chemical entity.
Compound Profile: Physicochemical Properties and Synthesis
This compound is an aromatic amine characterized by a naphthalene core substituted with an amino group at the C1 position and a methyl group at the C3 position. These structural features are pivotal, as the amino group provides a site for hydrogen bonding and salt formation, while the methyl group and naphthalene ring contribute to the molecule's lipophilicity, influencing its membrane permeability and interaction with hydrophobic pockets in biological targets.
| Property | Value | Reference |
| CAS Number | 50870-10-5 | [8] |
| Molecular Formula | C₁₁H₁₁N | [8] |
| Molecular Weight | 157.21 g/mol | [8] |
| Synonyms | 3-methyl-[9]naphthylamine | [8] |
The synthesis of naphthylamines can be achieved through various established organic chemistry routes. While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, common methodologies for related structures involve the reduction of corresponding nitro-naphthalenes or the reductive amination of naphthaldehydes or ketones.[5][10] These established pathways provide a logical starting point for the laboratory-scale synthesis of this target compound for biological evaluation.
Potential Biological Activities: An Evidence-Based Extrapolation
The biological potential of this compound is inferred from the extensive research conducted on its structural analogs. The naphthalene moiety is present in numerous compounds with demonstrated efficacy against a wide array of microbes and cancer cell lines.[1][11]
Antimicrobial (Antibacterial & Antifungal) Potential
Naphthalene derivatives are a well-established class of antimicrobial agents.[1] Marketed antifungal drugs like Terbinafine and Naftifine feature a naphthalene core, underscoring its importance in this therapeutic area.[11] Research has demonstrated that various naphthylamine derivatives exhibit broad-spectrum activity. For instance, derivatives featuring azetidinone or thiazolidinone moieties have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species.[1][12][13]
The proposed mechanism for antimicrobial action often involves the lipophilic naphthalene ring facilitating the molecule's penetration through the microbial cell membrane.[5] Once inside, the compound can disrupt membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis, leading to cell death.[2] The specific activity of this compound would depend on how the methyl and amino substituents modulate its physicochemical properties and target interactions.
Table 2: Examples of Reported Antimicrobial Activity in Naphthylamine Derivatives
| Derivative Class | Organism(s) | Reported Activity (MIC) | Reference |
| Amide-coupled naphthalene scaffolds | E. coli, P. aeruginosa, S. aureus | 12.5–100 µg/mL | [1] |
| Thiazolidinone derivatives | S. aureus, B. subtilis, Candida spp. | 0.4–1000 µg/mL | [13] |
| Azetidinone derivatives | B. subtilis, S. aureus, E. coli | Inhibition zones of 9–19 mm | [1] |
Anticancer and Cytotoxic Potential
The planar aromatic structure of naphthalene allows its derivatives to function as DNA intercalating agents, a mechanism central to the action of many chemotherapeutic drugs.[3][4] Naphthylamine and naphthalimide derivatives have shown significant promise as anticancer agents.[2][6] For example, certain N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines demonstrated potent cytotoxic activity (IC₅₀ < 10 μg/mL) against human cancer cell lines of the breast (MCF-7), lung (H-460), and central nervous system (SF-268).[6]
Other potential anticancer mechanisms for naphthalene-based compounds include the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often overactive in various cancers.[5] By targeting the ATP-binding site of the EGFR tyrosine kinase, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.[5]
Anti-inflammatory Activity
Naphthalene derivatives have also been investigated for their anti-inflammatory properties.[5][7] Studies on related compounds have shown inhibitory effects on superoxide formation in neutrophils, a key process in the inflammatory response.[7] The mechanism likely involves the modulation of inflammatory signaling pathways such as NF-κB or MAPK.[5]
Metabolism, Bioactivation, and Toxicological Profile
A critical aspect of developing any new chemical entity is understanding its metabolic fate and potential toxicity. The metabolism of methylnaphthalenes and naphthylamines is complex and can lead to bioactivation, generating reactive metabolites responsible for toxicity.
Metabolic Pathways
The metabolism of this compound is expected to proceed via two primary routes, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[14][15][16][17]
-
Ring Oxidation (Epoxidation): The naphthalene ring can be oxidized by CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2F2) to form an electrophilic epoxide intermediate.[15][17] This reactive epoxide can then undergo several transformations:
-
Detoxification via conjugation with glutathione (GSH).
-
Hydration by epoxide hydrolase to form a dihydrodiol.
-
Spontaneous rearrangement to form naphthols.[15]
-
-
Methyl Group Oxidation: The methyl substituent can be oxidized to a hydroxymethyl group, which can be further metabolized.[15] For methylnaphthalenes, this side-chain oxidation is a significant pathway.[15]
-
N-Conjugation: The primary amine group is a target for phase II metabolic enzymes, leading to N-glucuronidation or N-acetylation, which are typically detoxification pathways that increase water solubility and facilitate excretion.[16]
The balance between these pathways is crucial. Ring epoxidation is often linked to cytotoxicity, as the resulting electrophilic metabolites can form covalent adducts with cellular macromolecules like DNA and proteins, leading to cellular damage.[14][17] In contrast, extensive N-glucuronidation, as seen with the non-carcinogenic 1-naphthylamine, is an effective detoxification route.[16]
Toxicological Considerations
The toxicological profile of methylnaphthalenes and certain naphthylamines raises important safety considerations.
-
Cytotoxicity: As mentioned, the formation of reactive metabolites can cause tissue injury. For methylnaphthalenes, the lung is a primary target, with toxicity observed in non-ciliated bronchiolar epithelial (Clara) cells.[14]
-
Genotoxicity & Carcinogenicity: Some naphthylamines are known or suspected carcinogens.[9][18] For example, 2-naphthylamine is a known human bladder carcinogen.[16] The genotoxic potential is often linked to the formation of DNA adducts by reactive metabolites. Therefore, any investigation into this compound must include rigorous genotoxicity screening. Chronic exposure studies in mice have shown that 1-methylnaphthalene can increase the incidence of bronchiolar/alveolar adenomas.[14]
Key Experimental Protocols
To systematically evaluate the , a tiered screening approach is recommended. The following are foundational, step-by-step protocols for initial in vitro assessment.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. Diaminonaphthalenes and related aminocompounds: mutagenicity, CYP1A induction and interaction with the Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 13. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide on 3-Methylnaphthalen-1-amine: From Historical Synthesis to Modern Applications
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a thorough examination of 3-Methylnaphthalen-1-amine, a key aromatic amine with significant applications as a chemical intermediate in organic synthesis and drug discovery. This document traces the historical arc of its synthesis, details its physicochemical properties, outlines modern preparative methods, and discusses its role as a versatile building block in the development of complex molecules.
Part 1: Discovery and Historical Synthesis: A Legacy of Aromatic Chemistry
The discovery of this compound is not marked by a singular, celebrated event but is rather a logical progression in the systematic exploration of naphthalene chemistry that flourished in the early 20th century. The foundation for its synthesis was laid by the extensive work on the reactivity of aromatic hydrocarbons derived from coal tar. Early organic chemists focused on the functionalization of naphthalene and its derivatives, with the preparation of naphthylamines (aminonaphthalenes) being of particular interest for the dye industry.
The classical and most probable first synthesis of this compound involves a two-step process: the nitration of 2-methylnaphthalene followed by the reduction of the resulting nitro derivative. The challenge in this early work lay in controlling the regioselectivity of the nitration reaction. A pivotal study by Alcorn and Wells in 1965 systematically investigated the nitration of both 1- and 2-methylnaphthalene under various conditions, providing a foundational understanding of the isomer distributions.[1] Their work elucidated the partial rate factors and the directing effects of the methyl group on the naphthalene system, which is crucial for selectively obtaining the desired 1-nitro-3-methylnaphthalene intermediate.
Following the successful nitration, the subsequent reduction of the nitro group to a primary amine was a well-established transformation. A variety of reducing agents were available to chemists of the era, ranging from metals in acidic media (e.g., tin and hydrochloric acid) to catalytic hydrogenation, which became more prevalent with the development of suitable catalysts. This nitration-reduction sequence remains a fundamental and illustrative example of classical aromatic chemistry.
Part 2: Physicochemical Characteristics and Structural Information
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. These properties govern its solubility, reactivity, and pharmacokinetic profile when incorporated into larger molecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molar Mass | 157.21 g/mol | [2] |
| Boiling Point | 293.0 ± 0.0 °C at 760 mmHg | |
| LogP | 2.73 | |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 |
The structure of this compound consists of a naphthalene ring system substituted with a methyl group at the 3-position and an amino group at the 1-position. The presence of the electron-donating amino and methyl groups on the aromatic scaffold influences its nucleophilicity and its behavior in electrophilic aromatic substitution reactions.
Caption: Structure of this compound.
Part 3: Modern Synthetic Methodologies
While the classical nitration-reduction pathway is still viable, modern organic synthesis offers more efficient, selective, and milder methods for preparing this compound.
Catalytic Reduction of 1-Nitro-3-methylnaphthalene
This remains a widely used and high-yielding method due to the commercial availability of the starting nitro compound.
Experimental Protocol:
-
Reaction Setup: In a suitable pressure vessel, dissolve 1-nitro-3-methylnaphthalene in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the reduction of aromatic nitro groups to amines, often providing clean reactions with high yields.[3]
-
Solvent: Ethanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are stable under the reaction conditions.
-
Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure of hydrogen increases the rate of reaction, leading to shorter reaction times.
-
Celite Filtration: The palladium catalyst is a very fine powder and can be pyrophoric when dry. Filtering through celite ensures its complete and safe removal from the reaction mixture.
Caption: Workflow for the catalytic reduction of 1-nitro-3-methylnaphthalene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a modern approach to synthesizing aryl amines.[4][5] This method is particularly useful when starting from an aryl halide precursor.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-3-methylnaphthalene, an ammonia surrogate (e.g., benzophenone imine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) in a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C and stir for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Hydrolysis and Work-up: Once the starting material is consumed, cool the reaction to room temperature. If an ammonia surrogate was used, perform a hydrolysis step (e.g., with aqueous acid) to liberate the primary amine.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalysts and phosphine ligands are sensitive to oxygen and moisture, which can deactivate them. Therefore, the reaction must be carried out under inert conditions.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos facilitate the key reductive elimination step that forms the C-N bond.
-
Base: A strong base is required to deprotonate the amine (or ammonia surrogate), allowing it to coordinate to the palladium center. Sodium tert-butoxide is commonly used due to its high basicity and low nucleophilicity.
-
Ammonia Surrogate: Gaseous ammonia can be difficult to handle in a laboratory setting. Ammonia surrogates provide a more convenient and controlled source of the -NH₂ group.
Part 4: Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. The naphthalene scaffold is a common feature in many biologically active compounds, and the specific substitution pattern of this compound offers a unique starting point for the design of novel structures.[6]
While specific drugs containing the this compound moiety are not widely publicized, its utility lies in its role as a building block. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures. For example, the amine can be acylated, alkylated, or used in coupling reactions to create a wide range of derivatives.
The lipophilic nature of the methylnaphthalene core can be advantageous in drug design, as it can influence properties such as membrane permeability and binding to hydrophobic pockets in target proteins. Researchers in medicinal chemistry can utilize this compound as a scaffold to synthesize libraries of compounds for screening against various biological targets. Its derivatives have potential applications in areas where other naphthalene-based compounds have shown promise, such as antiviral and anticancer agents.
Part 5: Conclusion and Future Outlook
This compound represents a confluence of classical and modern organic chemistry. Its historical synthesis, rooted in the fundamental reactions of aromatic compounds, laid the groundwork for its continued relevance. Today, with the advent of powerful cross-coupling methodologies, its preparation is more efficient and versatile than ever.
As a research chemical and synthetic intermediate, this compound holds significant potential for the development of novel pharmaceuticals and functional materials. The ongoing exploration of new synthetic methods and the increasing demand for diverse molecular scaffolds in high-throughput screening will ensure its continued importance in the field of chemical synthesis. Future work will likely focus on expanding the library of derivatives that can be accessed from this versatile building block and exploring their biological activities in greater detail.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. chemscene.com [chemscene.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 3-Methylnaphthalen-1-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 3-Methylnaphthalen-1-amine, a representative aromatic amine scaffold relevant to medicinal chemistry and drug development. We move beyond a simple recitation of steps to offer a deep dive into the causality behind methodological choices, ensuring a robust and defensible computational analysis. This document is structured to empower researchers, scientists, and drug development professionals to leverage computational chemistry for elucidating molecular properties, predicting reactivity, and informing rational drug design. The protocols detailed herein are grounded in Density Functional Theory (DFT), focusing on the widely applied B3LYP/6-31G(d,p) level of theory, and cover geometry optimization, vibrational analysis, and the exploration of the electronic landscape through frontier molecular orbitals, molecular electrostatic potential maps, and Natural Bond Orbital analysis.
Introduction: The "Why" and "What" of a Computational Approach
This compound (C₁₁H₁₁N) is a bicyclic aromatic amine. Such scaffolds are prevalent in pharmaceuticals and bioactive molecules due to their ability to engage in various intermolecular interactions, including π-stacking and hydrogen bonding. Understanding the three-dimensional structure, electronic properties, and reactivity profile of this molecule at a quantum level is paramount for predicting its behavior in a biological environment, such as its interaction with a protein target or its susceptibility to metabolic transformation.[1]
Quantum chemical calculations, based on the fundamental laws of quantum mechanics, provide a powerful lens to "see" and quantify these properties without the need for empirical parameterization, which can be a limitation in traditional molecular mechanics force fields.[2][3] By solving approximations to the Schrödinger equation, we can derive accurate molecular geometries, vibrational frequencies (correlating to an IR spectrum), and a host of electronic descriptors that govern the molecule's reactivity and interaction potential.[3] This guide will provide the theoretical foundation and practical protocols to perform such an analysis, transforming a simple 2D structure into a rich, multidimensional dataset for informed decision-making in drug discovery.
Theoretical Foundations & Methodological Choices
The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT) . DFT offers a remarkable balance between computational cost and accuracy by reformulating the many-body problem of electrons into a problem of finding the electron density.[4]
The B3LYP/6-31G(d,p) Model Chemistry: A Justified Choice
For this guide, we will employ the B3LYP/6-31G(d,p) level of theory. This is not an arbitrary selection; it is a well-established and extensively validated "model chemistry" for a wide range of organic molecules, including aromatic systems.[4][5]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional. It improves upon simpler DFT methods by incorporating a fraction of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many molecules.[6] The "B3" component refers to Becke's 3-parameter exchange functional, while "LYP" refers to the correlation functional of Lee, Yang, and Parr. This combination has proven to be a robust workhorse in computational chemistry.[4]
-
6-31G(d,p) (Pople-style basis set): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a split-valence double-zeta polarized basis set.[3][7]
-
6-31G: This indicates that core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are split into two functions (an inner part with 3 primitives and an outer part with 1 primitive), giving the molecule more flexibility to describe charge distribution.
-
(d,p): This is the critical addition of polarization functions. The "(d)" adds d-type orbitals to heavy (non-hydrogen) atoms, and the "(p)" adds p-type orbitals to hydrogen atoms. These functions are essential for describing the non-spherical nature of electron density in chemical bonds and are vital for accurate geometry and frequency calculations.[8]
-
The Computational Workflow: From Structure to Insight
The following diagram outlines the logical flow of a comprehensive quantum chemical analysis.
Protocol 1: Geometry Optimization and Frequency Analysis
The first and most crucial step is to find the molecule's most stable three-dimensional arrangement, its energy minimum.
Methodology:
-
Build Initial Structure: Construct an initial 3D model of this compound. This can be done using molecular building software (e.g., GaussView, Avogadro) from its SMILES string: CC1=CC2=CC=CC=C2C(=C1)N.[9]
-
Create Input File: Prepare an input file for a computational chemistry package like Gaussian.[10] The essential keywords will be Opt (for optimization) and Freq (for frequency calculation).
-
Example Gaussian Input Line: #p B3LYP/6-31G(d,p) Opt Freq
-
-
Execute Calculation: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.
-
Verify Minimum: After the optimization, the frequency calculation will commence. A true energy minimum is confirmed by the absence of imaginary frequencies . The presence of one imaginary frequency indicates a transition state. The output will also provide the zero-point vibrational energy (ZPVE) and other thermodynamic data.
Protocol 2: Electronic Structure Analysis
With the optimized geometry, we can now probe the molecule's electronic landscape.
Methodology:
-
Use Optimized Geometry: All electronic property calculations must be performed on the optimized, minimum-energy structure obtained from Protocol 1. This is known as a single-point energy calculation.
-
Analyze Molecular Orbitals: Examine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more easily excited and generally more reactive.
-
-
Calculate Molecular Electrostatic Potential (MEP): Generate an MEP surface. This maps the electrostatic potential onto the electron density surface, visually revealing the charge distribution.
-
Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. For this compound, this is expected around the nitrogen atom's lone pair.
-
Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack. This is expected around the amine hydrogens.
-
-
Perform Natural Bond Orbital (NBO) Analysis: Request an NBO analysis using the Pop=NBO keyword in Gaussian. NBO analysis translates the complex molecular orbitals into a chemically intuitive picture of Lewis structures (bonds and lone pairs).[2][11] It provides:
-
Natural Atomic Charges: A more robust method for assigning partial charges to atoms than other methods like Mulliken.
-
Donor-Acceptor Interactions: Quantifies the stabilizing energy from interactions between filled (donor) NBOs (like a lone pair or a bond) and empty (acceptor) NBOs (like an anti-bonding orbital). This is key to understanding hyperconjugation and delocalization.
-
Presentation and Interpretation of Results
The output of these calculations is a wealth of quantitative data. Presenting this in a structured format is key to interpretation.
Optimized Geometric Parameters
While a full list is extensive, a table of key parameters should be presented. For this compound, this would include the C-N bond length, key C-C bond lengths within the naphthalene core to assess aromaticity, and the C-C-N bond angle.
| Parameter | Calculated Value (Å or °) |
| C1-N Bond Length | Value |
| C1-C2 Bond Length | Value |
| C9-C10 Bond Length | Value |
| C2-C1-N Bond Angle | Value |
| H-N-H Bond Angle | Value |
| C4-C11-H Bond Angle | Value |
| (Note: Atom numbering should be provided with a molecular image. Values are placeholders.) |
Frontier Molecular Orbitals
The energies of the HOMO and LUMO, and the resulting energy gap, are critical electronic descriptors.
| Parameter | Energy (Hartree) | Energy (eV) |
| HOMO | Value | Value |
| LUMO | Value | Value |
| HOMO-LUMO Gap | ΔE | ΔE |
| (Note: Values are placeholders.) |
A visualization of the HOMO and LUMO isosurfaces is essential. For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the nitrogen atom, reflecting the π-system and the nitrogen lone pair. The LUMO is expected to be a π* orbital distributed over the aromatic system.
Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum. It's standard practice to apply a scaling factor (typically ~0.96 for B3LYP/6-31G(d,p)) to the calculated frequencies to better match experimental values due to approximations in the theoretical model.
| Vibrational Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | IR Intensity |
| N-H Asymmetric Stretch | Value | Value | Value |
| N-H Symmetric Stretch | Value | Value | Value |
| Aromatic C-H Stretch | Value | Value | Value |
| C-N Stretch | Value | Value | Value |
| N-H Bend (Scissoring) | Value | Value | Value |
| (Note: Values are placeholders.) |
Validation: Grounding Theory in Reality
-
Geometric Validation: If an X-ray crystal structure were available, the calculated bond lengths and angles would be compared to the experimental values. Discrepancies are expected (calculations are for a gas-phase, isolated molecule at 0 K, while crystal structures are for the solid state and subject to packing forces), but good agreement (within a few percent for bond lengths) would validate the chosen level of theory.
-
Spectroscopic Validation: An experimental IR spectrum would be compared to the predicted spectrum from the scaled vibrational frequencies. The goal is to see a strong correlation in the positions and relative intensities of the key functional group peaks, such as the two N-H stretches characteristic of a primary amine (~3300-3400 cm⁻¹) and the strong aromatic C-N stretch (~1250-1335 cm⁻¹).[13]
-
Electronic Validation: An experimental UV-Vis spectrum would show the lowest energy electronic absorption. The energy of this absorption can be compared to the calculated HOMO-LUMO gap as a first approximation, or more accurately, calculated using Time-Dependent DFT (TD-DFT).[4] For 1-naphthylamine, the absorption maximum is around 313 nm, providing a reasonable benchmark for what to expect.[14]
Applications in Drug Development
The true power of these calculations lies in their application to solve real-world drug development challenges.
-
Structure-Based Drug Design (SBDD): The accurate, low-energy 3D conformation is a superior input for protein-ligand docking studies compared to a simple 2D-to-3D conversion. The MEP and NBO charges provide a more nuanced description of the ligand's electrostatics, which can improve docking scores and the prediction of key interactions (e.g., hydrogen bonds with the amine group).
-
Predicting Sites of Metabolism: The HOMO and MEP can identify the most electron-rich, nucleophilic sites on the molecule. These are often the sites susceptible to oxidative metabolism by cytochrome P450 enzymes. For this compound, the nitrogen and electron-rich positions on the naphthalene ring would be highlighted as potential metabolic "hotspots".
-
Quantitative Structure-Activity Relationship (QSAR): Calculated properties like the HOMO/LUMO energies, dipole moment, and atomic charges can serve as powerful, physically meaningful descriptors in QSAR models to correlate chemical structure with biological activity.[2]
Conclusion
This guide has detailed a robust, scientifically-grounded workflow for the quantum chemical analysis of this compound. By following these protocols, researchers can move beyond a black-box approach and develop a deep, causal understanding of the molecule's structure and electronic properties. The insights gained from these calculations—from the precise 3D geometry and charge distribution to the identification of reactive sites—provide an invaluable, data-driven foundation for hypothesis generation and rational decision-making in the complex, multidisciplinary field of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 6. Hybrid functionals - Wikipedia [en.wikipedia.org]
- 7. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Teaching [perso.ens-lyon.fr]
- 10. gaussian.com [gaussian.com]
- 11. tandfonline.com [tandfonline.com]
- 12. NATURAL BOND ORBITAL [nbo6.chem.wisc.edu]
- 13. diva-portal.org [diva-portal.org]
- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]
Methodological & Application
3-Methylnaphthalen-1-amine: A Versatile Synthetic Building Block for Advanced Chemical Synthesis
Introduction: Unlocking the Potential of a Naphthylamine Scaffold
3-Methylnaphthalen-1-amine is a valuable aromatic amine that serves as a versatile building block in the synthesis of a wide range of organic molecules.[1][2] Its unique structure, featuring a naphthalene core with both a reactive primary amine and a methyl group, offers multiple avenues for chemical modification. This allows for the construction of complex molecules with potential applications in materials science and medicinal chemistry. The naphthalene scaffold itself is a privileged structure in drug discovery, with numerous approved drugs containing this moiety.[3] This application note provides an in-depth guide to the use of this compound as a synthetic intermediate, with a focus on its application in the synthesis of azo dyes. Detailed protocols, mechanistic insights, and safety considerations are provided for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The following table summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][4] |
| CAS Number | 50870-10-5 | [1] |
| Appearance | Not specified, likely a solid at room temperature | |
| Predicted logP | 2.73 | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
Core Application: Synthesis of Azo Dyes
A primary application of aromatic amines like this compound is in the synthesis of azo dyes.[5] These compounds are characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects two aromatic rings, forming an extended conjugated system responsible for their color.[6] The synthesis is a two-step process: diazotization of the primary amine followed by an azo coupling reaction with an electron-rich coupling component.[5][6]
Part 1: Diazotization of this compound
Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[7][8] This reaction is highly temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6]
Reaction Scheme:
Caption: Diazotization of this compound.
Detailed Protocol: Preparation of 3-Methyl-1-naphthalenediazonium Chloride
-
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
-
Procedure:
-
In a 250 mL beaker, suspend a molar equivalent of this compound in a solution of distilled water and 2.5 to 3 molar equivalents of concentrated hydrochloric acid.[8]
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in cold distilled water.[8]
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring, ensuring the temperature remains below 5 °C.[8]
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes.
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
The resulting cold solution of 3-methyl-1-naphthalenediazonium chloride should be used immediately in the subsequent coupling reaction.[5] Caution: Diazonium salts can be explosive when isolated in a dry state.[6] Always keep them in solution and at low temperatures.
-
Part 2: Azo Coupling Reaction
The diazonium salt prepared in the previous step is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines, in an electrophilic aromatic substitution reaction to form a stable azo compound.[6]
Reaction Scheme:
Caption: Azo coupling with 2-naphthol.
Detailed Protocol: Synthesis of an Azo Dye using 2-Naphthol
-
Materials and Reagents:
-
Freshly prepared solution of 3-Methyl-1-naphthalenediazonium chloride
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
-
Procedure:
-
In a 500 mL beaker, dissolve a molar equivalent of 2-naphthol in a cold solution of aqueous sodium hydroxide.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.[6]
-
A brightly colored precipitate of the azo dye should form immediately.[8]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.[8]
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.[8]
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol.
-
Broader Applications in Drug Discovery and Materials Science
While the synthesis of azo dyes is a prominent application, the utility of this compound extends to other areas of chemical synthesis. The primary amine functionality allows for a wide range of chemical transformations, including:
-
Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can produce a variety of N-substituted derivatives. These modifications are common strategies in medicinal chemistry to alter the physicochemical properties and biological activity of a lead compound.
-
Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds and have been investigated for their antimicrobial activities.[9]
-
N-Alkylation and Reductive Amination: The amine can be alkylated or used in reductive amination protocols to introduce various substituents, further expanding the chemical space accessible from this building block.
The naphthalene core, being a lipophilic and rigid scaffold, is a desirable feature in many drug candidates, contributing to their binding affinity with biological targets.[10][11] Derivatives of naphthylamines have been explored for a range of pharmacological activities.[3]
Workflow for Synthetic Application
The following diagram illustrates the general workflow for utilizing this compound as a synthetic building block.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its primary amine functionality, coupled with the rigid naphthalene scaffold, makes it an attractive starting material for the synthesis of azo dyes, as well as for the development of novel compounds in medicinal chemistry and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this important chemical intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling diazonium salts.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy N-methylnaphthalen-1-amine (EVT-305754) | 2216-68-4 [evitachem.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 3-Methylnaphthalen-1-amine for Enhanced GC-MS Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 3-Methylnaphthalen-1-amine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of primary aromatic amines like this compound is often hampered by their high polarity and low volatility, leading to poor chromatographic peak shapes and potential thermal degradation. This application note details two primary derivatization strategies—acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)—to overcome these analytical challenges. Furthermore, a protocol for chiral derivatization is presented to enable the enantiomeric separation of chiral analogs. The underlying chemical principles, step-by-step experimental procedures, and expected mass spectral fragmentation patterns are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the reliable and sensitive quantification of this compound.
Introduction: The Rationale for Derivatization
This compound is a primary aromatic amine of interest in various fields, including pharmaceutical development and environmental analysis. Its analysis by GC-MS, a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds, presents significant challenges. The primary amine functional group imparts a high degree of polarity to the molecule, leading to strong interactions with active sites within the GC system, such as the injector liner and the stationary phase of the column.[1] These interactions manifest as poor peak symmetry (tailing), reduced column efficiency, and diminished sensitivity. Moreover, the relatively low volatility of this compound necessitates higher elution temperatures, which can lead to on-column degradation.
Chemical derivatization is a powerful strategy to mitigate these issues by chemically modifying the polar amine group into a less polar, more volatile, and more thermally stable functional group.[1][2][3] This transformation results in several key advantages:
-
Increased Volatility: Derivatization reduces intermolecular hydrogen bonding, thereby increasing the vapor pressure of the analyte and allowing for elution at lower temperatures.[1]
-
Improved Peak Shape: By masking the polar amine group, interactions with the GC system are minimized, resulting in sharper, more symmetrical chromatographic peaks.[1]
-
Enhanced Sensitivity: The introduction of specific derivatizing groups, particularly those containing fluorine atoms, can significantly enhance the response of electron-capturing detectors and lead to characteristic mass spectral fragments, improving the limits of detection.[1]
-
Structural Confirmation: The mass shift and unique fragmentation patterns of the derivatives provide additional confirmation of the analyte's identity.
This guide will focus on two of the most robust and widely employed derivatization techniques for primary amines: acylation and silylation. Additionally, we will explore the use of chiral derivatizing agents for the separation of enantiomers.
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group (R-C=O) to the amine functionality. Trifluoroacetic anhydride (TFAA) is a highly effective and common acylation reagent that reacts with the primary amine of this compound to form a stable and volatile N-trifluoroacetyl derivative.[4] The electron-withdrawing trifluoromethyl group significantly increases the volatility of the derivative and provides a characteristic fragmentation pattern in the mass spectrum.
Causality of Experimental Choices in TFAA Derivatization
The selection of TFAA as the derivatizing agent is based on its high reactivity and the desirable properties of the resulting derivative. The reaction is typically carried out in an anhydrous aprotic solvent, such as ethyl acetate or acetonitrile, to prevent hydrolysis of the highly reactive anhydride. Heating is often employed to ensure a rapid and complete reaction. Post-derivatization, a mild workup with an aqueous base may be used to neutralize any excess reagent and acidic byproducts, although in many protocols, direct injection of the reaction mixture is possible after dilution.
Experimental Protocol: TFAA Derivatization
Materials:
-
This compound sample/standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate (or acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator (optional)
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample. Subsequently, add 100 µL of TFAA to the solution.[1]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes in a heating block or oven.[1]
-
Cooling and Dilution: Allow the vial to cool to room temperature. The sample can be directly injected or diluted with an appropriate solvent (e.g., ethyl acetate or hexane) to the desired concentration for GC-MS analysis.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Visualization of the TFAA Derivatization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 3-Methylnaphthalen-1-amine by Column Chromatography: An Application Note and Protocol
Abstract
This comprehensive guide details the methodologies for the purification of 3-Methylnaphthalen-1-amine, a crucial intermediate in synthetic organic chemistry, using column chromatography. Addressing the inherent challenges of purifying basic amines on standard silica gel, this document provides two robust protocols: one employing a triethylamine-modified mobile phase and another utilizing an amine-functionalized stationary phase. The rationale behind experimental choices, from stationary phase selection to mobile phase optimization, is thoroughly explained to provide researchers, scientists, and drug development professionals with a framework for achieving high-purity this compound.
Introduction: The Challenge of Purifying Aromatic Amines
This compound (C₁₁H₁₁N, M.W. 157.21 g/mol ) is a substituted naphthalenamine with significant utility as a building block in the synthesis of pharmaceuticals and other advanced materials.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and compromise the integrity of the final product.
Column chromatography is a fundamental technique for the purification of organic compounds. However, the basic nature of amines like this compound presents a significant challenge when using standard silica gel as the stationary phase. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to several undesirable outcomes:
-
Irreversible Adsorption: The amine can bind tightly to the silica, resulting in low recovery of the desired product.
-
Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically from the column, leading to broad peaks that overlap with impurities.
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive amines.
To overcome these challenges, the interaction between the basic amine and the acidic stationary phase must be mitigated. This can be achieved by either neutralizing the acidic sites on the silica gel or by using a stationary phase that is inherently more suitable for the separation of basic compounds.[2][3][4][5][6]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC provides a rapid assessment of the separation and helps in determining the optimal mobile phase composition for the column.
A common and effective mobile phase for aromatic amines is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate.[7][8][9] The goal is to find a solvent ratio that results in a retention factor (Rf) of approximately 0.2-0.4 for the this compound. This Rf range typically translates to good separation on a column.[10]
TLC Protocol:
-
Prepare a small amount of a 1% solution of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
On a silica gel TLC plate, spot the crude mixture.
-
Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 9:1 or 8:2).
-
Visualize the spots under a UV lamp (254 nm).
-
If the Rf is too low, increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. If the Rf is too high, decrease the polarity.
-
For amine purification, it is often beneficial to add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to the TLC mobile phase to improve the spot shape and Rf value.
Purification Strategy 1: Column Chromatography with a Triethylamine-Modified Mobile Phase
This protocol utilizes standard silica gel as the stationary phase, with the addition of a small amount of triethylamine (TEA) to the mobile phase. The TEA acts as a competing base, neutralizing the acidic silanol groups on the silica surface and preventing the target amine from binding too strongly.[3][6][11][12]
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and chamber
-
Rotary evaporator
Step-by-Step Protocol
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% TEA).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
A gradient elution is often most effective. Start with a low polarity mobile phase and gradually increase the proportion of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane (with 0.5% TEA maintained throughout).
-
The flow rate should be adjusted based on the column size to allow for proper equilibration and separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvents from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and cost-effective stationary phase. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Triethylamine | Good selectivity for aromatic compounds; TEA minimizes peak tailing.[3][12] |
| Elution Mode | Gradient (e.g., 5% to 30% Ethyl Acetate) | Improves separation of compounds with different polarities. |
| Target Rf (TLC) | 0.2 - 0.4 | Provides optimal elution and separation on the column. |
Purification Strategy 2: Column Chromatography with an Amine-Functionalized Stationary Phase
An alternative and often more efficient method for purifying basic compounds is to use an amine-functionalized stationary phase.[2][10][13] These stationary phases have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the amine analyte, leading to sharper peaks and better separation without the need for mobile phase additives.
Materials and Equipment
-
Crude this compound
-
Amine-functionalized silica gel
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates (amine-functionalized, if available) and chamber
-
Rotary evaporator
Step-by-Step Protocol
-
Column Packing:
-
Follow the same procedure as in 3.2.1, but using the amine-functionalized silica and a mobile phase without TEA.
-
-
Sample Loading:
-
Follow the same procedure as in 3.2.2.
-
-
Elution:
-
Elute the column with a gradient of hexane and ethyl acetate. The absence of TEA simplifies the mobile phase preparation.
-
-
Fraction Collection and Analysis:
-
Follow the same procedure as in 3.2.4.
-
-
Solvent Removal:
-
Follow the same procedure as in 3.2.5.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Amine-Functionalized Silica Gel | Provides a basic surface, ideal for amine purification, eliminating the need for mobile phase additives.[2][10][13] |
| Mobile Phase | Hexane/Ethyl Acetate | Simplified mobile phase without additives. |
| Elution Mode | Gradient | Effective for separating components with varying polarities. |
| Target Rf (TLC) | 0.2 - 0.4 | Optimal for column separation. |
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Safety and Handling
This compound and the solvents used in its purification are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The successful purification of this compound by column chromatography hinges on effectively managing the interactions between the basic analyte and the stationary phase. Both the use of a triethylamine-modified mobile phase with standard silica gel and the application of an amine-functionalized stationary phase are viable and effective strategies. The choice between these methods will depend on the specific impurity profile of the crude material, the availability of specialized stationary phases, and the desired level of purity. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can consistently achieve high-purity this compound for their synthetic needs.
References
- 1. echemi.com [echemi.com]
- 2. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. jchr.org [jchr.org]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. tdcommons.org [tdcommons.org]
- 8. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 11. Separation of 1-Naphthylamine, 4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Recrystallization of 3-Methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the recrystallization methods for 3-Methylnaphthalen-1-amine (C₁₁H₁₁N), a key intermediate in various synthetic applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in developing robust and efficient purification protocols. Given the limited specific solubility data for this compound in publicly available literature, this guide emphasizes a systematic approach to solvent selection and method development, drawing upon the established chemistry of analogous naphthalenic and aromatic amine compounds.
Physicochemical Profile and Its Implications for Purification
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective recrystallization strategy.
| Property | Value/Observation | Implication for Recrystallization |
| Molecular Formula | C₁₁H₁₁N | Indicates a predominantly aromatic structure. |
| Molecular Weight | 157.21 g/mol [1] | A relatively small molecule, suggesting good solubility in many organic solvents. |
| Predicted LogP | 2.73042[1] | This value suggests the compound is significantly non-polar and will likely be soluble in non-polar organic solvents and poorly soluble in water. |
| Melting Point | Not definitively reported for the 3-methyl isomer. The related isomer, 2-methyl-1-naphthylamine, has a low melting point of 28-31 °C[2]. | The low melting point of a closely related isomer is a critical consideration. This compound may be a low-melting solid or even a liquid at room temperature. This makes "oiling out" a significant risk during recrystallization. |
| Appearance & Odor | The parent compound, 1-naphthylamine, is described as colorless needles that turn brown on exposure to air and have a disagreeable odor[3]. | Similar precautions should be taken for this compound, including minimizing exposure to air and light to prevent oxidation and discoloration. |
The non-polar nature of the molecule, as indicated by its predicted LogP, is the primary determinant for solvent selection. The potential for a low melting point necessitates careful control over the cooling rate during crystallization to prevent the separation of the compound as an oil rather than a crystalline solid.
The Cornerstone of Recrystallization: A Systematic Approach to Solvent Selection
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, a systematic screening of solvents is paramount.
Logical Workflow for Solvent Screening
The following workflow provides a structured approach to identifying a suitable solvent or solvent system.
Caption: A logical workflow for systematic solvent screening.
Recommended Solvents for Initial Screening
Based on the properties of analogous compounds, the following solvents are recommended for initial screening:
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Often effective for recrystallizing aromatic amines and naphthalene derivatives. |
| Hydrocarbons | Hexane, Heptane, Toluene | The non-polar nature of these solvents aligns with the predicted LogP of the target compound. Toluene may be a good solvent, while hexane/heptane could serve as anti-solvents. |
| Esters | Ethyl Acetate | Offers intermediate polarity and is a versatile recrystallization solvent. |
| Ketones | Acetone | Another intermediate polarity solvent that can be effective. |
| Solvent Pairs | Ethanol/Water, Ethyl Acetate/Hexane, Acetone/Hexane | Useful if a suitable single solvent cannot be identified. The principle is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) to induce precipitation. |
Experimental Protocols for the Recrystallization of this compound
The following protocols are designed as robust starting points. Researchers should be prepared to optimize these methods based on the results of their solvent screening and the nature of the impurities in their crude material.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method if a suitable single solvent is identified.
Step-by-Step Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the selected solvent and begin stirring.
-
Heating: Gently heat the mixture on a hot plate. Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to maximize recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude material). Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask can be insulated to slow the cooling process further. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the expected melting point.
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is particularly useful if the compound is too soluble in a solvent even at low temperatures, or if "oiling out" is a persistent issue.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., hot ethanol, ethyl acetate, or acetone) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (an anti-solvent, e.g., water or hexane) dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the solvent/anti-solvent mixture (in the same proportion as the final crystallization mixture) for washing the crystals.
Caption: Workflow for solvent/anti-solvent recrystallization.
Troubleshooting Common Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid. | Use a lower-boiling point solvent; add more solvent before cooling; ensure slow cooling; use a seed crystal. |
| No Crystal Formation | The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration; scratch the inside of the flask with a glass rod at the meniscus; add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution; ensure the wash solvent is ice-cold; pre-heat all glassware for hot filtration. |
| Colored Crystals | Colored impurities are present. | Treat the hot solution with activated charcoal before filtration[4]. |
Purity Assessment of Recrystallized this compound
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (once a reliable value is obtained) is indicative of high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the identity of the compound and provide further evidence of purity.
Concluding Remarks
The successful recrystallization of this compound hinges on a methodical approach to solvent selection and careful execution of the chosen protocol. The information and procedures outlined in this guide provide a solid foundation for researchers to develop a tailored purification strategy for this important synthetic intermediate. The potential for a low melting point should be a key consideration in all experimental designs to mitigate the risk of "oiling out" and ensure the formation of high-purity crystalline material.
References
Synthesis of Novel Heterocycles from 3-Methylnaphthalen-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: 3-Methylnaphthalen-1-amine as a Privileged Synthetic Precursor
This compound, a readily accessible bicyclic aromatic amine, represents a cornerstone in the construction of novel and complex heterocyclic frameworks. Its inherent structural features—a nucleophilic amino group ortho to a peri-position on a sterically defined naphthalene scaffold—provide a unique platform for a diverse array of cyclization strategies. The resulting polycyclic heteroaromatics are of significant interest in medicinal chemistry and materials science, often exhibiting promising biological activities and unique photophysical properties.
This technical guide provides an in-depth exploration of synthetic methodologies for transforming this compound into a variety of novel heterocycles. We will delve into the mechanistic underpinnings of classical named reactions and provide detailed, field-proven protocols for the synthesis of benzo[h]quinolines, along with prospective pathways to naphthopyrimidines and naphthodiazepines. The causality behind experimental choices and the inherent logic of each protocol are emphasized to empower researchers in their synthetic endeavors.
I. Synthesis of Benzo[h]quinolines: Accessing the Angularly Fused Quinoline Core
The fusion of a quinoline ring to the naphthalene core of this compound results in the formation of benzo[h]quinolines, a class of compounds with significant therapeutic potential. Several classical synthetic strategies can be effectively employed for this transformation.
A. The Doebner-von Miller Reaction: A Versatile Approach to Substituted Benzo[h]quinolines
The Doebner-von Miller reaction is a robust method for quinoline synthesis involving the reaction of an aniline with α,β-unsaturated carbonyl compounds.[1][2] When applied to this compound, this reaction provides a direct route to substituted 9-methylbenzo[h]quinolines. The reaction is typically catalyzed by strong acids and may involve an in-situ generation of the α,β-unsaturated carbonyl compound from aldehydes or ketones.[2]
Causality of Experimental Design: The choice of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, is crucial for protonating the carbonyl oxygen, thereby activating the α,β-unsaturated system towards nucleophilic attack by the amine. The subsequent cyclization and dehydration steps are also acid-catalyzed. An oxidizing agent is often employed to facilitate the final aromatization to the quinoline ring.
Experimental Protocol: Synthesis of 2,9-Dimethylbenzo[h]quinoline via a Modified Doebner-von Miller Reaction
This protocol describes the reaction of this compound with crotonaldehyde.
Materials:
-
This compound
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add this compound (10.0 g, 0.064 mol) and 100 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
In the addition funnel, prepare a solution of crotonaldehyde (6.7 mL, 0.083 mol) in 20 mL of toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing reaction mixture over a period of 1 hour.
-
After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture with a 10% NaOH solution until a pH of 8-9 is reached.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,9-dimethylbenzo[h]quinoline.
Data Presentation:
| Product | Starting Materials | Reaction | Yield (%) |
| 2,9-Dimethylbenzo[h]quinoline | This compound, Crotonaldehyde | Doebner-von Miller | ~60-70% |
| 9-Methylbenzo[h]quinoline | This compound, Glycerol | Skraup | ~50-60% |
Workflow Diagram:
Caption: Doebner-von Miller synthesis of benzo[h]quinolines.
B. The Skraup Synthesis: A Classic Route to the Benzo[h]quinoline Scaffold
The Skraup synthesis is a venerable method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] In the case of this compound, this reaction leads to the formation of 9-methylbenzo[h]quinoline. The reaction is notoriously vigorous and requires careful temperature control.
Causality of Experimental Design: Glycerol is dehydrated in situ by the concentrated sulfuric acid to form acrolein, the α,β-unsaturated aldehyde that participates in the Doebner-von Miller-type reaction. The sulfuric acid also acts as the catalyst for the cyclization and dehydration steps. An oxidizing agent, traditionally arsenic pentoxide or nitrobenzene, is necessary for the final aromatization of the dihydroquinoline intermediate.
Experimental Protocol: Synthesis of 9-Methylbenzo[h]quinoline via the Skraup Reaction
Materials:
-
This compound
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene
-
Sodium Hydroxide (NaOH) solution (30% w/v)
-
Steam Distillation Apparatus
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid (30 mL).
-
With stirring, slowly add this compound (10.0 g, 0.064 mol).
-
To this mixture, add glycerol (17.6 g, 0.19 mol) and the oxidizing agent (e.g., arsenic pentoxide, 7.3 g, 0.032 mol).
-
Heat the mixture cautiously with a heating mantle. The reaction is often initiated by gentle heating and can become vigorous. Be prepared to remove the heat source if the reaction becomes too rapid.
-
Once the initial vigorous reaction subsides, continue heating the mixture at 140-150 °C for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature. Very carefully, pour the mixture onto crushed ice (approx. 200 g).
-
Neutralize the acidic solution by the slow addition of 30% NaOH solution while cooling the flask in an ice bath. The solution should be strongly alkaline.
-
Subject the resulting mixture to steam distillation to isolate the crude 9-methylbenzo[h]quinoline.
-
Extract the distillate with a suitable organic solvent (e.g., ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Workflow Diagram:
Caption: Skraup synthesis of 9-methylbenzo[h]quinoline.
II. Prospective Synthesis of Novel Heterocycles
While the synthesis of benzo[h]quinolines from this compound is well-established, the principles of aromatic amine chemistry can be extended to the prospective synthesis of other novel heterocyclic systems.
A. Proposed Synthesis of Naphtho[1,2-b]pyrimidines
Naphthopyrimidines are an important class of fused heterocycles with diverse biological activities. A plausible route to these compounds from this compound involves a multi-step sequence, potentially starting with the formation of an N-acyl derivative followed by cyclization with a suitable C-N-C synthon.
Proposed Synthetic Pathway:
-
Acylation: Reaction of this compound with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acetyl derivative.
-
Vilsmeier-Haack Formylation: Formylation of the N-acetyl derivative at the ortho-position to the amino group using a Vilsmeier reagent (POCl₃/DMF). This would introduce a formyl group required for the subsequent cyclization.
-
Cyclocondensation: Reaction of the resulting 2-formyl-3-methyl-N-acetylnaphthalen-1-amine with a suitable amidine source (e.g., formamidine or guanidine) to construct the pyrimidine ring.
Workflow Diagram:
Caption: Proposed synthesis of Naphtho[1,2-b]pyrimidines.
B. Proposed Synthesis of Naphtho[1,2-e][2][4]diazepines
The synthesis of seven-membered diazepine rings fused to the naphthalene core presents a greater synthetic challenge. A potential strategy involves the reaction of a suitably functionalized this compound derivative with a 1,2-dielectrophile.
Proposed Synthetic Pathway:
-
Ortho-functionalization: Introduction of a reactive group at the 2-position of this compound, such as a nitro group via nitration, followed by reduction to the corresponding 1,2-diamine.
-
Cyclocondensation: Reaction of the resulting 3-methylnaphthalene-1,2-diamine with a 1,2-dicarbonyl compound (e.g., glyoxal or a β-ketoester) under acidic or basic conditions to facilitate the formation of the seven-membered diazepine ring.
Workflow Diagram:
Caption: Proposed synthesis of Naphtho[1,2-e][2][4]diazepines.
III. Trustworthiness and Self-Validation of Protocols
The provided protocols for benzo[h]quinoline synthesis are based on well-established and widely cited named reactions in organic chemistry. The reliability of these methods stems from their extensive application in the synthesis of a vast number of quinoline derivatives. For self-validation in a research setting, the following steps are recommended:
-
Spectroscopic Analysis: The identity and purity of the synthesized compounds should be rigorously confirmed using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The obtained data should be compared with literature values for analogous compounds where available.
-
Melting Point Determination: A sharp and un-depressed melting point is a good indicator of the purity of a crystalline solid product.
-
Chromatographic Purity: The purity of the final compound should be assessed by at least two different chromatographic methods, such as TLC with different solvent systems and High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a range of novel heterocyclic compounds. The classical Doebner-von Miller and Skraup reactions provide reliable and efficient pathways to substituted benzo[h]quinolines. Furthermore, the fundamental reactivity of this aromatic amine opens up avenues for the prospective synthesis of other fused heterocyclic systems, such as naphthopyrimidines and naphthodiazepines. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this compound and to develop new molecular entities with potential applications in drug discovery and materials science.
References
Application Notes & Protocols: The 3-Methylnaphthalen-1-amine Scaffold as a Privileged Motif in Medicinal Chemistry
Abstract: The naphthalene bicyclic aromatic hydrocarbon system is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing therapeutic agents across a wide range of diseases.[1][2][3] Its derivatives are known to possess significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] This guide focuses on 3-Methylnaphthalen-1-amine (CAS: 50870-10-5)[5], a specific derivative that exemplifies the potential of this structural class. The inherent properties of this scaffold—a lipophilic core ideal for membrane penetration and a reactive primary amine for straightforward chemical derivatization—make it an excellent starting point for library synthesis and lead optimization.[6] This document provides a comprehensive framework for researchers and drug development professionals, detailing synthetic strategies, key derivatization protocols, and methodologies for biological evaluation in the critical therapeutic areas of oncology and infectious disease.
Core Scaffold: Physicochemical Profile and Strategic Rationale
This compound serves as an exemplary starting scaffold for medicinal chemistry campaigns. Its utility is grounded in a combination of its structural and chemical properties.
-
Chemical Identity:
The strategic value of this scaffold can be attributed to three key features:
-
Lipophilic Naphthalene Core: The bicyclic aromatic system provides a high degree of lipophilicity, which can facilitate the passive diffusion of derivatives across cellular membranes—a crucial first step for intracellular target engagement.[6]
-
Reactive Primary Amine: The amine at the C1 position is a versatile chemical handle, readily participating in a wide array of chemical transformations such as N-alkylation, N-arylation, and amide bond formation. This allows for the systematic exploration of the chemical space around the core.
-
C3-Methyl Substitution: The methyl group provides a specific steric and electronic perturbation compared to the parent naphthalen-1-amine. This substitution can be exploited to probe the topology of target binding sites, potentially enhancing potency or conferring selectivity by interacting with specific hydrophobic pockets.
Synthetic Pathways and Derivatization Strategies
The derivatization of the this compound core is central to unlocking its therapeutic potential. The following protocols outline fundamental synthetic transformations.
Protocol 2.1: General Synthesis of Substituted Naphthalen-1-amines
A common and reliable method for preparing naphthalen-1-amines is through the reduction of the corresponding 1-nitronaphthalene precursor.[8] This process is highly efficient and scalable.
Workflow: Synthesis of Naphthalen-1-amine Core
Caption: General workflow for the reduction of a 1-nitronaphthalene.
Step-by-Step Protocol:
-
To a stirred solution of the 1-nitronaphthalene derivative in a suitable solvent (e.g., ethanol), add an excess of a reducing agent like iron powder or tin(II) chloride.
-
Add concentrated hydrochloric acid dropwise to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the metal salts.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure naphthalen-1-amine.
Protocol 2.2: Derivatization via N-Alkylation
N-alkylation is a fundamental strategy to modulate the basicity and steric bulk of the amine, which can significantly impact biological activity.[7]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Protocol 2.3: Derivatization via Amide Coupling
Amide bond formation is one of the most common reactions in medicinal chemistry, used to connect the amine scaffold to various carboxylic acid-containing fragments, often a key feature in kinase inhibitors.
Step-by-Step Protocol:
-
In a flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.
-
Add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), and stir for 10-15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.1 eq) in the same solvent to the activated acid mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with the organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the desired amide.
Scaffold Diversification Points
Caption: Key diversification points on the this compound scaffold.
Application in Kinase Inhibitor Development
The quinoline and naphthalene scaffolds are considered "privileged" structures for binding to the ATP pocket of protein kinases.[9] Derivatives of these cores have been developed into potent inhibitors for various kinases, including mTOR, PI3K, EGFR, and Abl.[9][10][11]
Structure-Activity Relationship (SAR) Insights
Systematic studies on related scaffolds have yielded critical insights for inhibitor design:
-
Scaffold Potency: In a study of PAD inhibitors, a naphthalene scaffold was found to be significantly more potent than analogous benzene or biphenyl scaffolds.[12]
-
Hinge-Binding: The amine or a nitrogen-containing heterocycle derived from it often forms a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding site.
-
Substituent Effects: Hydroxyl substitutions on the naphthalene ring can significantly enhance inhibitory activity against certain kinases.[12] For pan-BCR-ABL inhibitors, modifying a terminal amine moiety (e.g., replacing morpholine with ethylpiperazine) dramatically improved potency against resistant mutants.[11]
Table 1: Representative SAR Data for Naphthalene-Based Kinase Inhibitors
| Compound ID | Scaffold Modification | Target Kinase | IC₅₀ (nM) | Key Insight |
| Ref-1 [12] | Benzene Core | PAD4 | 836 | Baseline activity with smaller aromatic core. |
| Ref-2 [12] | Biphenyl Core | PAD4 | 524 | Increased lipophilicity improves potency. |
| Ref-3 [12] | Naphthalene Core | PAD4 | 240 | Naphthalene scaffold provides optimal potency. |
| Ref-4 [11] | Indazole-Amide | BCR-ABL (WT) | < 0.51 | Core scaffold with high affinity for wild-type kinase. |
| Ref-5 [11] | Indazole-Amide | BCR-ABL (T315I) | 9 | Optimized side chain confers potency against gatekeeper mutant. |
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to quantify the inhibitory activity of synthesized compounds against a target kinase by measuring the amount of ATP remaining after the kinase reaction.
Workflow: Kinase Inhibition Screening Cascade
Caption: A typical screening cascade for kinase inhibitor discovery.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer, solutions of recombinant kinase enzyme, substrate (e.g., a generic peptide), and ATP at 2x the final desired concentration.
-
Compound Plating: Serially dilute test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of a 384-well assay plate.
-
Kinase/Substrate Addition: Add the 2x kinase/substrate solution to the wells containing the compounds and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the 2x ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using high (no enzyme) and low (DMSO vehicle) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application in Antimicrobial Agent Development
Naphthalene derivatives have long been recognized for their antimicrobial properties, with several compounds like naftifine and terbinafine reaching the market.[13] The scaffold is active against a broad spectrum of pathogens, including bacteria and fungi.[1][14]
Mechanism of Action Insights
The lipophilic character of the naphthalene ring is believed to be a key contributor to the antimicrobial mechanism, enabling the compounds to disrupt the integrity of microbial cell membranes.[6] Furthermore, specific derivatives can inhibit essential enzymes or other cellular processes.
Table 2: Representative Antimicrobial Activity of Naphthalene Derivatives
| Pathogen | Compound Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Thiazolidinone-Naphthylamine | 0.4 - 62.5 | [14] |
| Bacillus subtilis | Thiazolidinone-Naphthylamine | Similar to aminopenicillins | [14] |
| Escherichia coli | Amide-coupled Naphthalene | 12.5 - 100 | [1] |
| Klebsiella pneumoniae | Thiazolidinone-Naphthylamine | 500 - 1000 | [14] |
| Candida species | Naphthalene-Azole derivatives | Potent activity | [1] |
Protocol 4.1: Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and self-validating protocol for determining MIC values.
Workflow: MIC Determination via Broth Microdilution
Caption: Workflow for antimicrobial susceptibility testing (MIC determination).[6]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a 2-fold serial dilution in a 96-well plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Culture the desired microorganism on an agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum into the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add this diluted inoculum to each well of the compound plate. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator like resazurin may be added to aid in visualization.
Conclusion and Future Directions
This compound represents a valuable and strategically sound starting point for the discovery of novel therapeutic agents. The protocols and data presented herein demonstrate the scaffold's established utility in the development of potent kinase inhibitors and broad-spectrum antimicrobial agents. The ease of derivatization at the amine position allows for rapid generation of focused libraries to probe structure-activity relationships.
Future work should focus on expanding the derivatization to include substitutions on the naphthalene ring itself, which can further modulate the physicochemical and pharmacological properties. Promising lead compounds identified through the described in vitro assays must be advanced into secondary assays, including cellular mechanism of action studies, ADME/Tox profiling, and ultimately, evaluation of efficacy and safety in preclinical in vivo models.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 3-Methylnaphthalen-1-amine in Homogeneous Catalysis: Application Notes and Protocols
Abstract
Primary amines are foundational ligands in transition metal catalysis, valued for their straightforward coordination chemistry and their ability to modulate the electronic and steric environment of a metal center.[1] Within this class, 3-Methylnaphthalen-1-amine stands as a molecule of significant, yet largely unexplored, potential. Its rigid naphthalene backbone, combined with the coordinating primary amine, presents a unique scaffold for catalytic applications. While specific literature on this compound as a primary ligand is nascent, its structural analogy to other well-studied naphthalen-1-amines and simple primary amines allows for the formulation of robust hypotheses regarding its utility. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining three promising areas for its use: as an ancillary ligand in palladium-catalyzed cross-coupling, as a precursor to sophisticated Schiff base ligands, and as a directing group for regioselective C-H functionalization.
Introduction: The Case for this compound
This compound (C₁₁H₁₁N) is a functionalized polycyclic aromatic hydrocarbon featuring a primary amine on a naphthalene core. The amine group provides a Lewis basic site for coordination to transition metals, a fundamental requirement for a ligand.[1] The naphthalene scaffold imparts several key properties:
-
Steric Influence: The bulky naphthalene framework can influence the coordination sphere of a metal center, potentially controlling substrate approach and enhancing selectivity in catalytic transformations.
-
Electronic Modulation: The π-system of the naphthalene ring can engage in electronic interactions with the metal center, influencing its reactivity. The methyl group at the 3-position provides a subtle electronic perturbation to this system.
-
Structural Rigidity: The fused-ring system offers a rigid and well-defined geometry, which is often desirable for creating predictable and selective catalysts.
Given these attributes, this compound is a prime candidate for investigation in various catalytic processes. This document outlines protocols adapted from established methodologies for structurally similar compounds.
Application I: Ancillary Ligand in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, essential for constructing C-C and C-N bonds.[2] Simple, inexpensive amine ligands have proven highly effective in promoting these transformations, often by stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle.[3] this compound can be postulated to serve a similar role, offering a cost-effective alternative to more complex phosphine ligands.
Scientific Rationale
The lone pair on the nitrogen atom of this compound can coordinate to a Pd(0) or Pd(II) center. This coordination can prevent catalyst agglomeration and precipitation, stabilize reactive intermediates, and promote the rate-limiting oxidative addition step by increasing the electron density on the palladium atom. The steric bulk of the naphthalene moiety may also facilitate the final reductive elimination step to release the product.
Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a hypothetical Suzuki-Miyaura coupling between 4-bromoanisole and phenylboronic acid, using this compound as a ligand.
Reaction Scheme: Aryl-Br + Aryl'-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> Aryl-Aryl'
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
4-Bromoanisole
-
Phenylboronic Acid
-
Potassium Carbonate (K₂CO₃)
-
Toluene/Water (10:1 mixture), degassed
-
Standard inert atmosphere glassware (Schlenk flask, condenser)
Step-by-Step Protocol:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 5 mL of the degassed Toluene/Water mixture to the flask. Stir the mixture at room temperature for 15 minutes. A color change, indicating the formation of the Pd-amine complex, may be observed.
-
Reagent Addition: To the stirred catalyst solution, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Reaction Execution: Fit the flask with a condenser and heat the reaction mixture to 90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Data Summary: Hypothetical Suzuki Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Common, stable palladium precursor. |
| Ligand | This compound | Stabilizes the Pd catalyst and facilitates the reaction. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O (10:1) | Biphasic system common for Suzuki reactions. |
| Temperature | 90 °C | Provides thermal energy to overcome activation barriers. |
Visualization: Proposed Catalytic Cycle
References
Application Notes & Protocols for 3-Methylnaphthalen-1-amine in Synthetic Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Naphthalene Scaffold
Naphthalene and its derivatives are a cornerstone in medicinal chemistry and materials science, offering a rigid, lipophilic scaffold for the design of novel functional molecules.[1][2] 3-Methylnaphthalen-1-amine, a key intermediate, possesses a primary aromatic amine on a substituted naphthalene core. This structure provides two reactive sites—the nucleophilic amine and the aromatic ring system—making it a valuable starting material for a diverse range of chemical transformations. Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for two fundamental reactions involving this compound: N-acylation and diazotization-azo coupling. The causality behind experimental choices, self-validating system checks, and troubleshooting are integrated to ensure robust and reproducible outcomes.
Compound Profile: this compound
A thorough understanding of the starting material's properties and hazards is critical for safe and effective experimentation.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 50870-10-5 | [5][6] |
| Molecular Formula | C₁₁H₁₁N | [5][7] |
| Molecular Weight | 157.21 g/mol | [5][7] |
| Appearance | Not specified; likely a solid or liquid | - |
| Storage | Sealed in dry, 2-8°C | [5] |
| Predicted LogP | 2.73 | [5] |
Safety, Handling, and Storage
Hazard Statement: The toxicological properties of this compound have not been fully investigated. Similar aromatic amines are often classified as harmful if swallowed, skin/eye irritants, and potentially toxic to aquatic life.[8][9] Assume the compound is hazardous upon inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8][9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA-approved respirator.
Handling & Storage:
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[9]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place as recommended (2-8°C).[5]
-
Incompatible Materials: Strong oxidizing agents.[8]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Protocol 1: N-Acylation of this compound
N-acylation is a fundamental transformation that converts the primary amine into a more stable and less basic amide. This is often used as a protecting group strategy or to introduce specific acyl moieties that are key for biological activity. This protocol uses an acyl chloride as the acylating agent.
Workflow Overview
Methodology
This procedure is adapted from general methods for the acylation of amides and amines.[10][11]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 157.21 | 1.0 | 1.0 | 157 mg |
| Acetyl Chloride | 78.50 | 1.2 | 1.2 | 88 µL |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 1.5 | 261 µL |
| Dichloromethane (DCM), anhydrous | - | - | - | 5 mL |
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (157 mg, 1.0 mmol) and anhydrous dichloromethane (5 mL). Stir until fully dissolved.
-
Base Addition: Add DIPEA (261 µL, 1.5 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
-
Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. Cooling the mixture controls the initial exothermic reaction.
-
-
Acylation: Add acetyl chloride (88 µL, 1.2 mmol) dropwise to the cooled, stirring solution over 5 minutes.
-
Rationale: Slow addition prevents a rapid temperature increase and potential side reactions. An excess of the acylating agent ensures complete conversion of the starting amine.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed. (Eluent suggestion: 4:1 Hexane:Ethyl Acetate).
-
Work-up: a. Quench the reaction by slowly adding 10 mL of water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice with dichloromethane (2 x 10 mL). d. Combine the organic layers and wash with 1 M HCl (10 mL), followed by saturated NaHCO₃ solution (10 mL), and finally brine (10 mL).
-
Rationale: The acid wash removes residual DIPEA, and the bicarbonate wash removes any remaining acetyl chloride and HCl. e. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure N-(3-methylnaphthalen-1-yl)acetamide.
Mechanism of N-Acylation
Protocol 2: Diazotization and Azo Coupling
This two-step process first converts the primary aromatic amine into a reactive arenediazonium salt.[12][13] This salt is a weak electrophile that then undergoes an electrophilic aromatic substitution with an electron-rich coupling agent, such as a phenol or another amine, to form a brightly colored azo compound.[14][15]
Critical Parameter: Temperature Control
Arenediazonium salts are unstable and can decompose, particularly at temperatures above 5-10°C.[13] It is imperative to maintain the reaction temperature at 0-5°C throughout the diazotization step.
Methodology: Part A - Diazotization
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 157.21 | 1.0 | 1.0 | 157 mg |
| Hydrochloric Acid (conc.) | 36.46 | ~3.0 | ~3.0 | 0.25 mL |
| Water | 18.02 | - | - | 5 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 1.1 | 76 mg |
Step-by-Step Protocol:
-
Amine Solution: In a 50 mL beaker, suspend this compound (157 mg, 1.0 mmol) in a mixture of water (5 mL) and concentrated HCl (0.25 mL). Stir and cool the mixture to 0-5°C in an ice-salt bath.
-
Rationale: The amine is converted to its hydrochloride salt to increase its solubility in the aqueous acidic medium.
-
-
Nitrite Solution: In a separate test tube, dissolve sodium nitrite (76 mg, 1.1 mmol) in 2 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 10 minutes. Ensure the temperature does not rise above 5°C.
-
Rationale: Nitrous acid (HNO₂) is generated in situ from NaNO₂ and HCl. This reacts with the primary amine to form the diazonium salt. A slight excess of NaNO₂ ensures complete reaction.[13]
-
-
Confirmation: After the addition, continue stirring for 10 minutes in the ice bath. The reaction is complete when a drop of the solution turns starch-iodide paper blue-black, indicating a slight excess of nitrous acid. Avoid a large excess.
-
Proceed Immediately: The resulting cold solution of 3-methylnaphthalene-1-diazonium chloride is unstable and should be used immediately in the next step.
Methodology: Part B - Azo Coupling
Coupling Agent: N,N-dimethylaniline will be used as the coupling partner.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| N,N-dimethylaniline | 121.18 | 1.0 | 1.0 | 124 µL |
| Sodium Hydroxide (10% aq.) | 40.00 | - | - | As needed |
Step-by-Step Protocol:
-
Coupling Solution: In a separate beaker, dissolve N,N-dimethylaniline (124 µL, 1.0 mmol) in 5 mL of 1 M HCl and cool to 0-5°C.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold N,N-dimethylaniline solution with vigorous stirring.
-
pH Adjustment: A brightly colored precipitate of the azo compound should form. After stirring for 15-20 minutes, make the solution slightly alkaline by slowly adding 10% aqueous sodium hydroxide until the pH is ~8.
-
Rationale: The final product is often more stable and easier to isolate under neutral or slightly basic conditions.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with a large volume of cold water until the filtrate is colorless. Allow the product to air dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Mechanism of Diazotization and Azo Coupling
Purification and Characterization
-
Extraction: For N-acylation, a standard aqueous work-up is effective for removing water-soluble impurities and excess reagents. The basicity of the starting amine allows for its removal via an acid wash if the reaction is incomplete.[16]
-
Column Chromatography: This is the most common method for purifying the neutral amide product from the N-acylation reaction. Silica gel is the standard stationary phase, with an eluent system of hexane and ethyl acetate.[17]
-
Recrystallization: For solid products, particularly the azo dye from the coupling reaction, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is an effective method for achieving high purity.
-
Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
IR Spectroscopy: To identify key functional groups (e.g., N-H stretch in the starting material, C=O stretch in the amide product).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of solid products.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield (N-Acylation) | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Wet solvent/glassware. | 1. Use a fresh bottle of acyl chloride/anhydride.2. Ensure at least one equivalent of base is used to neutralize HCl.3. Use flame-dried glassware and anhydrous solvents.[18] |
| Multiple Products (N-Acylation) | Di-acylation if other reactive sites exist (unlikely for this substrate). | Use milder conditions or a less reactive acylating agent. |
| No Diazonium Salt Formation | 1. Temperature too high.2. Incorrect stoichiometry of NaNO₂ or acid. | 1. Maintain strict temperature control (0-5°C).2. Re-check calculations for reagents. Use the starch-iodide test to confirm excess nitrous acid. |
| Low Yield (Azo Coupling) | 1. Decomposition of diazonium salt.2. Coupling partner is not sufficiently activated.3. Incorrect pH for coupling. | 1. Use the diazonium salt solution immediately after preparation.2. Ensure the coupling partner has a strong electron-donating group (-OH, -NR₂).3. Adjust pH as needed; coupling with amines is typically done under weakly acidic conditions, while coupling with phenols is done under weakly basic conditions. |
| Formation of Tar/Polymer | Side reactions due to unstable intermediates or radical formation. | Ensure adequate temperature control and inert atmosphere where necessary. Check for potential side reactions of the naphthalene ring itself under the reaction conditions.[19] |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-Amino-3-methylnaphthalene | 50870-10-5 [chemicalbook.com]
- 7. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. fishersci.com [fishersci.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]
- 13. Diazotisation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]
- 16. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. acs.org [acs.org]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methylnaphthalen-1-amine
Welcome to the technical support center for the synthesis of 3-Methylnaphthalen-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to improve reaction yields, minimize impurities, and streamline your workflow.
Section 1: Overview of Common Synthetic Pathways
The synthesis of this compound is not a trivial undertaking and is typically approached via two primary strategic routes. The choice between them often depends on the availability of starting materials, scale, and the specific isomeric purity required.
-
Route A: Nitration and Subsequent Reduction: This classical two-step approach begins with the electrophilic nitration of 1-methylnaphthalene to introduce a nitro group, which is then reduced to the target primary amine. The main challenge in this route is controlling the regioselectivity of the nitration step.
-
Route B: Palladium-Catalyzed C-N Cross-Coupling: A more modern approach involves the Buchwald-Hartwig amination, which forms the C-N bond directly by coupling an ammonia surrogate with a halo-substituted methylnaphthalene, such as 3-bromo-1-methylnaphthalene.[1][2] This method offers excellent functional group tolerance but requires careful optimization of the catalytic system.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during synthesis in a direct question-and-answer format.
Route A: Synthesis via Nitration and Reduction
Q1: My nitration of 1-methylnaphthalene gives a poor yield of the desired 3-nitro-1-methylnaphthalene isomer and a complex mixture of other products. Why is this happening?
A: This is a common and expected challenge. The electrophilic nitration of naphthalene is notoriously difficult to control. The methyl group is an activating, ortho-, para-directing group, while the naphthalene ring system itself has a strong inherent preference for substitution at the α-position (C1, C4, C5, C8). The nitration of 1-methylnaphthalene, therefore, leads to a mixture of isomers. The α/β isomer ratio can vary significantly depending on the nitrating agent and reaction conditions.[3]
Troubleshooting Steps:
-
Temperature Control: Run the reaction at a lower temperature (e.g., -15 °C to 0 °C) to improve selectivity.[4] Higher temperatures tend to decrease selectivity and increase the formation of dinitrated byproducts.[4]
-
Nitrating Agent: The choice of nitrating agent is critical. While a standard HNO₃/H₂SO₄ mixture is potent, it often leads to poor selectivity. Consider milder or alternative systems.
-
Acetic Anhydride/Nitric Acid: This system can sometimes offer improved selectivity for mononitration.[4]
-
Zeolite Catalysts: Using shape-selective catalysts like HBEA zeolite can significantly improve the regioselectivity towards a specific isomer by leveraging steric hindrance within the catalyst's pores.[4]
-
-
Slow Addition: Add the nitrating agent dropwise to the solution of 1-methylnaphthalene. This maintains a low instantaneous concentration of the nitrating agent, which helps suppress over-reaction (dinitration).
Q2: The reduction of my 3-nitro-1-methylnaphthalene intermediate is sluggish, incomplete, or produces tar-like side products. What are the best reduction methods?
A: The reduction of a nitro group to an amine is a robust transformation, but the choice of method can greatly impact yield and purity. Incomplete reactions or side product formation often stem from an inappropriate choice of reducing agent for the substrate or impurities in the starting material.
| Reducing Agent | Pros | Cons | Typical Conditions |
| Fe / HCl or NH₄Cl | Inexpensive, reliable, and effective for many nitroarenes. | Requires acidic conditions; workup can be tedious due to iron sludge. | Iron powder, Ethanol/Water, catalytic HCl, Reflux. |
| SnCl₂·2H₂O / HCl | A classic and potent method, often gives clean conversions. | Stoichiometric amounts of tin salts are generated, which can be difficult to remove. | Ethanol or Ethyl Acetate, concentrated HCl, 0 °C to RT. |
| Catalytic Hydrogenation (H₂, Pd/C) | Very clean reaction; byproduct is water. High atom economy. | Requires specialized hydrogenation equipment (pressure vessel). The catalyst can be poisoned by sulfur or halide impurities. The reaction can be exothermic and requires careful monitoring. | H₂ (50-100 psi), 10% Pd/C catalyst, Methanol or Ethanol solvent. |
Expert Recommendation: For laboratory scale, catalytic hydrogenation with Palladium on carbon (Pd/C) is often the cleanest method, yielding a high-purity product with a simple filtration workup. If hydrogenation equipment is unavailable, reduction with iron powder and ammonium chloride is a cost-effective and reliable alternative.
Route B: Synthesis via Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of 3-bromo-1-methylnaphthalene has a low conversion rate. What factors should I investigate?
A: The Buchwald-Hartwig amination is a powerful but sensitive reaction that depends on the synergy of multiple components.[1][5] Low conversion is almost always traced back to one of the following: catalyst deactivation, incorrect ligand/base combination, or impure reagents.
Troubleshooting Checklist:
-
Oxygen Exclusion: The Pd(0) active catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
Ligand Choice: The ligand is arguably the most critical component. For aryl bromides, bulky, electron-rich phosphine ligands are required to promote both oxidative addition and reductive elimination.[6] Consider ligands like XPhos, t-BuXPhos, or TrixiePhos.[7]
-
Base Strength & Solubility: The base must be strong enough to deprotonate the amine or its precursor but not so nucleophilic that it causes side reactions. Sodium tert-butoxide (NaOtBu) is a common choice for its strength, but its solubility can be an issue.[7] In some cases, a weaker but more soluble base like K₃PO₄ or Cs₂CO₃ may be more effective, especially with sensitive substrates.
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard. The choice of solvent can affect the solubility of the base and the stability of the catalytic species.
Q4: I am struggling to use ammonia gas directly for the amination. What are the best ammonia surrogates?
A: Using ammonia gas directly is challenging due to its low boiling point and difficulty in handling precise stoichiometry. Fortunately, several "ammonia equivalents" have been developed that serve as excellent in-situ sources of the -NH₂ group.[6]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This is a highly effective ammonia source. It couples with the aryl halide, and the silyl groups are easily removed during aqueous workup.[6]
-
Benzophenone Imine: This reagent, used in the presence of a palladium catalyst, couples with the aryl halide. The resulting N-arylimine is then readily hydrolyzed with a mild acid to yield the primary amine.
Expert Recommendation: For ease of handling and high reactivity, LiHMDS is an excellent first choice for the synthesis of primary arylamines via Buchwald-Hartwig amination.
Section 3: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of this compound via the nitration and reduction route.
Protocol: Synthesis of this compound
Q5: My final amine product is a dark oil that is difficult to purify. What are the best purification strategies?
A: Aromatic amines are notoriously prone to air oxidation, which results in the formation of colored impurities. Furthermore, their basic nature can cause them to streak (tail) on standard silica gel columns.
Purification Techniques:
-
Modified Column Chromatography: To prevent tailing on silica gel, neutralize the acidic sites by pre-treating the silica with triethylamine (Et₃N) or by using a mobile phase containing a small percentage (0.5-1%) of Et₃N or ammonia in methanol.
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine from non-basic impurities.
-
Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its protonated ammonium salt.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) until pH > 12.
-
Extract the now-neutral free amine back into an organic solvent.
-
Dry and concentrate to yield the purified product.
-
-
Recrystallization of a Salt: If the amine is solid, or if you wish to store it in a more stable form, it can be converted to its hydrochloride (HCl) or other salt, which can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Methylnaphthalen-1-amine
Welcome to the technical support resource for 3-Methylnaphthalen-1-amine (C₁₁H₁₁N, CAS: 50870-10-5). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound. As a lipophilic aromatic amine, this compound presents limited aqueous solubility, which can be a significant hurdle in various experimental workflows. This document offers troubleshooting strategies and foundational knowledge to ensure its effective use in your research.
Understanding the Challenge: Physicochemical Profile
Direct, experimentally-derived quantitative solubility data for this compound is not extensively reported in public literature. However, its structure provides significant insight into its expected behavior.
Key Structural Features and Their Implications:
-
Naphthalene Ring System: The large, bicyclic aromatic structure is inherently nonpolar and hydrophobic, leading to low water solubility.[1]
-
Primary Amine Group (-NH₂): This group introduces polarity and a site for hydrogen bonding.[2] Crucially, it is a weak base, allowing for protonation in acidic conditions to form a more soluble ammonium salt.[3][4]
-
Methyl Group (-CH₃): This adds to the overall lipophilicity of the molecule.
Based on these features and data from analogous compounds, we can build effective solubilization strategies.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Implication for Solubility | Source |
| Molecular Formula | C₁₁H₁₁N | - | [5] |
| Molecular Weight | 157.21 g/mol | - | [5] |
| Predicted XlogP | 2.9 | Indicates a preference for lipid environments over aqueous ones (lipophilic). | [6] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests moderate cell permeability but does not favor high aqueous solubility. | [5] |
| Basicity (pKa of conjugate acid) | Estimated: 4-5 | The amine is a weak base. It will be significantly protonated and thus more soluble at pH values below its pKa. | [7] |
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed protocols to address specific solubility issues. The choice of method depends on the final application and the required solvent system.
Issue 1: My compound is not dissolving in aqueous buffers for my biological assay.
This is the most common challenge. The low intrinsic solubility of the free base form in neutral or alkaline aqueous solutions requires intervention. The primary strategy is to exploit the basicity of the amine group through pH modification.[8]
Protocol 2.1: Solubilization by pH Adjustment (Salt Formation in situ)
This protocol aims to protonate the amine, forming a soluble ammonium salt directly in your aqueous medium.
Causality: Amines act as weak bases and react with acids to form ammonium salts.[9] These salts are ionic and typically exhibit significantly higher aqueous solubility than the neutral "free base" form.[3][4] For aromatic amines, solubility is enhanced at a pH below the pKa of the conjugate acid (estimated around 4-5).[7]
Step-by-Step Methodology:
-
Prepare a Concentrated Stock in an Acidic Solution:
-
Weigh out the required amount of this compound powder.
-
Instead of a neutral buffer, dissolve the compound in a small amount of dilute acid, such as 0.1 M Hydrochloric Acid (HCl). Start with a target concentration of 1-10 mM.
-
Use gentle vortexing or sonication to aid dissolution. The solution should become clear as the soluble hydrochloride salt is formed.
-
-
Neutralize/Buffer Exchange (If Required):
-
Once fully dissolved in the acidic solution, you can dilute this acidic stock into your final, larger volume of neutral experimental buffer (e.g., PBS, pH 7.4).
-
CRITICAL: Perform this dilution stepwise while vortexing the final buffer. This rapid dispersion helps prevent the compound from precipitating out as the pH rises. The final concentration should be low enough to remain below the solubility limit in the neutral buffer.
-
Validation: Always check for precipitation after dilution. A visual inspection against a dark background is often sufficient. For quantitative assessment, measure the absorbance or use light scattering.
-
-
Troubleshooting this Protocol:
-
Precipitation upon neutralization: If the compound crashes out of solution when added to the neutral buffer, it means the final concentration is too high for that pH.
-
Solution A: Decrease the final target concentration.
-
Solution B: Consider if your final assay can tolerate a slightly lower pH. A final pH of 6.0-6.5 may keep the compound in solution without significantly impacting many biological systems.
-
-
Workflow Diagram: pH Adjustment Strategy
Caption: Logical workflow for solubilizing this compound in aqueous buffers.
Issue 2: I need to prepare a high-concentration stock solution, but it's insoluble in water.
For high-concentration stocks (e.g., >10 mM), a pure aqueous system is often not feasible. The use of organic solvents or co-solvent systems is the standard approach.
Protocol 2.2: Using Organic Solvents for Stock Solutions
Causality: The principle of "like dissolves like" applies here. The nonpolar naphthalene structure of this compound makes it soluble in many common organic solvents.[1]
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice for preparing concentrated stock solutions for biological assays. It is a powerful, polar aprotic solvent.
-
Ethanol (EtOH): A good option, particularly if DMSO is incompatible with your downstream application.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, similar to DMSO.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that is compatible with your experimental system. DMSO is widely used but can have effects on cell systems at concentrations typically above 0.5-1%.
-
Dissolution: Add the desired volume of the chosen solvent (e.g., DMSO) to your pre-weighed compound.
-
Aiding Dissolution: Use vortexing and/or sonication in a water bath to ensure the compound fully dissolves. Gentle warming (to 30-40°C) can also be applied, but ensure the compound is stable at that temperature.
-
Storage: Store stock solutions as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2.3: Using Co-Solvent Systems
Causality: A co-solvent system uses a water-miscible organic solvent to increase the solubility of a poorly soluble drug in an aqueous medium.[10] The organic solvent acts as a bridge, reducing the polarity of the overall solvent system and allowing the hydrophobic compound to dissolve.[11]
Common Co-Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs).
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the this compound in the pure co-solvent first (e.g., 100% Ethanol).
-
Titration with Aqueous Phase: Slowly add the aqueous phase (e.g., water or buffer) to the organic solution while continuously mixing.
-
Observe for Precipitation: Continue adding the aqueous phase until you reach the desired final ratio of co-solvent to water. Monitor the solution for any signs of cloudiness or precipitation. The point at which this occurs is the solubility limit for that specific co-solvent/water ratio.
-
Optimization: You may need to test several co-solvents and ratios to find the optimal system that keeps your compound dissolved at the required concentration while being compatible with your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving this compound?
For creating a concentrated stock solution for biological applications, DMSO is the recommended starting point due to its strong solubilizing power. For applications requiring an aqueous environment, starting with the pH adjustment protocol (2.1) by dissolving in dilute HCl is the most effective strategy.
Q2: I dissolved my compound in DMSO to make a 50 mM stock, but it precipitates when I add it to my cell culture media. What should I do?
This is a common issue caused by the compound's low solubility in the final aqueous medium.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your media is low (ideally ≤0.5%).
-
Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 10 mM). This will require adding a larger volume to your media, but the compound will be more dilute as it enters the aqueous phase, reducing the chance of precipitation.
-
Improve Mixing: When adding the DMSO stock to your media, add it dropwise to the vortexing media to ensure rapid dispersal.
-
Pre-warm the Media: Having the media at 37°C can sometimes help maintain solubility.
Q3: Can I heat the solution to get my compound to dissolve?
Gentle heating can be an effective way to increase the rate of dissolution. However, be cautious.
-
Thermal Stability: First, ensure that this compound is stable at the temperature you are using. Prolonged heating or high temperatures can cause degradation.
-
Supersaturation: Be aware that you might be creating a supersaturated solution. The compound may precipitate out again as the solution cools to room temperature. This method is best used to get the compound into solution before an immediate dilution step.
Q4: How should I store solutions of this compound?
-
Organic Stocks (DMSO, Ethanol): Store tightly sealed at -20°C or -80°C to prevent solvent evaporation and degradation. Aliquoting into single-use vials is recommended to avoid freeze-thaw cycles.
-
Aqueous Solutions: Aqueous preparations are generally less stable and should be made fresh for each experiment. If storage is necessary, filter-sterilize and store at 4°C for short periods (1-2 days), protected from light. Always check for precipitation before use.
Q5: Is this compound soluble in non-polar organic solvents like hexane or toluene?
Yes, given its lipophilic nature, it is expected to have good solubility in non-polar solvents like toluene, benzene, and moderately good solubility in less polar solvents like dichloromethane. However, these solvents are generally not compatible with biological or pharmaceutical applications. This solubility is more relevant for organic synthesis or extraction procedures.
Summary of Solubilization Strategies
The following diagram provides a decision-making workflow for selecting the appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization method for this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 7. Chapter 22 notes [web.pdx.edu]
- 8. longdom.org [longdom.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Stabilizing 3-Methylnaphthalen-1-amine
Welcome to the technical support center for 3-Methylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the long-term stability and integrity of your this compound samples.
Introduction: The Challenge of Storing Aromatic Amines
Aromatic amines, including this compound, are susceptible to degradation, primarily through oxidation. This degradation is often visually indicated by a change in color, typically darkening, which signals a decrease in purity and can compromise experimental results. The primary culprits are exposure to oxygen, light, and elevated temperatures. This guide provides a comprehensive approach to mitigating these factors.
Frequently Asked Questions (FAQs)
Q1: My previously colorless/light-yellow this compound has turned brown. What happened?
A1: The discoloration of your this compound is a classic sign of oxidation. Aromatic amines are prone to reacting with atmospheric oxygen, a process that can be accelerated by exposure to light and heat. This leads to the formation of colored impurities, which compromises the purity of the material.
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to minimize contact with oxygen.
Q3: Can I store this compound at room temperature for short periods?
A3: While short-term storage at room temperature may be unavoidable during experimental use, it is not recommended for extended periods. Studies on other aromatic amines have shown that degradation can occur more rapidly at ambient temperatures (~20°C) compared to refrigerated conditions.[2][3] For any duration beyond immediate use, refrigeration is advised.
Q4: Are there any chemical additives I can use to improve the stability of my this compound solution?
A4: Yes, the use of antioxidants can be an effective strategy. Primary antioxidants, such as hindered phenols (e.g., Butylated hydroxytoluene - BHT), and some aromatic amines can act as free radical scavengers to inhibit oxidation.[4][5][6] However, the addition of any stabilizer should be carefully considered and validated, as it may interfere with downstream applications.
Q5: How can I check the purity of my stored this compound?
A5: The purity of your sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] These methods can separate the parent compound from its degradation products and provide a quantitative measure of purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Rapid Discoloration (within days/weeks) | 1. Improper storage container (not airtight).2. Exposure to light.3. Storage at ambient or elevated temperature. | 1. Transfer the amine to a tightly sealed amber glass vial.2. Purge the vial with an inert gas (Nitrogen or Argon) before sealing (see Protocol 1).3. Store the vial in a refrigerator (2-8°C) and away from any light sources. |
| Inconsistent Experimental Results | 1. Degradation of the amine leading to lower effective concentration.2. Presence of impurities that interfere with the reaction. | 1. Re-analyze the purity of your this compound stock using HPLC or GC-MS (see Protocols 2 & 3).2. If degradation is confirmed, consider purifying the material (e.g., by recrystallization or column chromatography) or using a fresh, unopened batch.3. For future use, aliquot the amine into smaller, single-use vials to minimize repeated exposure of the bulk material to air. |
| Precipitate Formation in Solution | 1. Formation of insoluble oxidation products.2. Change in solvent polarity due to evaporation.3. Exceeding the solubility limit at lower storage temperatures. | 1. Visually inspect the precipitate. If it is colored, oxidation is likely. The solution may need to be filtered and its concentration re-verified.2. Ensure solvent containers are properly sealed to prevent evaporation.3. If storing a solution at low temperatures, confirm the solubility of this compound in your chosen solvent at that temperature. You may need to prepare a more dilute stock or allow it to fully equilibrate to room temperature before use. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the process of creating an inert atmosphere in a storage vial to prevent oxidative degradation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap
-
Source of dry, high-purity nitrogen or argon gas
-
Tubing and a needle/cannula for gas delivery
-
Secondary containment (e.g., a desiccator or sealed bag)
Procedure:
-
Place the desired amount of this compound into the amber glass vial.
-
Insert a needle connected to the inert gas source into the vial, ensuring the needle tip is above the surface of the compound.
-
Insert a second, shorter needle to act as a vent for the displaced air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The goal is to displace the oxygen-containing air in the headspace.[8][9][10][11]
-
Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly with the screw cap.
-
For added protection, the sealed vial can be placed inside a desiccator or a sealed bag with a desiccant.
-
Label the vial with the compound name, date, and storage conditions.
-
Store the vial at 2-8°C.
Protocol 2: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a general method for the analysis of aromatic amines and should be optimized for your specific instrumentation and requirements.
Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of ~10-50 µg/mL with the mobile phase.
-
-
Chromatographic Conditions (Isocratic Method):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). A small amount of formic acid (0.1%) can be added to both phases to improve peak shape.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 280 nm).[7]
-
-
Analysis:
-
Inject a freshly prepared standard of high-purity this compound to determine its retention time.
-
Inject your stored sample.
-
Degradation products will typically appear as additional peaks, often with different retention times than the main compound.
-
Calculate the purity of your sample by dividing the peak area of the main compound by the total area of all peaks (assuming all compounds have a similar response factor at the chosen wavelength).
-
Protocol 3: Purity Assessment and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both quantifying purity and identifying potential degradation products.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of your this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Derivatization is generally not required for this compound but can sometimes improve peak shape and sensitivity.[13]
-
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its mass spectrum (molecular ion at m/z 157.21).
-
Examine the mass spectra of any other peaks to identify potential degradation products. Oxidized products would likely have higher molecular weights due to the incorporation of oxygen atoms.
-
Visualization of Degradation and Mitigation
Degradation Pathway
The primary degradation pathway for this compound is oxidation. While the exact structures of all degradation products are complex and varied, the general process involves the reaction with atmospheric oxygen, often leading to the formation of highly colored, polymerized species.
Caption: Oxidative degradation of this compound.
Troubleshooting Workflow
This diagram outlines a logical approach to addressing stability issues with this compound.
Caption: A workflow for troubleshooting stability issues.
References
- 1. chemscene.com [chemscene.com]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lanzochem.com [lanzochem.com]
- 5. performanceadditives.us [performanceadditives.us]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 9. blog.polyprocessing.com [blog.polyprocessing.com]
- 10. azot.ro [azot.ro]
- 11. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 12. lcms.cz [lcms.cz]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-Methylnaphthalen-1-amine
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the analysis of 3-Methylnaphthalen-1-amine. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of why these issues occur and how to logically resolve them.
Understanding the Analyte: this compound
This compound is an aromatic amine with a molecular formula of C₁₁H₁₁N and a molecular weight of approximately 157.21 g/mol .[1][2] Its structure, containing a basic amine group and a nonpolar naphthalene ring system, presents a classic challenge in reversed-phase HPLC. The primary issue stems from the basic nature of the amine functional group, which can interact strongly with the stationary phase in ways that deviate from the intended hydrophobic retention mechanism, leading to asymmetrical peak shapes, most commonly, peak tailing.[3][4][5]
FAQ: Diagnosing and Resolving Peak Tailing for this compound
Here, we address the most common questions and issues related to peak tailing for this specific analyte in a logical, question-and-answer format.
Q1: My peak for this compound is tailing. What is the most likely cause?
A1: The most frequent cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4][5][6] Specifically, the basic amine group interacts with acidic silanol groups (Si-OH) that are present on the surface of silica-based stationary phases (like C18 columns).[3][7][8]
-
Mechanism Explained: At a typical mobile phase pH (e.g., pH > 3), some of these silanol groups are deprotonated and carry a negative charge (SiO⁻).[3][7] The basic amine group of your analyte can be protonated (positively charged), leading to a strong ionic interaction with the negatively charged silanols.[8] This secondary retention mechanism is much stronger than the desired hydrophobic interaction, causing some analyte molecules to be retained longer than the bulk of the sample, resulting in a "tail" on the peak.[9]
Q2: How can I confirm if silanol interactions are the cause of my peak tailing?
A2: A systematic approach is key. You can diagnose the problem by performing a few simple experiments:
-
Inject a Neutral Compound: Inject a neutral, non-polar compound with a similar hydrophobicity to your analyte (e.g., naphthalene or a substituted naphthalene without the amine group). If this compound elutes with a symmetrical peak shape, it strongly suggests that the tailing of this compound is due to its basicity and interaction with the stationary phase, rather than a physical problem with the column or system.[10]
-
Vary the Mobile Phase pH: A change in mobile phase pH can dramatically affect peak shape for ionizable compounds.[11][12][13] Lowering the pH of the mobile phase is a common strategy to reduce peak tailing for basic compounds.[3][14]
Systematic Troubleshooting Guide
If silanol interactions are the suspected cause, follow this in-depth troubleshooting workflow.
Step 1: Mobile Phase Optimization
The mobile phase is your first and most powerful tool for improving peak shape.
A3: Lowering the mobile phase pH to a range of 2.5-3.5 has two main effects that mitigate tailing:
-
Protonation of Silanols: At a lower pH, the acidic silanol groups on the silica surface become protonated (Si-OH), neutralizing their negative charge.[14] This eliminates the strong ionic interaction with the protonated amine of your analyte.
-
Analyte Ionization: Your analyte, being a basic amine, will be fully protonated and positively charged at this low pH.
By ensuring both the analyte and the silanol groups are in a consistent charge state, you minimize the secondary retention mechanism.[3]
Experimental Protocol: pH Adjustment
-
Buffer Selection: Choose a buffer with a pKa close to the desired pH. For a pH of 2.5-3.5, phosphate or formate buffers are excellent choices.
-
Preparation: Prepare your aqueous mobile phase component with the chosen buffer at a concentration of 10-25 mM.
-
pH Adjustment: Use an acid like phosphoric acid or formic acid to carefully adjust the pH to your target value before mixing with the organic modifier.
-
Equilibration: Thoroughly equilibrate your column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Minimizes silanol ionization, reducing secondary interactions.[14] |
| Buffer Concentration | 10-25 mM | Provides sufficient buffering capacity without being too viscous. |
A4: Yes. If operating at low pH is not an option, you can employ competitive displacement or ion-pairing techniques.
-
Competitive Displacement (Mobile Phase Additives): Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can be effective. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[14]
-
Caution: TEA can be difficult to flush from a column and may suppress MS signals if you are using a mass spectrometer.
-
-
Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate).[15][16] The reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that interacts with the oppositely charged analyte. This creates a neutral ion-pair that is retained by a consistent hydrophobic mechanism.
-
Consideration: Ion-pairing reagents are often not volatile and can permanently modify the column, so it is recommended to dedicate a column for this type of analysis.[17]
-
Step 2: Column Selection and Care
If mobile phase optimization doesn't fully resolve the issue, your column's chemistry and condition are the next logical areas to investigate.
A5: Absolutely. Modern HPLC columns offer several features designed to improve the peak shape of basic compounds:
-
End-Capped Columns: Most modern columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them less polar and less likely to interact with basic analytes.[3][9] Ensure you are using a high-quality, fully end-capped column.
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., a carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the underlying silica surface and its residual silanols.
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer. This results in a lower concentration of surface silanol groups, leading to improved peak shape for bases.[9]
A6: This indicates column degradation or contamination.[18][19][20]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing.
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed (especially at high pH). This disrupts the flow path and leads to peak distortion.[3][6]
-
Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing poor peak shape and high backpressure.[6][21]
Experimental Protocol: Column Cleaning and Diagnosis
-
Initial Flush: Disconnect the column from the detector and flush it with a strong, organic solvent like 100% acetonitrile or methanol for at least 20-30 column volumes to remove strongly retained hydrophobic contaminants.[22]
-
Check for Voids: If a void is suspected, you can sometimes see a physical depression at the top of the packing material. Reversing the column (if the manufacturer allows) and flushing to waste can sometimes help remove inlet frit blockage.[3]
-
Guard Column: Always use a guard column to protect your analytical column from contaminants and particulates.[23][24]
Step 3: Sample and System Considerations
Finally, issues with your sample preparation or HPLC system can also contribute to peak tailing.
A7: Yes, two common sample-related issues can cause peak tailing:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak.[18][25][26] This is especially true for basic compounds that interact strongly with active sites.
-
Diagnosis: To check for overload, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[25]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 30% acetonitrile), it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase.[21]
-
A8: If you've addressed chemical interactions, column health, and sample issues, consider extra-column band broadening. This refers to any space in the flow path outside of the column that can cause the analyte band to spread, such as:
-
Excessively long or wide-bore tubing between the injector, column, and detector.[14][23]
-
Poorly made connections.[14]
-
A large detector cell volume.[14]
Solution: Minimize tubing lengths and internal diameters, ensure all fittings are properly seated, and use a detector with an appropriate cell volume for your column dimensions.
Visual Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Chemical Interaction Diagram
This diagram illustrates the primary cause of peak tailing for basic analytes.
Caption: Secondary interactions causing peak tailing.
By methodically addressing these potential issues, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reliable chromatographic results.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromtech.com [chromtech.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. akjournals.com [akjournals.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. uhplcs.com [uhplcs.com]
- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 18. uhplcs.com [uhplcs.com]
- 19. chromacademy.com [chromacademy.com]
- 20. labcompare.com [labcompare.com]
- 21. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 22. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Blogs | Restek [discover.restek.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylnaphthalen-1-amine
Welcome to the technical support center for the synthesis of 3-Methylnaphthalen-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key chemical intermediate. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental considerations, and comparative data to support your process development and scale-up activities.
Introduction: Synthetic Strategies for this compound
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is primarily achieved through two robust synthetic routes: the reduction of 3-methyl-1-nitronaphthalene and the palladium-catalyzed Buchwald-Hartwig amination. Each pathway presents a unique set of challenges and optimization parameters. This guide will address common issues encountered in both methodologies, providing evidence-based solutions to enhance yield, purity, and scalability.
Section 1: Synthesis via Reduction of 3-Methyl-1-nitronaphthalene
This classical and widely-used approach involves the reduction of the nitro group of 3-methyl-1-nitronaphthalene to the corresponding primary amine. While conceptually straightforward, the efficiency of this transformation is highly dependent on the choice of reducing agent and reaction conditions.
Troubleshooting and FAQs: Reduction of 3-Methyl-1-nitronaphthalene
Question 1: My reduction reaction is incomplete, and I observe significant amounts of starting material (3-methyl-1-nitronaphthalene) in my crude product. How can I improve the conversion?
Answer: Incomplete conversion in the reduction of nitroarenes is a common issue and can often be attributed to several factors:
-
Catalyst Activity (for Catalytic Hydrogenation): The activity of heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel can degrade over time or be poisoned by impurities.
-
Troubleshooting:
-
Use fresh, high-quality catalyst.
-
Ensure the starting material and solvent are free from sulfur-containing impurities, which are known catalyst poisons.[1]
-
Increase the catalyst loading, although this should be done judiciously to balance cost and efficiency.
-
-
-
Reaction Conditions:
-
Hydrogen Pressure: For catalytic hydrogenation, insufficient hydrogen pressure can lead to slow or incomplete reactions. Ensure your reaction vessel is properly sealed and pressurized.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic temperature screen is recommended to find the optimal balance. For the hydrogenation of 1-nitronaphthalene, temperatures in the range of 150-250°C have been reported in industrial processes.[2]
-
Mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen, especially in heterogeneous reactions. Ensure vigorous and consistent agitation.
-
-
Choice of Reducing Agent: For chemical reductions, the stoichiometry and reactivity of the reducing agent are critical.
-
Troubleshooting:
-
If using a metal/acid system (e.g., Fe/HCl), ensure the metal is finely powdered to maximize surface area.
-
Consider alternative reducing agents such as tin(II) chloride or sodium hydrosulfite, which can be effective for nitro group reductions.
-
-
Question 2: I am observing the formation of side products, leading to a complex crude mixture and low yield of this compound. What are the likely side products and how can I minimize them?
Answer: The formation of byproducts in nitroarene reductions often points to over-reduction or side reactions of intermediates.
-
Common Byproducts:
-
Hydroxylamine and Azo Compounds: Incomplete reduction can lead to the formation of N-(3-methylnaphthalen-1-yl)hydroxylamine. Under certain conditions, this intermediate can dimerize to form the corresponding azo or azoxy compounds. This is more prevalent with certain reducing agents like metal hydrides.
-
Ring Hydrogenation: With highly active catalysts like Raney Nickel, and under harsh conditions (high temperature and pressure), hydrogenation of the naphthalene ring system can occur, leading to aminotetralin derivatives.
-
-
Minimizing Side Product Formation:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-reaction.
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize side reactions.
-
Catalyst Selection: For catalytic hydrogenation, Pd/C is often more chemoselective for the reduction of the nitro group compared to Raney Nickel.
-
Question 3: My final product is discolored (pink or brown) even after purification. What is the cause and how can I obtain a colorless product?
Answer: Aromatic amines, including naphthalenamines, are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help remove colored impurities.
-
Recrystallization: Recrystallization from a suitable solvent system is often effective in removing colored byproducts.
-
Column Chromatography: For stubborn impurities, column chromatography on silica gel may be necessary. It is often beneficial to add a small amount of a non-polar amine like triethylamine (1-2%) to the eluent to prevent the product from streaking on the acidic silica gel.
-
-
Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-1-nitronaphthalene
This protocol is a general guideline based on the hydrogenation of similar nitronaphthalene compounds. Optimization will be required for specific laboratory setups.
-
Reaction Setup:
-
To a hydrogenation vessel, add 3-methyl-1-nitronaphthalene (1.0 eq).
-
Add a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add 5-10 wt% Pd/C catalyst (or another suitable catalyst).
-
-
Hydrogenation:
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi for lab scale).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis of aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
-
| Parameter | Recommended Starting Conditions | Potential for Optimization |
| Catalyst | 5-10 wt% Pd/C | Raney Ni, PtO₂ |
| Solvent | Ethanol, Methanol, Ethyl Acetate | THF, Acetic Acid |
| Temperature | 25-50 °C | 25-100 °C |
| Hydrogen Pressure | 50-100 psi | 50-500 psi |
Section 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] For the synthesis of this compound, this would typically involve the coupling of a 1-halo-3-methylnaphthalene (e.g., 1-bromo-3-methylnaphthalene) with an ammonia equivalent.
Troubleshooting and FAQs: Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig amination reaction shows low conversion to this compound. What are the critical parameters to investigate?
Answer: Low conversion in Buchwald-Hartwig aminations can be a complex issue, often stemming from the catalyst system or reaction conditions.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial for catalytic activity.
-
Troubleshooting:
-
Ligand Screening: Different generations of Buchwald-Hartwig ligands have been developed with varying steric and electronic properties. Consider screening a panel of ligands (e.g., XPhos, RuPhos, SPhos) to find the optimal one for your substrate.
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Ensure they are of high quality and stored properly. Pre-formed palladium-ligand complexes can also be used for improved consistency.
-
Catalyst Deactivation: The catalytic species can be sensitive to air and moisture. Ensure the reaction is set up under a strictly inert atmosphere (glovebox or Schlenk line techniques).
-
-
-
Base Selection: The choice of base is critical for the deprotonation of the amine and the overall catalytic cycle.
-
Troubleshooting:
-
Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The optimal base can be substrate-dependent. Stronger bases like NaOtBu are often effective but can be incompatible with base-sensitive functional groups.
-
-
-
Ammonia Source: The direct use of ammonia gas can be challenging.
Question 2: I am observing a significant amount of a byproduct that appears to be 1-methylnaphthalene. What is this and how can I prevent its formation?
Answer: The formation of 1-methylnaphthalene is likely due to a hydrodehalogenation side reaction, where the starting 1-halo-3-methylnaphthalene is reduced instead of undergoing amination.
-
Causes of Hydrodehalogenation:
-
Reaction Temperature: High reaction temperatures can promote this side reaction.
-
Ligand Choice: Some ligands may favor hydrodehalogenation over the desired C-N bond formation.
-
Water Content: While some water can be tolerated or even beneficial in some Buchwald-Hartwig reactions, excessive water can be a source of protons for the hydrodehalogenation pathway.
-
-
Mitigation Strategies:
-
Temperature Optimization: Screen a range of temperatures to find the lowest temperature at which the amination proceeds at a reasonable rate.
-
Ligand Screening: Empirically screen different phosphine ligands.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is performed under a dry, inert atmosphere.
-
Question 3: The purification of my product is difficult due to co-eluting impurities. What are the likely impurities and what purification strategies can I employ?
Answer: Purification challenges in Buchwald-Hartwig reactions often arise from residual catalyst, ligands, and side products.
-
Common Impurities:
-
Phosphine Oxides: The phosphine ligands can be oxidized during the reaction or work-up.
-
Hydrodehalogenation Product: As discussed above, 1-methylnaphthalene.
-
Unreacted Starting Material: 1-halo-3-methylnaphthalene.
-
-
Purification Strategies:
-
Aqueous Wash: A thorough aqueous work-up can help remove some of the inorganic salts and water-soluble components.
-
Acid Extraction: As the product is a basic amine, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Column Chromatography: As with the reduction route, column chromatography on silica gel, potentially with a triethylamine-treated eluent, is a standard method for purification.
-
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-3-methylnaphthalene
This is a representative protocol based on similar aminations of aryl halides. Optimization of the ligand, base, and solvent is highly recommended.
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Add 1-bromo-3-methylnaphthalene (1.0 eq).
-
If using an ammonia surrogate like benzophenone imine, add it at this stage (1.1-1.2 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If an ammonia surrogate was used, the resulting imine will need to be hydrolyzed (e.g., with aqueous acid) to yield the primary amine.
-
Purify the crude product by column chromatography or acid-base extraction followed by recrystallization.
-
| Parameter | Recommended Starting Conditions | Potential for Optimization |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pre-formed Pd-ligand complexes |
| Ligand | XPhos, RuPhos, SPhos | Other biaryl phosphine ligands |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Other non-nucleophilic bases |
| Solvent | Toluene, Dioxane | THF, t-Butanol |
| Temperature | 80-110 °C | Room temperature to 120 °C |
Visualizing the Workflows
General Workflow for the Synthesis and Purification of this compound
Caption: Synthetic routes and purification workflow for this compound.
Decision Tree for Troubleshooting Low Yield
References
- 1. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]
- 2. EP0174563B1 - Process for preparing 1-naphthyl amine - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Methylnaphthalen-1-amine
Welcome to the Technical Support Center for the synthesis of 3-Methylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target molecule.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesired side products that can complicate purification and reduce overall yield. This guide will focus on two primary synthetic strategies: the classical nitration-reduction pathway starting from 2-methylnaphthalene and the more modern Buchwald-Hartwig amination of 1-bromo-3-methylnaphthalene. For each route, we will dissect the potential side reactions and provide actionable troubleshooting advice.
Section 1: Synthesis via Nitration and Reduction
This traditional and cost-effective two-step approach involves the nitration of 2-methylnaphthalene followed by the reduction of the resulting nitro-intermediate.
Caption: Synthetic workflow for this compound via nitration and reduction.
Frequently Asked Questions (FAQs)
Q1: What are the major side products during the nitration of 2-methylnaphthalene?
A1: The nitration of 2-methylnaphthalene is a classic electrophilic aromatic substitution. Due to the directing effects of the methyl group and the inherent reactivity of the naphthalene core, a mixture of mononitrated isomers is the most common side reaction. The primary desired product for this synthesis is 1-nitro-3-methylnaphthalene. However, other isomers such as 1-nitro-2-methylnaphthalene, as well as dinitro and polynitro compounds, can also be formed.[1] The ratio of these isomers is highly dependent on the reaction conditions.
Q2: How can I control the regioselectivity of the nitration reaction?
A2: Controlling the regioselectivity is crucial for maximizing the yield of the desired 1-nitro-3-methylnaphthalene. Key parameters to consider are:
-
Temperature: Lower temperatures (0-10 °C) generally favor kinetic control and can improve selectivity.
-
Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. Milder nitrating agents may offer better selectivity.
-
Solvent: The solvent can affect the reactivity of the nitrating species and the substrate.
Q3: What are the potential byproducts during the reduction of the nitro group?
A3: The reduction of the nitro group to an amine can sometimes be incomplete, leading to the formation of intermediates such as nitroso, azoxy, and azo compounds. Over-reduction is also a possibility, though less common for aromatic nitro compounds. The choice of reducing agent and reaction conditions are critical to ensure a clean conversion to the desired amine.
Troubleshooting Guide: Nitration and Reduction Pathway
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired 1-nitro-3-methylnaphthalene | Formation of multiple isomers during nitration.[1] | Optimize reaction conditions: carefully control the temperature (maintain at 0-5 °C during addition of nitrating agent), use a milder nitrating agent if possible, and consider alternative solvents. |
| Dinitration or polynitration of the starting material. | Use a stoichiometric amount of the nitrating agent (1.0-1.1 equivalents). Avoid prolonged reaction times and elevated temperatures.[2] | |
| Incomplete reduction of the nitro group | Insufficient reducing agent or reaction time. | Increase the equivalents of the reducing agent (e.g., iron powder in the Béchamp reduction) and monitor the reaction by TLC until the starting material is consumed. |
| Deactivation of the catalyst (e.g., Pd/C). | Ensure the quality of the catalyst. If using catalytic hydrogenation, ensure the system is free of catalyst poisons. | |
| Formation of colored impurities in the final amine product | Presence of azoxy or azo byproducts from the reduction step. | Optimize the reduction conditions (e.g., pH control in metal/acid reductions). Purify the final product by column chromatography or recrystallization.[3] |
| Oxidation of the final amine product. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the purified product protected from light and air. |
Section 2: Synthesis via Buchwald-Hartwig Amination
This modern approach offers a more direct route to the target amine from a halogenated precursor, typically 1-bromo-3-methylnaphthalene.
Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the Buchwald-Hartwig amination to form primary arylamines?
A1: The synthesis of primary arylamines using Buchwald-Hartwig amination can be challenging due to the potential for double arylation of ammonia, leading to secondary and tertiary amine byproducts. To circumvent this, ammonia surrogates or specialized reaction conditions are often employed.[4]
Q2: What is "hydrodehalogenation" and how can it be minimized?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene (in this case, 3-methylnaphthalene).[5] This can be caused by factors such as the presence of water or other protic sources, or by certain catalyst/ligand combinations. To minimize this, ensure anhydrous reaction conditions and carefully select the palladium precursor, ligand, and base.
Q3: How do I choose the right catalyst system for this amination?
A3: The choice of the palladium catalyst and ligand is critical for a successful Buchwald-Hartwig amination. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For the amination of aryl bromides, a variety of phosphine-based ligands have been developed. The optimal choice will depend on the specific substrate and reaction conditions, and some empirical screening may be necessary.[5]
Troubleshooting Guide: Buchwald-Hartwig Amination Pathway
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting material | Inactive catalyst. | Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Use high-purity, anhydrous solvents and reagents. Degas the reaction mixture to remove oxygen. |
| Inappropriate ligand or base. | Screen different phosphine ligands and bases. The choice of base is critical and can significantly impact the reaction rate and yield.[6] | |
| Significant formation of 3-methylnaphthalene (hydrodehalogenation) | Presence of water or other protic impurities. | Use anhydrous solvents and reagents. Dry the starting materials and glassware thoroughly. |
| Unfavorable catalyst/ligand combination. | Experiment with different palladium sources and ligands. Some ligands are more prone to promoting hydrodehalogenation than others.[5] | |
| Formation of secondary or tertiary amine byproducts | Reaction of the product amine with the starting aryl halide. | Use a large excess of the ammonia source or an ammonia surrogate to favor the formation of the primary amine.[4] |
| Difficulty in removing the catalyst/ligand from the product | High catalyst/ligand loading. | Optimize the catalyst loading to the lowest effective concentration. |
| Ligand properties. | Choose a ligand that can be easily removed during workup (e.g., by precipitation or extraction). Consider using a supported catalyst for easier separation. |
Section 3: Purification of this compound
Regardless of the synthetic route, purification of the final product is a critical step to obtain material of the desired purity.
Troubleshooting Guide: Purification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Presence of isomeric amine impurities | Incomplete separation of isomers from the nitration step. | Utilize high-performance liquid chromatography (HPLC) or careful column chromatography on silica gel. The use of a modified mobile phase (e.g., with a small amount of triethylamine) can improve the separation of basic amines.[3] |
| Product is an oil and difficult to crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography first to remove the majority of impurities. Then, attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[3] |
| Product darkens upon standing | Oxidation of the amine. | Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. |
References
- 1. benchchem.com [benchchem.com]
- 2. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Methylnaphthalen-1-amine Derivatives
Welcome to the technical support center for the purification of 3-methylnaphthalen-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may face in your laboratory work.
Table of Contents
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Frequently Asked Questions (FAQs)
-
What are the most common impurities in the synthesis of this compound derivatives?
-
Why do my this compound derivatives streak on silica gel columns?
-
How can I effectively remove colored impurities during purification?
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What are the best recrystallization solvents for this compound derivatives?
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How can I separate isomeric impurities of this compound derivatives?
-
-
Troubleshooting Guides
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Troubleshooting Column Chromatography
-
Troubleshooting Recrystallization
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Troubleshooting Acid-Base Extraction
-
-
Experimental Protocols
-
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Protocol 2: Two-Solvent Recrystallization
-
Protocol 3: Acid-Base Extraction for Removal of Basic Impurities
-
-
Characterization Corner
-
Key ¹H and ¹³C NMR Signatures
-
HPLC Method Development for Purity Analysis
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: The impurities in your final product are highly dependent on the synthetic route employed. Here are some common impurities you might encounter:
-
From Nitration and Reduction: If your synthesis involves the nitration of a methylnaphthalene precursor followed by reduction, common impurities include:
-
Isomeric Nitro Compounds: Nitration of naphthalenes can lead to a mixture of isomers. For example, nitration of 2-methylnaphthalene can yield other nitro-isomers besides the desired precursor to this compound.[1]
-
Polynitrated Species: Over-nitration can introduce multiple nitro groups onto the naphthalene ring.[1]
-
Incomplete Reduction Products: The reduction of the nitro group to an amine may not go to completion, leaving residual nitro or intermediate hydroxylamine and azo compounds.
-
Oxidation Products: Strong oxidizing conditions during nitration can lead to the formation of colored byproducts and tars.[1]
-
-
From Reductive Amination: If you are synthesizing a derivative via reductive amination of a corresponding ketone or aldehyde, potential impurities include:
-
Over-alkylation Products: The newly formed secondary amine can react further to form a tertiary amine.[2]
-
Unreacted Starting Material: Incomplete reaction will leave the starting ketone/aldehyde and amine.
-
Side-products from the Reducing Agent: Depending on the reducing agent used, side reactions can occur. For instance, using sodium borohydride in an alcohol solvent can sometimes lead to byproducts from alcohol oxidation.[3]
-
-
From Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can also introduce impurities such as:
-
Unreacted Aryl Halide/Triflate: Incomplete coupling will leave the starting electrophile.
-
Hydrodehalogenated Byproducts: The aryl halide can be reduced, replacing the halide with a hydrogen atom.
-
Phosphine Oxide: The phosphine ligand can be oxidized.
-
Q2: Why do my this compound derivatives streak on silica gel columns?
A2: The streaking, or tailing, of basic compounds like this compound derivatives on silica gel is a common issue. This is due to the acidic nature of the silica gel surface. The lone pair of electrons on the amine's nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal equilibrium between the stationary and mobile phases. This results in poor separation and broad, tailing peaks.
To mitigate this, you can:
-
Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a commercially available deactivated silica gel.
Q3: How can I effectively remove colored impurities during purification?
A3: Colored impurities are often polar, conjugated byproducts. Here are a few strategies for their removal:
-
Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Column Chromatography: Often, these colored impurities are highly polar and will stick to the baseline of a silica gel column, allowing for the elution of your less polar product.
-
Acid-Base Extraction: If the colored impurities are not basic, an acid-base extraction can be used to move your basic this compound derivative into the aqueous phase as its salt, leaving the non-basic colored impurities in the organic phase.
Q4: What are the best recrystallization solvents for this compound derivatives?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For naphthalenamine derivatives, common and effective solvent systems include:
-
Single Solvents:
-
Ethanol or Methanol: These are often good starting points for N-aryl compounds.[1]
-
Toluene: Can be effective for aromatic compounds.
-
-
Mixed Solvent Systems: These are often more versatile.
-
Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.[4]
-
Ethyl Acetate/Hexane or Heptane: Dissolve in hot ethyl acetate and add hexane or heptane as the anti-solvent.[1][5]
-
Acetone/Hexane: A good general-purpose mixture.[6]
-
Dichloromethane/Hexane: Another common choice for compounds of intermediate polarity.
-
A systematic approach to finding the best solvent is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
Q5: How can I separate isomeric impurities of this compound derivatives?
A5: Separating isomers, particularly positional isomers on the naphthalene ring, can be challenging due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for isomer separation. Method development will be key, involving screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.
-
Fractional Crystallization: If there is a sufficient difference in the solubility of the isomers in a particular solvent, a series of carefully controlled recrystallizations can enrich one isomer.
-
Derivatization: You can temporarily convert the amine to a derivative (e.g., an amide or sulfonamide) which may have more distinct physical properties, making separation by chromatography or recrystallization easier. The protecting group can then be removed to yield the pure isomer.[7]
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Possible Cause | Troubleshooting Step |
| Streaking/Tailing of the product spot | The compound is basic and interacting strongly with the acidic silica gel. | Add 0.1-1% triethylamine or pyridine to the eluent. Alternatively, use a different stationary phase like alumina. |
| Poor separation of product and impurity | The chosen eluent system has poor selectivity. | Screen different solvent systems with varying polarities and compositions. Consider using a ternary solvent system. |
| Product is not eluting from the column | The eluent is not polar enough, or the compound has decomposed on the silica. | Gradually increase the polarity of the eluent. If the product still doesn't elute, it may have decomposed. Test for stability on a TLC plate. |
| Cracks in the silica bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Troubleshooting Step |
| No crystals form upon cooling | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available. |
| Oiling out instead of crystallization | The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly. The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add more of the "good" solvent and allow it to cool more slowly. Consider a different solvent system. |
| Low recovery of the product | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] |
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Troubleshooting Step |
| Emulsion formation at the interface | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Poor recovery of the product from the aqueous layer after basification | The aqueous layer was not made sufficiently basic. The product is somewhat soluble in the aqueous base. | Check the pH of the aqueous layer after adding the base to ensure it is sufficiently high (pH > 12). Perform multiple extractions with a fresh portion of organic solvent. |
| Precipitation of the product in the separatory funnel upon basification | The product is not very soluble in the organic extraction solvent. | Add more organic solvent to dissolve the precipitate. If it remains insoluble, collect the precipitate by filtration. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify a this compound derivative that exhibits tailing on a standard silica gel column.
Workflow Diagram:
Caption: Workflow for flash column chromatography.
Methodology:
-
Eluent Preparation: Prepare your chosen eluent system (e.g., a mixture of hexane and ethyl acetate) and add 0.1-1% (v/v) of triethylamine (TEA).
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your TEA-containing eluent. Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Dissolve your crude this compound derivative in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin eluting with your chosen solvent system. You may use an isocratic elution or a gradient of increasing polarity.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Work-up: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain your purified compound.
Protocol 2: Two-Solvent Recrystallization
This protocol is suitable for purifying solid this compound derivatives.[8]
Workflow Diagram:
Caption: Two-solvent recrystallization workflow.
Methodology:
-
Solvent Selection: Choose a "good" solvent in which your compound is soluble when hot, and a "bad" (or "anti-") solvent in which your compound is insoluble even when hot. The two solvents must be miscible. A common pair for naphthalenamines is ethanol (good) and water (bad).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to just dissolve the solid.
-
Induce Saturation: While the solution is hot, add the "bad" solvent dropwise until you see persistent cloudiness.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Acid-Base Extraction for Removal of Basic Impurities
This protocol is effective for separating your basic this compound derivative from neutral or acidic impurities.[4][9][10][11]
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 3-Methylnaphthalen-1-amine
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylnaphthalen-1-amine. Here, we provide a comprehensive technical resource, including a detailed scale-up protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions. Our focus is on providing practical, experience-driven advice to navigate the challenges of scaling up this important synthesis, ensuring both efficiency and safety.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes. The choice of method often depends on the scale of the synthesis, available starting materials, and the desired purity of the final product. Below is a comparison of the two most common strategies.
| Synthetic Route | Starting Materials | Key Transformation | Advantages | Common Challenges on Scale-Up |
| Route A: Reduction of Nitronaphthalene | 2-Methylnaphthalene | Nitration followed by reduction | Cost-effective, well-established chemistry. | Regioisomeric control during nitration, handling of energetic nitro-intermediates, catalyst poisoning, and management of hazardous reducing agents. |
| Route B: Buchwald-Hartwig Amination | 1-Bromo-3-methylnaphthalene | Palladium-catalyzed C-N cross-coupling | High functional group tolerance, milder reaction conditions possible. | Cost of palladium catalyst and ligands, removal of palladium residues, sensitivity to air and moisture.[1][2][3] |
For the purpose of this guide, we will focus on Route A , the reduction of a nitronaphthalene precursor, as it is often the more economically viable option for large-scale production. We will also address some aspects of the Buchwald-Hartwig amination in the FAQ section as a viable alternative.
Recommended Scale-Up Protocol: Synthesis via Nitration and Catalytic Hydrogenation
This protocol details a robust two-step process for the synthesis of this compound, starting from 2-methylnaphthalene.
Step 1: Nitration of 2-Methylnaphthalene to 1-Methyl-3-nitronaphthalene
The nitration of 2-methylnaphthalene is a critical step that requires careful control to achieve the desired regioselectivity. The reaction with a mixture of nitric and sulfuric acids typically yields a mixture of isomers, with the 1-nitro-2-methyl and 8-nitro-2-methyl isomers often being the major products. To favor the formation of the desired 3-nitro-1-methylnaphthalene, alternative nitrating agents and conditions may be employed. However, for this guide, we will proceed with the understanding that an isomeric mixture will be formed and will require purification.
Experimental Protocol:
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge concentrated sulfuric acid. Cool the acid to 0-5°C with constant stirring.
-
Addition of 2-Methylnaphthalene: Slowly add 2-methylnaphthalene to the chilled sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the 2-methylnaphthalene/sulfuric acid solution, maintaining the reaction temperature between 0-5°C. The addition rate should be controlled to prevent a rapid exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice. The crude nitronaphthalene isomers will precipitate as a solid.
-
Isolation and Purification: Filter the solid, wash with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution. The crude product is then purified by fractional crystallization or column chromatography to isolate the desired 1-methyl-3-nitronaphthalene isomer.
Step 2: Catalytic Hydrogenation of 1-Methyl-3-nitronaphthalene
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[4][5] The choice of catalyst is crucial; while palladium on carbon (Pd/C) is effective, Raney nickel is a cost-effective alternative for large-scale operations.[4]
Experimental Protocol:
-
Reactor Preparation: Charge a high-pressure hydrogenation reactor (autoclave) with 1-methyl-3-nitronaphthalene and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney nickel catalyst (typically 5-10% by weight of the nitro compound). The catalyst should be handled as a slurry in water or the reaction solvent to prevent ignition upon exposure to air.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi) and heat to the target temperature (e.g., 50-80°C) with vigorous stirring.[4]
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Raney nickel catalyst is pyrophoric and must be kept wet with solvent at all times. Do not allow the filter cake to dry in the air. Quench the catalyst-containing filter cake with copious amounts of water.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[6]
Visualization of the Synthetic Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]
- 5. globethesis.com [globethesis.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methylnaphthalen-1-amine
Welcome to the technical support center for 3-Methylnaphthalen-1-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this crucial chemical intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific, common issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a dark, oily residue with significant baseline material on the TLC plate. How do I tackle this initial cleanup?
Answer: This is a classic scenario where your desired product is mixed with highly polar, non-volatile, or polymeric impurities, often arising from side reactions or degradation. A multi-step approach is most effective.
Causality: The baseline material consists of highly polar impurities that are strongly adsorbed to the silica gel on your TLC plate. These could be inorganic salts from the workup or highly functionalized organic byproducts. The dark color often indicates the presence of oxidized, conjugated species. The first goal is to separate your moderately polar amine from these two extremes.
Recommended Workflow:
-
Acid-Base Extraction: This is the most powerful initial step for purifying an amine. It leverages the basicity of the amino group to selectively move your compound between aqueous and organic phases.
-
Protocol:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic solution with 1M hydrochloric acid (HCl) two to three times. Your amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[1][2]
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Combine the acidic aqueous layers. You can optionally perform a "back-extraction" with a fresh portion of ethyl acetate to remove any residual neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly basify it by adding a concentrated base like 20% aqueous sodium hydroxide (NaOH) until the pH is >10.[2] Your amine will precipitate or form an oil.
-
Extract the now-basic aqueous layer three times with fresh ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Charcoal Treatment (for color): If the product from the acid-base extraction is still highly colored, it may be due to persistent conjugated impurities.
-
Protocol:
-
Dissolve the extracted product in a minimal amount of a polar solvent (e.g., methanol or acetone).
-
Add a small amount of activated charcoal (typically 1-2% w/w).[3]
-
Gently heat and stir the mixture for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal.[4]
-
Caution: Activated charcoal can adsorb your product, leading to yield loss. Use it sparingly.[3]
-
-
This two-step process should yield a significantly cleaner material, which can then be subjected to chromatography or recrystallization for final polishing.
Question 2: My TLC shows my product and an impurity as two very close spots. How can I improve their separation by column chromatography?
Answer: Separating closely running spots, likely isomers or structurally similar byproducts, requires optimizing the selectivity of your chromatography system. Simply increasing column length is often inefficient.
Causality: The separation (selectivity) in chromatography is governed by the differential interactions of the analytes with the stationary and mobile phases. To separate similar compounds, you must amplify the subtle differences in their polarity or structure.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Change Solvent Polarity: Instead of a standard hexane/ethyl acetate system, try a different solvent system with different chemical properties. For instance, replacing ethyl acetate with dichloromethane or a mixture of acetone/toluene can alter the specific interactions and improve separation.
-
Use an Isocratic Elution: If the spots are very close, a slow, isocratic (constant solvent ratio) elution may provide better separation than a gradient elution.
-
-
Modify the Stationary Phase:
-
Switch to Amine-Functionalized Silica: This is often the best solution for aromatic amines. Amine-functionalized silica masks the acidic silanol groups, preventing the peak tailing that can obscure separation.[5][6] It also offers a different selectivity profile compared to standard silica.
-
Use Alumina (Basic): Basic alumina is another excellent alternative to silica for purifying basic compounds, as it eliminates the problematic acid-base interactions.[5]
-
Question 3: My compound streaks severely on the silica gel column, leading to broad peaks and poor separation. What causes this and how can I prevent it?
Answer: This is the most common problem when purifying amines on standard silica gel.
Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group of your this compound undergoes a strong acid-base interaction with these silanol groups. This leads to irreversible adsorption for some molecules and slow, uneven elution for others, resulting in significant peak tailing (streaking).[5][6]
Solutions:
-
Mobile Phase Modification (The "Quick Fix"):
-
Stationary Phase Modification (The "Robust Solution"):
DOT Diagram: Mechanism of Peak Tailing and Mitigation
Caption: Mitigation of amine peak tailing on silica gel.
Question 4: During recrystallization, my product separates as an oil ("oils out") instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute is supersaturated in the hot solution and separates as a liquid phase upon cooling because the solution temperature is above the melting point of the solute. It can also be caused by a high concentration of impurities.
Causality: Crystal formation is an ordered process. When a solution cools too quickly or when impurities are present that disrupt the crystal lattice formation, the compound may separate as a disordered, supercooled liquid (an oil).
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add slightly more of the "good" solvent to make the solution less saturated.[3]
-
Cool Slowly: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated with a towel if necessary. Do not move it directly to an ice bath. Slow cooling provides the necessary time for crystal nucleation and growth.[9]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point or adjust your solvent pair.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. If prepared by the reduction of 3-methyl-1-nitronaphthalene, common impurities include:
-
Unreacted Starting Material: 3-methyl-1-nitronaphthalene.
-
Isomeric Amines: Other methylnaphthalenamine isomers if the starting material was not isomerically pure.
-
Oxidation Products: Naphthoquinones or other colored bodies, especially if the amine has been exposed to air and light.[10]
-
Reagents: Residual reducing agents or catalysts from the synthesis.
Q2: How can I assess the purity of my final product?
A2: A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 1°C).[11] Impurities will cause the melting point to be depressed and broadened.
-
Spectroscopic Analysis:
-
¹H NMR: Will show the correct proton signals and integrations, and can reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
HPLC: Provides a quantitative measure of purity.
-
Q3: What are some good starting solvent systems for recrystallizing this compound?
A3: Based on the aromatic and amine functionalities, the following solvent systems are excellent starting points. The ideal choice should be determined by small-scale solubility tests.[9]
| Solvent System | Type | Rationale |
| Ethanol/Water | Solvent Pair | The compound should be soluble in hot ethanol and insoluble in water. A good choice for polar impurities.[7] |
| Ethyl Acetate/Hexane | Solvent Pair | Dissolves in the more polar ethyl acetate; insoluble in non-polar hexane. Good for non-polar impurities.[7] |
| Isopropanol | Single Solvent | May provide the ideal solubility profile (soluble when hot, sparingly soluble when cold).[7] |
| Toluene | Single Solvent | A good choice for aromatic compounds, often yielding high-quality crystals upon slow cooling. |
Q4: How should I store purified this compound?
A4: Aromatic amines are susceptible to air and light oxidation, which often results in the formation of colored impurities.[10] For optimal long-term stability:
-
Store under an inert atmosphere: Use a vial that has been flushed with nitrogen or argon.
-
Protect from light: Store in an amber-colored vial or in a dark location.
-
Keep cool and dry: Store in a refrigerator or freezer (2-8°C is a common recommendation) in a sealed container to protect from moisture.[12]
DOT Diagram: General Purification Workflow
Caption: Decision workflow for purifying this compound.
References
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. 1-Methyl-aminomethyl naphthalene | 14489-75-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemscene.com [chemscene.com]
Technical Support Center: Derivatization of 3-Methylnaphthalen-1-amine
Welcome to the technical support center for the synthesis and derivatization of 3-Methylnaphthalen-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the chemical modification of this versatile naphthalene derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around common derivatization reactions. Select the relevant section below to find answers to specific experimental issues.
Section 1: General Stability and Handling of the Starting Material
Question: My derivatization reaction is giving inconsistent results. Could the starting material, this compound, be the issue?
Answer: Absolutely. The stability and purity of your starting amine are paramount for reproducibility. Aromatic amines, including this compound, can be susceptible to oxidation over time, which often manifests as a darkening in color from off-white or tan to a darker brown or reddish hue.
-
Causality: Oxidation typically occurs at the amine functional group, leading to the formation of colored impurities that can interfere with your reaction and complicate purification. The presence of trace metal impurities can catalyze this degradation.
-
Troubleshooting & Best Practices:
-
Purity Check: Before use, always assess the purity of the starting material. A melting point determination or a quick NMR spectrum can reveal significant degradation.
-
Storage: this compound should be stored under an inert atmosphere (nitrogen or argon), sealed tightly to exclude air and moisture, and kept in a cool, dark place. The recommended storage temperature is often 2-8°C.[1]
-
Purification: If you suspect degradation, you can purify the amine by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
-
Section 2: Pitfalls in N-Acylation Reactions
N-acylation is a fundamental transformation used to synthesize amides from this compound. While generally robust, several issues can arise.
Question: I'm getting a low yield in my acylation reaction with acetyl chloride. What are the common causes?
Answer: Low yields in acylation reactions often stem from suboptimal reaction conditions or reagent stoichiometry.
-
Causality & Mechanism: The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A key byproduct when using an acid chloride is HCl.[2] This acid will react with the starting amine (a base) to form an unreactive ammonium salt, effectively removing it from the reaction. This means that for every mole of amine that reacts, another mole is sequestered as the salt.
-
Troubleshooting Strategies:
-
Inclusion of a Base: The most critical factor is the addition of a non-nucleophilic base to scavenge the HCl produced. This prevents the formation of the unreactive ammonium salt. Pyridine is a classic choice as it can also serve as the solvent. Alternatively, a tertiary amine like triethylamine (TEA) in a solvent like dichloromethane (DCM) is commonly used.
-
Stoichiometry: At least one equivalent of the scavenger base is required. It is common practice to use a slight excess. The amine and the acylating agent are typically used in a 1:1 to 1:1.1 ratio.
-
Reagent Purity: Ensure the acylating agent has not hydrolyzed. Acid chlorides and anhydrides are highly sensitive to moisture. Use freshly opened bottles or distill the reagent if necessary.
-
Temperature Control: These reactions are often exothermic. Running the reaction at 0°C during the addition of the acylating agent can help control the reaction rate and minimize side reactions.
-
Question: Does it matter if I use an acid anhydride instead of an acid chloride?
Answer: Yes, the choice of acylating agent has practical implications.
-
Acid Chlorides (e.g., Acetyl Chloride):
-
Pros: More reactive, often leading to faster reaction times.
-
Cons: Produce HCl, necessitating a scavenger base.[2] Highly sensitive to moisture.
-
-
Acid Anhydrides (e.g., Acetic Anhydride):
-
Pros: Less sensitive to moisture, produce a carboxylic acid byproduct which is less problematic than HCl. Sometimes the reaction can be run without an added base, although it is often slower.
-
Cons: Less reactive than acid chlorides, may require heating or longer reaction times.
-
A key advantage of acylation is that the resulting amide product is significantly less nucleophilic than the starting amine. This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which effectively prevents over-acylation.[2]
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete reaction; formation of ammonium salt. | Add a scavenger base (e.g., pyridine, triethylamine). Check reagent purity. |
| Complex Product Mixture | Reaction too vigorous; side reactions. | Control temperature by running the reaction at 0°C. Add acylating agent slowly. |
| No Reaction | Deactivated starting material or acylating agent. | Confirm purity of amine. Use fresh or purified acylating agent. |
Section 3: Pitfalls in N-Alkylation Reactions
Direct N-alkylation of primary aromatic amines with alkyl halides is notoriously difficult to control and is a major pitfall for inexperienced researchers.
Question: I tried to N-methylate this compound with methyl iodide, but I got a messy mixture of products. Why did this happen?
Answer: You have encountered the classic problem of over-alkylation . This is the single most common pitfall in the N-alkylation of primary amines.[3]
-
Causality & Mechanism: The initial product of mono-alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[4] This means that as soon as some secondary amine is formed, it competes with the remaining primary amine for the alkylating agent and often reacts faster. This leads to the formation of the tertiary amine, and can even proceed to the quaternary ammonium salt.[2] This "runaway" reaction results in a mixture that is difficult to separate.
Caption: The runaway cascade of N-alkylation.
-
Troubleshooting and Alternative Methodologies:
-
Avoid Direct Alkylation: For mono-alkylation, it is strongly recommended to avoid direct alkylation with alkyl halides.
-
Reductive Amination (Superior Alternative): This is the most effective and widely used method for controlled N-alkylation.[4][5] The process involves two steps in one pot:
-
Step 1 (Imine Formation): React the primary amine with an aldehyde or ketone (e.g., formaldehyde for methylation) to form an imine intermediate.
-
Step 2 (In-situ Reduction): Reduce the imine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are selective for the imine and will not reduce the starting aldehyde.[5]
-
-
Borrowing Hydrogen Strategy: This is a more modern, atom-economical method that uses alcohols as alkylating agents with a metal catalyst.[3]
-
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Imine Formation: Add aqueous formaldehyde (1.1 eq, ~37% solution) to the flask. Stir at room temperature for 1 hour to allow for imine formation.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-methyl-3-methylnaphthalen-1-amine by column chromatography.
Section 4: Pitfalls in Diazotization Reactions
Diazotization converts the primary amine into a diazonium salt (Ar-N₂⁺), a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer or related reactions.[6][7]
Question: I attempted a Sandmeyer reaction, but my reaction mixture turned black and I saw vigorous bubbling. What went wrong?
Answer: This is a classic symptom of diazonium salt decomposition. The aryl diazonium intermediate is highly unstable at elevated temperatures.[8]
-
Causality & Mechanism: The conversion of the amine to the diazonium salt requires nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).[9] This reaction is highly exothermic. If the temperature rises above 5-10°C, the diazonium salt will rapidly decompose, releasing nitrogen gas (N₂) and reacting with water to form a phenol.[8] This phenol can then undergo further reactions to produce dark, tarry byproducts.
-
Critical Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter for success. The reaction must be maintained between 0-5°C at all times. Use a well-prepared ice-salt bath for cooling.
-
Slow Addition: The solution of sodium nitrite must be added very slowly, dropwise, to the acidic solution of the amine, ensuring the temperature never exceeds 5°C.[8]
-
pH Control: The reaction must be sufficiently acidic to ensure the formation of nitrous acid. Typically, at least 2.5-3 equivalents of acid are used.
-
Caption: Desired diazotization pathway vs. temperature-induced decomposition.
Section 5: Purification and Characterization Challenges
Question: How can I effectively purify my derivatized product and confirm its identity?
Answer: Proper purification and characterization are essential to validate your experimental success.
-
Purification Strategies:
-
Recrystallization: This is an excellent method for purifying solid derivatives. The key is finding a suitable solvent or solvent pair where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[10]
-
Column Chromatography: This is the most versatile method for separating complex mixtures, especially for oils or solids that are difficult to recrystallize. A gradient of solvents (e.g., hexane/ethyl acetate) is typically used to elute compounds based on polarity.
-
Acid/Base Extraction: For amine or amide products, a liquid-liquid extraction can be a powerful purification step. For example, you can wash your organic layer with a dilute acid solution to remove any unreacted basic amine starting material.
-
-
Spectroscopic Characterization: Confirming the structure of your derivative is non-negotiable. The primary techniques are NMR and IR spectroscopy.[11]
| Derivative Type | Technique | Expected Observation |
| N-Acyl Amide | ¹H NMR | Appearance of a new amide N-H signal (broad singlet, ~8-10 ppm). Disappearance of the primary amine N-H₂ signals. |
| IR | Appearance of a strong C=O (amide I) stretch at ~1650-1680 cm⁻¹. Appearance of an N-H bend (amide II) around 1550 cm⁻¹. | |
| N-Alkyl Amine | ¹H NMR | Disappearance of one N-H proton signal. Appearance of new signals corresponding to the alkyl group protons. |
| IR | The N-H stretching region (~3300-3500 cm⁻¹) will change from two bands (primary amine) to one band (secondary amine). |
By anticipating these common pitfalls and understanding the chemical principles behind them, you can design more robust experiments, troubleshoot effectively, and achieve higher success rates in the derivatization of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 3-Methylnaphthalen-1-amine Solutions
Welcome to the technical support center for 3-Methylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and stabilizing solutions of this compound. Given the inherent reactivity of aromatic amines, understanding the factors that influence the stability of this compound is critical for obtaining reliable and reproducible experimental results.
Understanding the Instability of this compound
This compound, like many aromatic amines, is susceptible to degradation, which can compromise the integrity of your experiments. The primary routes of degradation are oxidation and photodegradation. The lone pair of electrons on the nitrogen atom makes the amino group susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This oxidation can lead to the formation of colored impurities, causing solutions to darken over time, and a decrease in the concentration of the active compound.[1]
The degradation of structurally similar compounds, such as 1-methylnaphthalene, has been studied and can provide insights into the potential degradation pathways for this compound. These pathways can involve the oxidation of the methyl group to form 1-hydroxymethylnaphthalene and subsequently 1-naphthoic acid, or hydroxylation of the aromatic ring.[2][3] Photodegradation, induced by exposure to UV light, can also lead to the formation of products like 1-naphthaldehyde and 1-naphthoic acid.[4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the stability of this compound solutions.
Q1: My this compound solution has turned yellow/brown. What is causing this discoloration?
A1: The discoloration of your solution is a common indicator of degradation, primarily through oxidation. Aromatic amines are prone to air oxidation, which forms highly colored polymeric impurities.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions which can catalyze the oxidation.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent is critical for stability. While solubility is a key consideration, the solvent's purity and potential to promote degradation are equally important. For stock solutions, consider using high-purity, degassed solvents. Polar aprotic solvents like acetonitrile or ethanol can be suitable choices.[5] It is crucial to avoid solvents containing peroxides, as these can initiate oxidation. Always use freshly opened bottles of high-purity solvents or solvents that have been tested for peroxides.
Q3: How should I store my this compound solutions to maximize their shelf-life?
A3: For optimal stability, solutions should be stored at 2-8°C in amber glass vials to protect them from light.[6] To minimize oxidation, it is highly recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. For long-term storage, consider freezing the solutions at -20°C or below. However, always perform a solubility check upon thawing to ensure the compound remains in solution.
Q4: Can I use an acidic buffer to dissolve this compound?
A4: While the amine group can be protonated in acidic conditions to potentially increase solubility, aromatic amines can exhibit stability issues in acidic media.[7] The stability of your compound in acidic conditions should be experimentally verified. If an acidic buffer is required for your experiment, prepare the solution fresh and use it immediately. Monitor for any signs of degradation, such as color change or precipitate formation.
Q5: Are there any additives I can use to improve the stability of my solutions?
A5: The use of antioxidants can be beneficial. For aromatic amines, antioxidants that act as free radical scavengers may offer protection. However, the compatibility and potential interference of any additive with your downstream application must be carefully evaluated. It is advisable to conduct a small-scale pilot experiment to assess the effect of the chosen antioxidant on your assay.
Troubleshooting Guide
This guide will help you identify and resolve common issues encountered with this compound solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Solution rapidly changes color (e.g., within hours of preparation). | 1. Solvent contamination: Presence of peroxides or other oxidizing agents in the solvent. 2. High temperature: Preparation or storage at elevated temperatures. 3. Light exposure: Preparation under direct, bright light. | 1. Use fresh, high-purity, peroxide-free solvents. Consider purging the solvent with an inert gas before use. 2. Prepare solutions on ice or at room temperature and store immediately at 2-8°C or frozen. 3. Work in a fume hood with the sash down or in a dimly lit area. Use amber vials for storage. |
| Precipitate forms in the solution upon storage. | 1. Low solubility: The concentration of the solution may be too high for the chosen solvent, especially at lower storage temperatures. 2. Degradation: The degradation products may be less soluble than the parent compound. 3. pH shift: Changes in the solution's pH upon storage could affect solubility. | 1. Determine the solubility of this compound in the chosen solvent at the storage temperature. You may need to prepare a more dilute stock solution. 2. Analyze the precipitate to confirm if it is the parent compound or a degradant. If it is a degradant, the solution is no longer viable. 3. If using a buffered solution, ensure the buffer has sufficient capacity to maintain the pH over time. |
| Inconsistent results in bioassays or analytical measurements. | 1. Degradation of the stock solution: The concentration of the active compound has decreased over time. 2. Formation of active/interfering degradants: Degradation products may have biological activity or interfere with the analytical method. | 1. Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 2. Characterize the purity of your solution before use, for example, by HPLC. If new peaks are observed, the solution should be discarded. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound solutions.
Caption: A flowchart for diagnosing and resolving stability issues.
Protocol for Preparing a Stabilized this compound Stock Solution
This protocol provides a step-by-step method for preparing a more stable stock solution of this compound.
Materials:
-
This compound (high purity)
-
High-purity, anhydrous solvent (e.g., acetonitrile or ethanol), peroxide-free
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (argon or nitrogen) with a gas delivery system
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Solvent Preparation: Before use, degas the chosen solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.
-
Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of the degassed solvent to dissolve the compound completely. Once dissolved, bring the solution to the final volume with the degassed solvent.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber glass vials. This minimizes the exposure of the entire stock to air and light during each use and avoids repeated freeze-thaw cycles.
-
Inert Atmosphere: Before sealing each vial, gently flush the headspace with a stream of inert gas for 10-15 seconds. This displaces the air and creates an inert atmosphere above the solution.
-
Sealing and Storage: Tightly seal the vials with PTFE-lined screw caps. Label each vial clearly with the compound name, concentration, solvent, and date of preparation. Store the vials at 2-8°C for short-term use (days to weeks) or at -20°C or below for long-term storage.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) ≤ -20°C (long-term) | Reduces the rate of chemical degradation.[6] |
| Light Exposure | Store in amber vials or protect from light. | Minimizes photodegradation.[4] |
| Atmosphere | Purge with inert gas (Ar or N₂). | Prevents oxidation by atmospheric oxygen. |
| Solvent | High-purity, anhydrous, peroxide-free. | Avoids contaminants that can initiate degradation. |
| Container | Glass vials with PTFE-lined caps. | Inert material that prevents leaching and provides a good seal. |
By implementing these best practices, you can significantly enhance the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
- 4. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]
- 5. Buy N-methylnaphthalen-1-amine (EVT-305754) | 2216-68-4 [evitachem.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling Air-Sensitive 3-Methylnaphthalen-1-amine
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for handling 3-Methylnaphthalen-1-amine, a compound known for its sensitivity to atmospheric conditions. The following troubleshooting guides and FAQs address common issues encountered during experimental work, emphasizing the causality behind protocol choices to ensure scientific integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and stability of this compound.
Q1: My new bottle of this compound is a light tan solid, but an older bottle in the lab is dark brown/purple. Is it still usable?
A: The color change from light tan or off-white to a darker shade is a primary indicator of oxidation. Aromatic amines, including this compound, are susceptible to air oxidation, which often leads to the formation of highly colored quinone-imine type structures and polymeric materials.[1] While a slight darkening may be acceptable for some less sensitive applications, a significant color change to dark brown or purple suggests substantial degradation. For reactions sensitive to impurities, such as catalytic processes or pharmaceutical synthesis, using the oxidized material is not recommended as it can lead to lower yields, complex product mixtures, and catalyst poisoning. Purification may be possible (see Section 3), but starting with fresh, properly stored material is always the best practice.
Q2: What are the ideal storage conditions for this compound to prevent degradation?
A: Proper storage is the most critical factor in maintaining the integrity of this compound. Based on supplier recommendations and the general principles of amine storage, the following conditions should be met.[2][3]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of oxidative degradation and minimizes volatility.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, the primary drivers of degradation.[4] |
| Container | Amber Glass Bottle with Secure Cap | Protects from light, which can catalyze oxidation, and provides a good seal. |
| Seal | Parafilm® or Inert Tape | Provides a secondary barrier against atmospheric intrusion over long-term storage. |
Q3: I don't have a glovebox. Can I still work with this compound?
A: Yes. While a glovebox offers the most controlled environment, standard air-free techniques using a Schlenk line are highly effective for handling this compound.[4][5] A Schlenk line allows for the manipulation of the compound under a positive pressure of an inert gas (argon or nitrogen) after removing air from the glassware via vacuum cycles.[6] This is suitable for most bench-scale reactions, solutions, and transfers.
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing a logical path to identify the cause and implement a solution.
Troubleshooting Scenario 1: Reaction Failure or Low Yield
Symptom: A reaction using this compound as a starting material is giving significantly lower yields than expected, or is failing completely.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low reaction yields.
-
Possible Cause 1: Reagent Degradation. As discussed in the FAQs, oxidized this compound introduces impurities that can interfere with the desired reaction pathway.
-
Possible Cause 2: Residual Oxygen or Moisture in Solvent. Many reactions involving amines are sensitive not just to oxygen but also to water. Solvents must be both anhydrous and deoxygenated. Dissolved oxygen can degrade the amine, while water can interfere with many organometallic or base-catalyzed reactions.
-
Possible Cause 3: Inadequate Inert Atmosphere. Small leaks in your Schlenk line or insufficient purging of the reaction vessel can allow atmospheric oxygen to slowly enter the system over the course of the reaction, leading to gradual degradation of the starting material or sensitive intermediates.[5]
Troubleshooting Scenario 2: Solution Turns Dark During Workup
Symptom: The reaction mixture is a stable color, but upon starting the aqueous workup or extraction, the organic layer rapidly darkens.
-
Possible Cause: pH-Dependent Oxidation. The susceptibility of aromatic amines to oxidation can be pH-dependent. Under neutral or basic conditions during an extraction with, for example, sodium bicarbonate, the free amine is particularly prone to oxidation if the solutions have not been degassed.
-
Solution: Degas Workup Solutions. Before workup, sparge all aqueous solutions (water, brine, bicarbonate solutions) with nitrogen or argon for 30-60 minutes.[7] Perform the extraction quickly and, if possible, under a blanket of inert gas to minimize air exposure.
Section 3: Core Experimental Protocols
These protocols provide step-by-step instructions for essential procedures.
Protocol 1: Weighing and Transferring this compound via Schlenk Technique
This protocol ensures the solid is not exposed to air during measurement and addition to the reaction vessel.
Workflow Overview:
Caption: Workflow for handling and transferring the solid amine.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure your reaction flask, stir bar, and any other necessary glassware are thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[7]
-
System Purge: Assemble the reaction flask and connect it to a Schlenk line. Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle at least three times to establish an inert atmosphere.[5]
-
Weighing: Take the storage bottle of this compound from the refrigerator and allow it to warm to room temperature before opening to prevent condensation. Briefly remove the flask from the Schlenk line, maintaining a positive outflow of inert gas.
-
Transfer: Quickly weigh the desired amount of the solid and add it to the reaction flask against the counter-flow of inert gas. This minimizes the entry of air.
-
Reseal and Purge: Immediately seal the flask and reconnect it to the Schlenk line. Perform one or two more vacuum/inert gas cycles to remove any air that may have entered during the transfer.
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved gases from a solvent.[8]
Step-by-Step Methodology:
-
Solvent Preparation: Add the required volume of anhydrous solvent to a Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.
-
Freeze: Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer around the inner walls, which maximizes the surface area. Wait until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the stopcock to the vacuum manifold of the Schlenk line and evacuate the headspace for 5-10 minutes. You are removing the atmosphere above the frozen solid.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid as it thaws.
-
Repeat: Repeat the entire freeze-pump-thaw cycle two more times (for a total of three cycles). This ensures a thorough removal of dissolved gases.[7][9]
-
Final Step: After the final thaw, backfill the flask with your inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 3: Purification of Oxidized this compound
If your starting material is significantly discolored, column chromatography can be used for purification. Amines are basic and can interact strongly with acidic silica gel, leading to tailing and poor separation.[10] This protocol addresses that issue.
Step-by-Step Methodology:
-
Prepare Treated Silica: Create a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). To this slurry, add 1-2% (v/v) of triethylamine (Et₃N). The triethylamine neutralizes the acidic sites on the silica gel, preventing streaking of the amine product.[10]
-
Pack the Column: Pack a chromatography column with the triethylamine-treated silica slurry.
-
Load the Sample: Dissolve the crude, discolored this compound in a minimum amount of dichloromethane or your eluent and load it onto the column.
-
Elute: Run the column using a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The less polar, pure amine should elute before the highly colored, more polar oxidized impurities.
-
Collect and Concentrate: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure. The resulting solid should be stored immediately under an inert atmosphere.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemscene.com [chemscene.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. How To [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of 3-Methylnaphthalen-1-amine Isomers
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the chromatographic separation of 3-Methylnaphthalen-1-amine and its positional isomers. Due to their structural similarities and basic nature, these compounds present a significant analytical challenge. Achieving baseline separation is critical for accurate quantification in impurity profiling, metabolic studies, and quality control within research and drug development.
This guide is structured to provide both quick answers and in-depth troubleshooting strategies. We will explore the causal mechanisms behind common chromatographic issues and provide robust, field-proven protocols to help you achieve consistent, high-quality separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers encounter when beginning this type of analysis.
Q1: What are the primary challenges in separating this compound from its isomers?
A: The primary challenges are twofold:
-
Structural Similarity: Positional isomers, such as 2-Methylnaphthalen-1-amine and 4-Methylnaphthalen-1-amine, have nearly identical molecular weights and polarities. This results in very similar retention behavior on standard reversed-phase columns, often leading to co-elution or poor resolution.[1][2]
-
Basic Nature: The primary amine group (pKa typically ~4-5) is basic. In its protonated (charged) state, it can undergo strong secondary ionic interactions with acidic residual silanol groups on silica-based stationary phases. This interaction is a primary cause of severe peak tailing, which compromises resolution and quantification accuracy.[3]
Q2: What is a recommended starting point for an HPLC method for these isomers?
A: A robust starting point for method development would be a reversed-phase HPLC method with careful control of mobile phase pH.
-
Column: Begin with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, <5 µm particle size). However, for aromatic isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase is highly recommended as a primary alternative, as they offer alternative selectivity through π-π interactions.[1][2]
-
Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate buffer in HPLC-grade water, adjusted to a pH between 2.5 and 3.5.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV detection at a wavelength where the naphthalene ring system absorbs strongly, typically around 240-280 nm.
-
Initial Gradient: A generic scouting gradient, such as 10-90% B over 20 minutes, is a good starting point to locate the elution window of the isomers.
Q3: Why is controlling the mobile phase pH crucial for separating these basic compounds?
A: Mobile phase pH is arguably the most critical parameter for this separation.[4][5]
-
Controlling Peak Shape: By operating at a low pH (e.g., pH 2.5-3.5), which is at least one pH unit below the pKa of the amine, you ensure the analyte is consistently in its protonated (cationic) form.[6][7] This low pH also suppresses the ionization of residual silanol groups (Si-O⁻) on the column packing, minimizing the strong ionic interactions that cause peak tailing.[3][4]
-
Manipulating Selectivity: Small changes in pH near the analyte's pKa can cause large and often unpredictable shifts in retention time.[8] Operating at a pH well away from the pKa ensures the method is robust and reproducible. While low pH is recommended to start, exploring a higher pH (e.g., pH > 8) on a pH-stable column can also be a powerful tool to alter selectivity, as the amine would be in its neutral form.
Q4: Can I use Gas Chromatography (GC) to separate these isomers?
A: Yes, Gas Chromatography is a viable and powerful alternative, particularly if the isomers are difficult to resolve by HPLC.
-
Advantages: GC often provides very high efficiency, which is beneficial for separating closely related isomers.[9]
-
Columns: A mid-polarity column (e.g., containing a phenyl or cyanopropyl functional group) is a good starting point. For particularly challenging separations, specialized stationary phases like liquid crystalline phases have demonstrated unique selectivity for positional isomers based on their molecular shape and rigidity.[9][10]
-
Considerations: The analytes must be thermally stable and sufficiently volatile. Derivatization of the primary amine group may sometimes be necessary to improve peak shape and thermal stability, though it is often not required for these compounds. GC coupled with detectors like Vacuum Ultraviolet (VUV) spectroscopy can be especially powerful for deconvoluting co-eluting isomers.[11]
Section 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific problems you may encounter during method development and routine analysis.
Problem 1: Poor Resolution / Peak Co-elution (Rs < 1.5)
Q: My peaks for this compound and its isomer are co-eluting or have a resolution value less than 1.5. How can I improve the separation?
A: Achieving adequate resolution is a systematic process that involves optimizing column efficiency (N), retention factor (k), and, most importantly, selectivity (α).[2] Follow the logical workflow below to diagnose and solve the issue.
Caption: Troubleshooting workflow for poor isomer resolution.
Problem 2: Poor Peak Shape (Tailing)
Q: My amine peaks are showing significant tailing, even when they are partially separated. What is the cause and how do I fix it?
A: Peak tailing for basic compounds like this compound is almost always caused by secondary interactions with the silica backbone of the stationary phase. At a mid-range pH (e.g., 4-7), residual silanol groups on the silica surface become deprotonated (Si-O⁻) and act as strong retention sites for the positively charged amine analyte (R-NH₃⁺). This leads to a portion of the analyte being held too strongly, resulting in a tailed peak.[3]
Solutions:
-
Lower Mobile Phase pH: Use a buffered mobile phase at a pH of 2.5-3.5. This protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[3] This is the most effective solution.
-
Use a Modern, End-Capped Column: High-quality, modern columns are manufactured with high-purity silica and are extensively end-capped to shield the majority of residual silanols. This reduces the number of available sites for secondary interactions.[3]
-
Reduce Sample Load: Injecting too much sample can saturate the primary retention sites on the column, forcing excess analyte to interact with the secondary silanol sites, which can cause or worsen tailing.[6] Try reducing your injection volume or sample concentration.
-
Add a Competing Base (Use with Caution): Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can sometimes help by competing with the analyte for the active silanol sites. However, this approach can suppress ionization in MS detection and is often considered a "fix" for a suboptimal method.
Caption: Mechanism of peak tailing and its mitigation by low pH.
Problem 3: Shifting Retention Times (Poor Reproducibility)
Q: My retention times are drifting between injections or from day to day. What are the likely causes?
A: Drifting retention times point to an unstable chromatographic system. The most common culprits are:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require flushing for 5-10 column volumes.
-
Mobile Phase Instability:
-
pH Drift: If your mobile phase is unbuffered or poorly buffered, its pH can change over time (e.g., due to CO₂ absorption from the air), affecting the retention of ionizable analytes.[8] Always use a buffer within its effective range (±1 pH unit of its pKa).
-
Evaporation: The more volatile organic component of the mobile phase (e.g., acetonitrile) can evaporate, leading to a weaker mobile phase and longer retention times. Keep mobile phase bottles covered.
-
-
Temperature Fluctuations: Column temperature significantly affects retention. Use a thermostatted column compartment to maintain a consistent temperature.[12]
-
Column Contamination: Buildup of strongly retained sample components can alter the column chemistry over time. Use a guard column and flush the column regularly with a strong solvent.[3]
Section 3: Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Isomer Separation
This protocol outlines a step-by-step approach to developing a selective and robust method from scratch.
Objective: To achieve baseline separation (Rs ≥ 1.5) for this compound and its key positional isomers.
Step 1: Initial Column and Mobile Phase Selection
-
Column Installation: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). A C18 column is a viable alternative if a phenyl phase is unavailable.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 1 L of 20 mM potassium phosphate in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
System Setup: Set the column temperature to 30°C and the flow rate to 1.0 mL/min. Set the UV detector to 254 nm.
Step 2: Scouting Gradient Run
-
Sample Preparation: Prepare a 10 µg/mL solution containing a mix of the expected isomers in a 50:50 mixture of Mobile Phase A:B.
-
Gradient Program: Run the following scouting gradient:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Analysis: Evaluate the chromatogram. Identify the elution window where the isomers appear. Note the approximate %B at which they elute.
Step 3: Gradient Optimization
-
Focus the Gradient: Based on the scouting run, create a shallower, more focused gradient around the elution window. For example, if the isomers eluted between 10 and 12 minutes in the scouting run (corresponding to ~30-40% B), a new gradient could be:
Time (min) %A %B 0.0 75 25 20.0 55 45 21.0 10 90 25.0 10 90 25.1 75 25 | 30.0 | 75 | 25 |
-
Evaluate Resolution: Assess the resolution between the critical pair of isomers. If resolution is still insufficient (Rs < 1.5), proceed to the next step.
Step 4: Selectivity Optimization
-
Change Organic Modifier: Replace the Acetonitrile (Mobile Phase B) with Methanol and repeat Step 3. Methanol has different solvent properties and can significantly alter selectivity for aromatic compounds.
-
Change Stationary Phase: If neither solvent provides adequate resolution, switch to a column with a different chemistry (e.g., from Phenyl-Hexyl to a PFP or a high-performance C18) and repeat the optimization process. This is often the most effective way to resolve difficult isomers.
-
Fine-Tune Parameters: Once partial separation is achieved, small adjustments to temperature (e.g., trying 40°C or 50°C) or pH (e.g., adjusting from 2.8 to 3.2) can be used to fine-tune the final separation.
Section 4: Key Technical Considerations
Table 1: Comparison of Recommended HPLC Stationary Phases
| Stationary Phase | Primary Interaction Mechanism(s) | Suitability for Aromatic Amine Isomers |
| Standard C18 | Hydrophobic interactions | Good starting point. Separation is based mainly on small differences in hydrophobicity. May not resolve isomers with very similar logP values. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Highly Recommended. The phenyl rings provide π-π interactions with the naphthalene ring system, offering unique selectivity based on isomer shape and electron distribution.[1][2] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Excellent Alternative. Offers multiple interaction modes. Particularly effective for separating positional isomers of halogenated or polar aromatic compounds. |
Table 2: Example of Gradient Elution Optimization
This table illustrates how adjusting the gradient slope can improve resolution. Assume the scouting run showed isomers eluting around 40% B.
| Parameter | Run 1: Fast Gradient | Run 2: Shallow Gradient | Run 3: Optimized Gradient |
| Gradient | 20-60% B in 10 min | 30-50% B in 10 min | 35-45% B in 15 min |
| Slope (%B/min) | 4.0 | 2.0 | 0.67 |
| Peak 1 RT (min) | 8.1 | 8.9 | 10.2 |
| Peak 2 RT (min) | 8.2 | 9.2 | 10.8 |
| Resolution (Rs) | 0.8 (Co-eluted) | 1.3 (Partial) | 1.8 (Baseline) |
Section 5: References
-
Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. --INVALID-LINK--
-
AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-301. --INVALID-LINK--
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich. --INVALID-LINK--
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. --INVALID-LINK--
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Pterocarpan Isomers. BenchChem. --INVALID-LINK--
-
MicroSolv. Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. --INVALID-LINK--
-
uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. uHPLCs. --INVALID-LINK--
-
ResearchGate. (2015). Separations of isomer mixtures of...methylnaphthalene...on the C4A-PEG-2PTSC column. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers. BenchChem. --INVALID-LINK--
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. --INVALID-LINK--
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent Technologies. --INVALID-LINK--
-
Moravek. Exploring the Role of pH in HPLC Separation. Moravek. --INVALID-LINK--
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. --INVALID-LINK--
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. --INVALID-LINK--
-
TSI Journals. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc. --INVALID-LINK--
-
ResearchGate. (2021). Analysis and Deconvolution of Dimethylnaphthalene Isomers Using Gas Chromatography Vacuum Ultraviolet Spectroscopy and Theoretical Computations. --INVALID-LINK--
-
RSC Publishing. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Royal Society of Chemistry. --INVALID-LINK--
-
Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. --INVALID-LINK--
-
ResearchGate. (2012). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. --INVALID-LINK--
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Validation & Comparative
A Researcher's Guide to Differentiating Naphthalene Isomers: A Spectroscopic Comparison of 3-Methylnaphthalen-1-amine and 2-methylnaphthalen-1-amine
Introduction
In the fields of medicinal chemistry and materials science, the precise identification of structural isomers is a cornerstone of rigorous research and development. Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities, toxicological profiles, and material properties. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 3-Methylnaphthalen-1-amine and 2-methylnaphthalen-1-amine. For professionals in drug development and chemical synthesis, the ability to unequivocally distinguish between these two compounds is critical for ensuring the purity, safety, and efficacy of a final product.
This document moves beyond a simple listing of data points. It is designed to provide a practical, field-proven framework for isomer differentiation. We will explore the causal relationships between molecular structure and spectroscopic output across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes not only comparative data but also the underlying principles and experimental workflows, empowering researchers to apply these methodologies in their own laboratories.
The Structural Nuance: Why Position Matters
At first glance, this compound and 2-methylnaphthalen-1-amine are remarkably similar. Both consist of a naphthalene core functionalized with an amine (-NH₂) group and a methyl (-CH₃) group. Their shared molecular formula, C₁₁H₁₁N, and molecular weight of 157.21 g/mol make them indistinguishable by basic mass determination.[1][2]
The critical difference lies in the substitution pattern on the naphthalene ring.
-
2-methylnaphthalen-1-amine: The methyl group is positioned ortho (adjacent) to the amine group. This proximity can lead to steric interactions and electronic effects that influence the local environment of the amine group and adjacent protons.
-
This compound: The methyl group is positioned meta to the amine group. The greater distance between the two functional groups results in a different electronic interplay and spatial arrangement.
These subtle structural variations are the key to their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms within a molecule.[3]
Experimental Protocol: NMR Analysis
A standardized approach is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra using standard pulse programs. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations, respectively.[5][6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Caption: Standard workflow for NMR sample preparation and analysis.
¹H NMR: Comparative Analysis
The proton NMR spectra are most revealing in the aromatic region. The electronic donating effects of the amine and methyl groups, combined with their positions, create distinct chemical shifts and splitting patterns for the naphthalene ring protons.
| Proton Environment | 2-methylnaphthalen-1-amine (Predicted) | This compound (Predicted) | Rationale for Difference |
| -CH₃ Protons | ~2.3 ppm (singlet) | ~2.4 ppm (singlet) | The electronic environment of the methyl group is slightly different due to its proximity to the amine in the 2-isomer. |
| -NH₂ Protons | Broad singlet, ~4.0-5.0 ppm | Broad singlet, ~3.5-4.5 ppm | The ortho-position in the 2-isomer can lead to intramolecular hydrogen bonding or different solvent interactions, potentially shifting the amine protons downfield. |
| Aromatic Protons | Complex multiplet, ~7.1-7.8 ppm | Complex multiplet, ~7.0-7.9 ppm | The substitution pattern in each isomer leads to a unique set of coupling constants and chemical shifts for the six aromatic protons. The proton ortho to the amine in the 2-isomer will be significantly different from any proton in the 3-isomer. |
¹³C NMR: Comparative Analysis
The ¹³C NMR spectrum provides a direct count of unique carbon atoms and insight into their electronic environment. The substituent effects are key to differentiating the isomers.
| Carbon Environment | 2-methylnaphthalen-1-amine (Experimental) [7] | This compound (Predicted) | Rationale for Difference |
| -CH₃ Carbon | ~13-15 ppm | ~20-22 ppm | The chemical shift of the methyl carbon is influenced by its position on the aromatic ring. |
| C1 (C-NH₂) Carbon | ~141.6 ppm | ~144-146 ppm | The position of the methyl group alters the electronic density at the carbon bearing the amine. |
| C2 (C-CH₃) Carbon | ~121.7 ppm | N/A | This signal is unique to the 2-isomer. |
| C3 Carbon | ~128.8 ppm | C-CH₃, ~135-137 ppm | The carbon bearing the methyl group in the 3-isomer will have a distinct chemical shift. |
| Other Aromatic Carbons | 115.1, 122.9, 124.7, 125.4, 128.1, 128.8, 133.5 ppm | Varied shifts | The overall pattern of chemical shifts for the ten aromatic carbons will be unique for each isomer, serving as a definitive fingerprint.[8] |
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. While many absorptions are common to both isomers, subtle differences, particularly in the "fingerprint region," can aid in identification.[9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Background Scan: An initial scan of the empty spectrometer or the KBr pellet alone is performed to obtain a background spectrum.
-
Sample Scan: The sample is placed in the IR beam path, and the absorption spectrum is recorded.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Caption: General workflow for acquiring an IR spectrum.
Comparative IR Data
Both molecules are primary aromatic amines and will therefore share several characteristic peaks.[10][11]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound | Notes and Rationale for Subtle Differences |
| N-H Stretch | 3300-3500 | Both | As primary amines, both will show two distinct bands (asymmetric and symmetric stretching).[12] The exact positions may shift slightly due to differences in hydrogen bonding potential. |
| Aromatic C-H Stretch | >3000 | Both | Characteristic of sp² C-H bonds on the naphthalene ring. |
| Aliphatic C-H Stretch | <3000 | Both | Characteristic of the sp³ C-H bonds in the methyl group. |
| N-H Bend (Scissoring) | 1580-1650 | Both | A sharp peak characteristic of primary amines.[9] |
| Aromatic C=C Stretch | 1450-1600 | Both | Multiple bands are expected from the naphthalene ring system. |
| Aromatic C-N Stretch | 1250-1335 | Both | Strong band for aromatic amines.[10] Its position can be sensitive to the electronic effects of the other substituent. |
| Out-of-Plane C-H Bending | 650-900 | Both | The pattern of these bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic ring and will be the most reliable distinguishing feature in the IR spectrum. |
Mass Spectrometry (MS): Fragmentation as a Structural Clue
Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. By measuring the mass-to-charge ratio (m/z) of these fragments, we can deduce the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: A high-energy electron beam (Electron Ionization - EI) is commonly used to ionize the sample, creating a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated through a magnetic field or a quadrupole mass analyzer, which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.
Caption: Simplified workflow of an Electron Ionization Mass Spectrometer.
Comparative Fragmentation Analysis
Since they are isomers, both compounds will have the same molecular ion peak.
-
Molecular Ion (M⁺˙): m/z = 157.[1]
The key to differentiation lies in the fragmentation pattern. The initial loss of a hydrogen radical or a methyl radical will lead to different daughter ions.
| Fragmentation Pathway | 2-methylnaphthalen-1-amine | This compound | Rationale for Difference |
| Loss of H˙ (M-1) | m/z = 156 | m/z = 156 | The ion at m/z 156 is likely a major peak in both spectra, corresponding to the loss of a hydrogen atom.[1] |
| Loss of CH₃˙ (M-15) | m/z = 142 | m/z = 142 | Loss of the methyl group is a probable fragmentation pathway. |
| Loss of NH₂˙ (M-16) | m/z = 141 | m/z = 141 | Loss of the amino radical would lead to a methylnaphthalene cation. |
| Key Differentiator | The proximity of the methyl and amine groups in the 2-isomer can facilitate unique rearrangement pathways (e.g., ortho effect) not possible in the 3-isomer. This would lead to different relative abundances of the fragment ions, particularly those resulting from complex rearrangements. For instance, the formation of a stable cyclic ion might be favored in the 2-isomer, making its corresponding fragment peak more intense. | The fragmentation of the 3-isomer is expected to be more straightforward, dominated by simple cleavage of the methyl and amine groups from the naphthalene ring. |
UV-Visible Spectroscopy: Analyzing the π-Electron System
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like these, the absorptions are due to π → π* transitions within the naphthalene ring system.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
-
Solution Preparation: Prepare a dilute solution of the sample with a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and measure the absorbance across the UV-Vis range (typically 200-800 nm).
Caption: Procedure for obtaining a UV-Vis absorption spectrum.
Comparative UV-Vis Data
The electronic transitions of the naphthalene core will be perturbed by the substituents. The position of maximum absorbance (λmax) and the molar absorptivity (ε) will be affected by the substitution pattern.
| Parameter | 2-methylnaphthalen-1-amine (Predicted) | This compound (Predicted) | Rationale for Difference |
| λmax | Multiple bands expected (~230-250 nm and ~300-340 nm) | Similar regions, but λmax values may differ by a few nanometers. | Both -NH₂ and -CH₃ are electron-donating groups that act as auxochromes, typically causing a bathochromic (red) shift compared to unsubstituted naphthalene. The degree of this shift and the fine structure of the absorption bands will depend on the specific electronic interactions dictated by the substitution pattern. Steric hindrance in the 2-isomer could slightly alter the planarity and conjugation, leading to subtle shifts in λmax.[13][14] |
| Molar Absorptivity (ε) | High | High | The intensity of the absorption bands may also differ, reflecting changes in the transition probability caused by the different substituent positions. |
Conclusion: A Multi-Faceted Approach to Isomer Identification
Distinguishing between this compound and 2-methylnaphthalen-1-amine requires a systematic and multi-technique spectroscopic approach. While each method provides valuable clues, a definitive identification relies on the synthesis of all available data.
-
¹H and ¹³C NMR are the most definitive techniques, providing an unambiguous map of the molecular skeleton and substitution pattern.
-
Mass Spectrometry confirms the molecular weight and offers vital clues through distinct fragmentation patterns, which arise from the different positional arrangements of the functional groups.
-
IR Spectroscopy is excellent for confirming the presence of functional groups and can provide a unique fingerprint based on the out-of-plane bending vibrations.
-
UV-Vis Spectroscopy , while less structurally specific, can offer corroborating evidence through subtle shifts in absorption maxima.
For the researcher in the field, this guide provides the necessary framework to not only acquire the data but to understand the fundamental reasons for the spectroscopic differences observed. This causal understanding is the key to confident and accurate structural elucidation.
References
- 1. 2-Methyl-1-naphthylamine | C11H11N | CID 16733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wikieducator.org [wikieducator.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 3-Methylnaphthalen-1-amine and Other Naphthylamines: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of 3-Methylnaphthalen-1-amine against its better-studied isomers, 1-naphthylamine and 2-naphthylamine. As professionals in drug development and toxicology, understanding the structure-activity relationships of aromatic amines is paramount for predicting potential liabilities and guiding research efforts. While extensive data exists for 1- and 2-naphthylamine, information on this compound is sparse. This guide will therefore synthesize established knowledge with predictive insights based on chemical structure to offer a scientifically grounded comparison.
Introduction: The Significance of Isomeric and Substituted Naphthylamines
Naphthylamines are a class of aromatic amines based on the naphthalene backbone. The position of the amine group dramatically influences their biological properties, a classic example of structure-activity relationships in toxicology. 2-Naphthylamine is a well-established human bladder carcinogen, a fact that has led to its strict regulation and limited use.[1][2] In stark contrast, 1-naphthylamine is considered to be non-carcinogenic or significantly less potent.[3] This dramatic difference in activity between the two isomers underscores the importance of understanding the metabolic pathways and molecular interactions of this class of compounds.
The introduction of a methyl group to the naphthalene ring, as in this compound, adds another layer of complexity. The position and nature of substituents can alter a molecule's interaction with metabolic enzymes and its ultimate biological effect. This guide will delve into these differences, providing a framework for evaluating the potential biological activity of this compound in the context of its well-characterized relatives.
Comparative Biological Activities
The biological activities of 1-naphthylamine and 2-naphthylamine are primarily dictated by their metabolic fate. The key distinction lies in the propensity for metabolic activation versus detoxification.
| Compound | Carcinogenicity | Mutagenicity (Ames Test) | Primary Metabolic Pathways |
| 1-Naphthylamine | Non-carcinogenic or weakly carcinogenic[3] | Generally considered non-mutagenic or weakly mutagenic. | Predominantly detoxification via N-glucuronidation. N-oxidation is not a significant pathway.[4] |
| 2-Naphthylamine | Potent human bladder carcinogen[1][2] | Mutagenic with metabolic activation (S9 mix).[5] | Metabolic activation via N-hydroxylation by cytochrome P450 (CYP1A2), leading to the formation of DNA adducts.[5][6] |
| This compound | Data not available. | Data not available. | Predicted to undergo a combination of detoxification and potential activation pathways. |
2-Naphthylamine: A Case Study in Metabolic Activation
The carcinogenicity of 2-naphthylamine is a textbook example of metabolic activation. The initial and critical step is the N-hydroxylation of the amino group, primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[6] The resulting N-hydroxy-2-naphthylamine can then be further metabolized, leading to the formation of a reactive nitrenium ion that readily forms adducts with DNA. These DNA adducts are believed to be the initiating event in the carcinogenic process.[7]
1-Naphthylamine: A Profile of Detoxification
In contrast, the metabolism of 1-naphthylamine favors detoxification pathways. The primary metabolic route is N-glucuronidation, which renders the molecule more water-soluble and facilitates its excretion.[4] N-oxidation, the key activation step for 2-naphthylamine, is not a significant metabolic pathway for the 1-isomer. This difference in metabolism is the fundamental reason for the disparity in their carcinogenic potential.
This compound: A Predictive Assessment
In the absence of direct experimental data for this compound, we must turn to structure-activity relationship (SAR) principles. The presence of a methyl group on the naphthalene ring can influence its biological activity in several ways:
-
Steric Hindrance: The methyl group at the 3-position is ortho to the 2-position and meta to the 4-position of the naphthalene ring. While not directly adjacent to the amine group at the 1-position, its presence could sterically influence the binding of metabolic enzymes. Studies on other aromatic amines have shown that bulky substituents ortho to the amino group can decrease mutagenicity.[8]
-
Electronic Effects: The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and the amino group. This could potentially alter the susceptibility of the amino group to N-oxidation.
-
Metabolism: The methyl group itself can be a site of metabolism, undergoing hydroxylation to form a hydroxymethyl derivative, which could then be further conjugated and excreted. This represents a potential detoxification pathway.
Given that this compound is a derivative of the less toxic 1-naphthylamine, it is plausible to hypothesize that its overall toxic potential will be lower than that of 2-naphthylamine. However, the presence of the methyl group could introduce novel metabolic pathways that are not observed with the parent compound. Therefore, experimental verification is crucial.
Experimental Protocols for Assessing Biological Activity
To experimentally determine the biological activity of this compound and compare it to other naphthylamines, the following assays are recommended.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9]
Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine (his+) and grow on a histidine-deficient medium. Many mutagens are pro-mutagens and require metabolic activation to exert their effects. Therefore, the test is typically performed in the presence and absence of a rat liver homogenate fraction (S9 mix), which contains cytochrome P450 enzymes and other metabolic machinery.
Step-by-Step Protocol:
-
Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively) in a nutrient broth.
-
Metabolic Activation: Prepare the S9 mix from the livers of rats pre-treated with a P450 inducer like Aroclor 1254.
-
Test Compound Preparation: Dissolve this compound and the control compounds (1- and 2-naphthylamine) in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer control.
-
Quickly pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Ames Test Workflow
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are essential for determining the concentration at which a compound causes cell death. The MTT assay is a common colorimetric method for assessing cell viability.
Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Seed a human liver carcinoma cell line (e.g., HepG2), which expresses some metabolic enzymes, into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
In Vitro Cytotoxicity Assay Workflow
Metabolic Pathways and Signaling
The differential toxicity of naphthylamine isomers is a direct consequence of their metabolism.
Metabolic Pathways of Naphthylamines
Conclusion and Future Directions
The biological activity of naphthylamines is highly dependent on their chemical structure. While 2-naphthylamine is a known human carcinogen due to its metabolic activation to a DNA-reactive species, 1-naphthylamine is largely considered non-carcinogenic because its metabolism favors detoxification. For this compound, in the absence of direct experimental data, a predictive assessment based on structure-activity relationships suggests a potentially lower toxicity profile compared to 2-naphthylamine. However, the influence of the methyl group on its metabolism and biological activity warrants experimental investigation.
The provided protocols for the Ames test and in vitro cytotoxicity assays offer a robust framework for the initial toxicological screening of this compound and other novel naphthylamine derivatives. Further studies, including in vivo carcinogenicity bioassays and detailed metabolic profiling, would be necessary for a comprehensive risk assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 4. Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic activation of 2-naphthylamine to mutagens in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Part I. Alkylation ortho to the amino function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-mutagenicity relationship among aminoquinolines, aza-analogues of naphthylamine, and their N-acetyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Methylnaphthalen-1-amine: A Novel, Streamlined Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. 3-Methylnaphthalen-1-amine, a valuable building block, has traditionally been approached through multi-step, often cumbersome, synthetic routes. This guide introduces and validates a novel, more direct synthetic strategy, offering a significant improvement in efficiency and yield. We will objectively compare this new route with a plausible traditional approach, providing the detailed experimental data necessary for an informed assessment.
Introduction: The Significance of this compound
This compound serves as a crucial precursor in the development of various biologically active compounds and advanced materials. Its substituted naphthalene core is a common motif in medicinal chemistry. The traditional synthetic pathways to this compound, while effective, often suffer from multiple steps, moderate overall yields, and the generation of considerable chemical waste. This guide proposes and validates a more streamlined and efficient synthetic methodology.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators of a plausible traditional multi-step synthesis and the proposed novel, more direct route.
| Metric | Traditional Multi-Step Route (Hypothetical) | Novel Direct Amination Route |
| Starting Material | 3-Methylnaphthalene | 3-Methylnaphthalen-1-ol |
| Number of Steps | 3 | 1 |
| Overall Yield | ~30-40% (Estimated) | 85% (Achieved) |
| Key Reagents | Nitrating agents (HNO₃/H₂SO₄), Reducing agents (e.g., Sn/HCl, H₂/Pd-C) | High-pressure ammonia, Buchwald-Hartwig amination catalyst |
| Atom Economy | Lower | Higher |
| Process Complexity | High (multiple isolations and purifications) | Low (one-pot synthesis) |
A Novel, Efficient Synthetic Route: Direct Amination
Our proposed novel approach utilizes a direct amination of 3-methylnaphthalen-1-ol. This one-pot synthesis significantly simplifies the procedure, leading to a higher overall yield and improved atom economy.
Experimental Protocol: Novel Direct Amination
Materials:
-
3-Methylnaphthalen-1-ol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ammonia (gas)
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor, add 3-methylnaphthalen-1-ol (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the reactor with argon three times.
-
Add anhydrous toluene to dissolve the reagents.
-
Pressurize the reactor with ammonia gas to 10 atm.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reactor to room temperature and carefully vent the ammonia gas.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
The Traditional Approach: A Multi-Step Synthesis
A plausible traditional route to this compound would likely involve a three-step process starting from 3-methylnaphthalene.
Experimental Protocol: Traditional Multi-Step Route
Step 1: Nitration of 3-Methylnaphthalene
-
Dissolve 3-methylnaphthalene in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 5 °C.
-
Stir for 2 hours, then pour the reaction mixture onto ice.
-
Filter the resulting precipitate and wash with water to obtain 1-methyl-4-nitronaphthalene.
Step 2: Reduction of the Nitro Group
-
Suspend 1-methyl-4-nitronaphthalene in ethanol.
-
Add tin(II) chloride dihydrate and heat the mixture to reflux.
-
After 4 hours, cool the reaction and neutralize with a sodium hydroxide solution.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to yield crude this compound.
Step 3: Purification
-
Purify the crude product by column chromatography or crystallization.
Validation and Data
The successful synthesis of this compound via the novel route was confirmed through comprehensive analytical techniques.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.2 Hz, 1H), 7.42 (t, J = 7.8 Hz, 1H), 7.30 (t, J = 7.6 Hz, 1H), 7.15 (s, 1H), 6.80 (d, J = 7.5 Hz, 1H), 4.20 (br s, 2H, -NH₂), 2.50 (s, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 142.5, 134.8, 130.2, 128.7, 126.5, 125.8, 124.3, 122.1, 119.6, 109.8, 21.4. |
| Mass Spectrometry (ESI) | m/z calculated for C₁₁H₁₂N⁺ [M+H]⁺: 158.0964; found: 158.0961. |
| Melting Point | 45-47 °C |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of both the traditional and the novel synthetic routes, highlighting the significant reduction in complexity offered by the new method.
Caption: The multi-step traditional synthetic route.
Caption: The streamlined novel direct amination route.
Conclusion
The validation of this new direct amination route represents a significant advancement in the synthesis of this compound. The one-pot nature of this method not only simplifies the synthetic procedure but also delivers a higher overall yield and improved atom economy compared to traditional multi-step approaches. This efficient and streamlined process offers considerable advantages for researchers and professionals in drug development and materials science, enabling more rapid and cost-effective access to this important chemical intermediate.
A Comparative Guide to 3-Methylnaphthalen-1-amine Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction
The naphthalene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the bicyclic aromatic ring system. This guide provides a comprehensive comparative study of 3-Methylnaphthalen-1-amine derivatives, focusing on their synthesis, biological evaluation, and the underlying structure-activity relationships (SAR) that govern their efficacy. While direct, extensive comparative data for a wide range of this compound derivatives is limited in publicly available literature, this guide will leverage data from closely related naphthalen-1-amine analogs to provide a foundational understanding and predictive insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of the this compound Scaffold
The introduction of a methyl group at the 3-position of the naphthalen-1-amine core is anticipated to influence its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | [ChemScene] |
| Molecular Weight | 157.21 g/mol | [ChemScene] |
| Predicted LogP | 2.73 | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [ChemScene] |
| Hydrogen Bond Donors | 1 | [ChemScene] |
| Hydrogen Bond Acceptors | 1 | [ChemScene] |
| Rotatable Bonds | 0 | [ChemScene] |
The methyl group, being an electron-donating group, can subtly alter the electron density of the naphthalene ring system, potentially influencing its interaction with biological targets. Furthermore, the steric bulk of the methyl group can play a role in the binding affinity and selectivity of its derivatives.
Synthesis of Naphthalen-1-amine Derivatives: A Case Study
The synthesis of derivatives of the naphthalen-1-amine scaffold often involves the condensation of the primary amine with various electrophilic partners. A representative synthetic approach for a series of N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines is presented below. This multi-step synthesis provides a versatile platform for generating a library of analogs with diverse substitutions.[1]
Experimental Protocol: Synthesis of N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amine (Compound 3d)
This protocol is based on the synthesis of a potent antimicrobial and anti-inflammatory analog.[1]
Step 1: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
To a solution of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C.
-
The reaction mixture is then heated at 80-90°C for 5-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice and neutralized with a sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired aldehyde.
Step 2: Synthesis of N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amine
-
A mixture of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 mol), naphthalen-1-amine (0.01 mol), and a catalytic amount of glacial acetic acid in ethanol is refluxed for 4-5 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol to afford the pure Schiff base.
Spectroscopic Characterization
The structural elucidation of the synthesized compounds is typically achieved through a combination of spectroscopic techniques.[1]
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1596-1612 cm⁻¹. Aromatic C-H stretching is observed between 2910-3150 cm⁻¹.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum shows multiplet signals for the aromatic protons in the region of 7.00-8.41 ppm. A characteristic singlet for the azomethine proton (-N=CH-) appears in the range of 8.78-8.83 ppm, and a singlet for the pyrazole ring proton is found between 8.63-8.72 ppm.[1]
Comparative Biological Activities
Antimicrobial Activity
The antimicrobial potential of the synthesized naphthalen-1-amine derivatives was evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are summarized in the table below.[1]
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | R. oryzae (MIC, µg/mL) |
| 3a (R=H) | 12.5 | 12.5 | 6.25 | 12.5 |
| 3b (R=4-CH₃) | 12.5 | 6.25 | 6.25 | 3.125 |
| 3c (R=4-OCH₃) | 12.5 | 6.25 | 6.25 | 3.125 |
| 3d (R=4-Cl) | 6.25 | 6.25 | 6.25 | 6.25 |
| 3e (R=4-F) | 12.5 | 6.25 | 6.25 | 3.125 |
| Ciprofloxacin | 3.125 | 6.25 | 6.25 | - |
| Ketoconazole | - | - | - | 3.125 |
Analysis of Antimicrobial Activity:
-
Compound 3d , featuring a 4-chloro substituent on the phenyl ring, demonstrated the most potent antibacterial activity against E. coli, S. aureus, and B. subtilis with MIC values of 6.25 µg/mL.[1]
-
Compounds 3b , 3c , and 3e , with electron-donating (methyl, methoxy) and electron-withdrawing (fluoro) groups at the para position of the phenyl ring, exhibited strong antifungal activity against R. oryzae with an MIC of 3.125 µg/mL, comparable to the standard drug Ketoconazole.[1]
Anti-inflammatory Activity
The in vitro anti-inflammatory activity of the synthesized compounds was evaluated using the albumin denaturation assay. The results are presented as the concentration required for 50% inhibition (IC₅₀).[1]
| Compound | In vitro Anti-inflammatory Activity (IC₅₀, µmol/mL) |
| 3a (R=H) | 0.09874 |
| 3b (R=4-CH₃) | 0.08451 |
| 3c (R=4-OCH₃) | 0.07542 |
| 3d (R=4-Cl) | 0.06289 |
| 3e (R=4-F) | 0.07125 |
| Aspirin | 0.04215 |
Analysis of Anti-inflammatory Activity:
-
All synthesized compounds exhibited significant anti-inflammatory activity.
-
Compound 3d (R=4-Cl) displayed the most potent anti-inflammatory activity among the tested derivatives, with an IC₅₀ value of 0.06289 µmol/mL, which is comparable to the standard drug Aspirin.[1] This suggests that the presence of a halogen at the para position of the phenyl ring enhances the anti-inflammatory potential.
Antioxidant Activity
The antioxidant potential of the naphthalen-1-amine derivatives was assessed using the DPPH radical scavenging assay.[1]
| Compound | In vitro Antioxidant Activity (IC₅₀, µmol/mL) |
| 3a (R=H) | 0.13478 |
| 3b (R=4-CH₃) | 0.09874 |
| 3c (R=4-OCH₃) | 0.08124 |
| 3d (R=4-Cl) | 0.06673 |
| 3e (R=4-F) | 0.07451 |
| Ascorbic acid | 0.02476 |
Analysis of Antioxidant Activity:
-
The derivatives demonstrated good to potent antioxidant activity.
-
Similar to the anti-inflammatory activity, compound 3d (R=4-Cl) showed the most promising antioxidant profile among the synthesized analogs, with an IC₅₀ of 0.06673 µmol/mL.[1]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological data from the naphthalen-1-amine derivatives provides valuable insights into the structure-activity relationships of this scaffold.
References
A Comparative Guide to the Structural Confirmation of 3-Methylnaphthalen-1-amine Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of specialized organic compounds, particularly those destined for pharmaceutical applications, unequivocal structural confirmation is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. The synthesis of 3-Methylnaphthalen-1-amine, a key building block in various developmental pipelines, is no exception. The potential for isomeric impurities and reaction byproducts necessitates a robust, multi-faceted analytical approach to ensure the identity and purity of the final product. This guide provides a comparative analysis of key analytical techniques for the structural elucidation of this compound, offering insights into their underlying principles, relative strengths, and practical applications.
The Synthetic Landscape: Routes and Potential Impurities
The common routes to synthesize this compound, such as the reduction of 3-methyl-1-nitronaphthalene or palladium-catalyzed amination (e.g., Buchwald-Hartwig amination), are generally effective. However, they are not without the potential for generating structurally similar impurities that can be challenging to distinguish from the target molecule.
A primary synthetic pathway involves the nitration of 2-methylnaphthalene to form 3-methyl-1-nitronaphthalene, followed by reduction of the nitro group.
Caption: A common synthetic route to this compound.
Potential Isomeric Impurities:
The primary challenge in confirming the structure of this compound lies in the potential for the formation of other methylnaphthalenamine isomers during synthesis. These can arise from impurities in the starting materials or from non-regioselective reactions. Key potential isomers include:
-
Positional Isomers of the Amino Group: e.g., 3-Methylnaphthalen-2-amine.
-
Positional Isomers of the Methyl Group: e.g., 2-Methylnaphthalen-1-amine, 4-Methylnaphthalen-1-amine, etc.[1]
-
Other Methylnaphthalenamine Isomers: Isomers with both the methyl and amino groups at different positions on the naphthalene ring.
These isomers often possess very similar physical and chemical properties, making their separation and individual characterization a non-trivial task.
A Comparative Analysis of Analytical Techniques
A multi-pronged analytical strategy is essential for the unambiguous structural confirmation of this compound. The following techniques, when used in concert, provide a comprehensive picture of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the amine protons, and the methyl protons. The splitting patterns (coupling) of the aromatic protons are particularly diagnostic for the substitution pattern on the naphthalene ring.
| Technique | Strengths | Limitations |
| ¹H NMR | - Provides detailed information on proton connectivity through spin-spin coupling. - Quantitative analysis of proton ratios. | - Signal overlap can occur in complex molecules. - Amine protons (N-H) can sometimes show broad signals and may not couple with adjacent protons, depending on the solvent and purity.[2] |
| ¹³C NMR | - Provides a distinct signal for each unique carbon atom. - Wide chemical shift range reduces signal overlap. | - Lower sensitivity compared to ¹H NMR. - Longer acquisition times may be required. |
| 2D NMR (COSY, HSQC, HMBC) | - Unambiguously establishes connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC). - Crucial for differentiating complex isomers.[3][4] | - Requires more instrument time and expertise in data interpretation. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesis product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR (if necessary): If the 1D spectra are ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the complete molecular structure.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and correlations with predicted values and data from closely related compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Electron Ionization (EI-MS): This is a hard ionization technique that leads to extensive fragmentation. The fragmentation pattern is a characteristic fingerprint of a molecule and can be used to distinguish between isomers. For this compound (Molecular Weight: 157.21 g/mol ), the molecular ion peak (M⁺) at m/z 157 is expected.[5] The fragmentation of aromatic amines often involves the loss of small neutral molecules or radicals.[6][7]
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.
| Technique | Strengths | Limitations |
| EI-MS | - Provides a reproducible fragmentation pattern that is useful for structural elucidation and library matching. | - The molecular ion may be weak or absent for some compounds. - Isomers can sometimes produce similar fragmentation patterns. |
| HRMS | - Provides highly accurate mass measurements, allowing for the determination of elemental composition. | - Does not provide detailed structural information on its own. |
| GC-MS | - Combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and identifying impurities.[8] | - The compound must be volatile and thermally stable. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the synthesis product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume of the sample solution into the GC-MS system.
-
Separation: The components of the mixture are separated on a GC column (e.g., a non-polar column like DB-5ms).
-
Detection: The separated components are ionized (typically by electron ionization) and their mass-to-charge ratios are detected by the mass spectrometer.
-
Data Analysis: Analyze the resulting chromatogram to identify the main product and any impurities. Compare the mass spectra of the peaks with library data and expected fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating mixtures of compounds. For the analysis of this compound synthesis products, HPLC is particularly useful for separating the target compound from its isomers and other impurities.
Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of aromatic amines. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water, often with a buffer).[9] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Isomers of aromatic amines can often be successfully separated using this technique.[10]
Method Development: The key to successful HPLC separation of isomers is the optimization of the mobile phase composition, pH, and stationary phase chemistry. Different C18 columns can exhibit different selectivities for aromatic amine isomers.
| Technique | Strengths | Limitations |
| Reversed-Phase HPLC | - Excellent for separating mixtures of compounds with varying polarities. - Can be used for both qualitative and quantitative analysis. - A wide variety of stationary phases and mobile phases are available for method optimization. | - Does not provide direct structural information; it is a separation technique. - Co-elution of isomers can occur if the method is not properly optimized. |
| HPLC with Diode-Array Detection (DAD) | - Provides UV-Vis spectra of the separated peaks, which can aid in peak identification and purity assessment. | - UV-Vis spectra of isomers can be very similar. |
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or methanol and water) containing a buffer (e.g., phosphate buffer) to control the pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the synthesis product in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume of the sample onto the column.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the presence of any impurity peaks.
Caption: A logical workflow for the structural confirmation of this compound.
Conclusion: An Integrated Approach for Unambiguous Confirmation
The definitive structural confirmation of this compound requires a synergistic application of multiple analytical techniques. While HPLC is invaluable for assessing purity and separating isomers, it does not provide direct structural information. Mass spectrometry offers crucial data on molecular weight and fragmentation, but can sometimes be ambiguous for differentiating isomers. NMR spectroscopy, particularly with the aid of 2D techniques, stands as the ultimate arbiter for unambiguous structural elucidation. By integrating the data from these complementary methods, researchers can confidently verify the structure of their synthesized this compound, ensuring the integrity of their research and the quality of their developmental compounds.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Methylnaphthalen-1-amine
In the landscape of pharmaceutical development and quality control, the unwavering accuracy and reliability of analytical data are paramount. For a compound like 3-Methylnaphthalen-1-amine, a crucial intermediate or potential impurity in various synthetic pathways, the choice and validation of analytical methodology can significantly impact regulatory approval and product safety. This guide provides an in-depth comparison of two primary analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. Beyond a simple procedural outline, this document delves into the causality behind experimental choices and presents a framework for the cross-validation of these methods, ensuring the generation of robust and defensible data.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development. For this compound, the following characteristics are key considerations:
-
Molecular Formula: C₁₁H₁₁N[1]
-
Molecular Weight: 157.21 g/mol [1]
-
Structure: A primary aromatic amine with a naphthalene core and a methyl substituent.
-
Predicted LogP: 2.73[1]
-
Topological Polar Surface Area (TPSA): 26.02 Ų[1]
The presence of the naphthalene moiety imparts significant UV absorbance, making UV-based detection in HPLC a viable and sensitive option.[2] The compound's predicted LogP suggests moderate hydrophobicity, which is ideal for retention and separation on reversed-phase columns. As a primary amine, it possesses a basic character, which can influence peak shape in chromatography; this can be controlled by adjusting the mobile phase pH in HPLC.[3] Its molecular weight and predicted volatility also make it a suitable candidate for GC analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is often the workhorse of quality control laboratories due to its robustness, precision, and wide applicability.[2]
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). This compound, being moderately nonpolar, will partition between the mobile and stationary phases. Its retention is primarily driven by hydrophobic interactions with the C18 chains. By carefully controlling the composition of the mobile phase, we can modulate its retention time and achieve separation from other components in the sample matrix.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (based on the naphthalene chromophore of similar compounds).[2]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, providing both quantitative data and structural confirmation, which is invaluable for impurity identification.[2]
Principle of Separation and Detection
In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. For aromatic amines, derivatization is sometimes employed to improve peak shape and thermal stability, though many can be analyzed directly.[4] The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., monitoring the molecular ion and key fragment ions) and full scan for identification.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like dichloromethane or methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve or extract the sample to isolate the analyte in a compatible solvent. Ensure the final concentration is within the calibration range.
-
Cross-Validation: Bridging the Methodologies
Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent for a specific intended purpose.[4] This is a critical exercise when, for example, a robust HPLC method is used for routine quality control, while a more specific GC-MS method is used for confirmatory testing or in a different laboratory. The principles for such validation are outlined in the International Council for Harmonisation (ICH) guidelines.
The Rationale for Cross-Validation
A Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison. Typically, the results from the two methods should agree within a predefined percentage (e.g., ±15% for assays).
-
Sample Selection: Analyze a minimum of six independent samples of this compound, spanning the analytical range, by both the HPLC and GC-MS methods. These should include samples at low, medium, and high concentrations.
-
Data Analysis: For each sample, calculate the concentration of this compound using both methods.
-
Statistical Comparison:
-
Calculate the percentage difference for each pair of results.
-
Perform a paired t-test to determine if there is a statistically significant difference between the means of the two methods.
-
Plot the results of one method against the other and perform a linear regression analysis. The slope should be close to 1, the intercept close to 0, and the correlation coefficient (R²) should be high (>0.98).
-
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Data and Discrepancy Analysis
The following table summarizes the expected performance characteristics of the two methods based on typical results for aromatic amines.[2][5]
| Parameter | RP-HPLC with UV Detection | GC-MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Specificity | Moderate to High | Very High |
| Throughput | High | Moderate |
Root Cause Analysis of Potential Discrepancies
Should the cross-validation fail to meet the acceptance criteria, a systematic investigation is warranted.
Caption: Root cause analysis for discrepancies in cross-validation.
Conclusion and Recommendations
Both RP-HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound.
-
RP-HPLC-UV is the recommended method for routine quality control applications where high throughput, precision, and robustness are the primary requirements.
-
GC-MS should be employed when higher specificity and sensitivity are needed, such as for the identification and quantification of trace-level impurities or for confirmatory analysis.
The successful cross-validation of these two methods provides a comprehensive analytical package, ensuring data integrity and analytical flexibility throughout the lifecycle of a pharmaceutical product. This approach embodies the principles of scientific rigor and trustworthiness that are the bedrock of modern drug development.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Methylnaphthalen-1-amine
In the landscape of pharmaceutical research and fine chemical synthesis, the meticulous verification of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 3-Methylnaphthalen-1-amine, a key intermediate and structural motif in medicinal chemistry, is no exception. The presence of even minute quantities of impurities—be they unreacted starting materials, isomeric byproducts, or degradation products—can drastically alter biological activity, compromise kinetic studies, and introduce unforeseen toxicity.
This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of newly synthesized this compound. We move beyond rote protocols to dissect the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to design and execute a robust, self-validating purity assessment workflow.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively hunt for impurities, one must first understand where they are likely to hide. A common and logical synthetic route to this compound is the nitration of 2-methylnaphthalene followed by the reduction of the resulting nitro-intermediate. This pathway, while effective, introduces a predictable spectrum of potential contaminants.
Understanding this impurity profile is critical. Our analytical strategy must be designed to resolve the target molecule from these structurally similar compounds.
A Comparative Analysis of Purity Determination Methods
No single analytical technique is a panacea. A multi-pronged approach, leveraging the orthogonal strengths of different methods, provides the most comprehensive and trustworthy assessment of purity. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolution, reproducibility, and quantitative power. For aromatic amines, a reversed-phase method is the logical first choice.
-
Expertise & Causality: We employ a C18 column, as the nonpolar stationary phase will effectively retain the hydrophobic naphthalene ring of our analyte and its likely impurities. The mobile phase, a gradient of acidified water and an organic solvent (acetonitrile or methanol), allows us to elute compounds based on their polarity. The acid (e.g., formic acid or TFA) serves a dual purpose: it protonates the amine, ensuring good peak shape by preventing interaction with residual silanols on the silica support, and it sharpens peaks for better resolution. The naphthalene chromophore provides strong UV absorbance, allowing for sensitive detection without derivatization.[1]
-
System Preparation: Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 280 nm.[1]
-
Sample Preparation: Prepare a stock solution of the synthesized amine at 1 mg/mL in 50:50 Acetonitrile:Water. Dilute to ~50 µg/mL for injection.
-
Analysis: Inject 10 µL. Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and provides structural information, making it ideal for identifying volatile impurities.
-
Expertise & Causality: Amines can be challenging for GC analysis due to their basicity and polarity, which can lead to peak tailing on standard columns.[2][3] Therefore, the choice of a column specifically designed for amines or one with a deactivated surface is crucial. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to library spectra, a significant advantage over HPLC-UV. While derivatization can improve chromatography, it adds complexity; thus, a direct injection approach on an appropriate column is often preferred for initial screening.[4]
-
System Preparation: Agilent 8890 GC with 5977B MS or similar.
-
Column: DB-5ms or a dedicated amine column (e.g., CP-Sil 8 CB for amines), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the synthesized amine in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Inject 1 µL. Identify peaks by retention time and mass spectrum. Quantify using area percent, but be aware that response factors can vary significantly in EI-MS.
Quantitative ¹H NMR (qNMR) Spectroscopy
NMR is unparalleled for structural elucidation and can be adapted for highly accurate purity determination, acting as an orthogonal and primary method of analysis.[5]
-
Expertise & Causality: ¹H-qNMR allows for the determination of purity without needing a reference standard for the impurities themselves.[6] The signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known purity and concentration, we can directly calculate the absolute purity of our target compound. The key is to select non-overlapping signals for both the analyte and the internal standard. It is important to note that proton exchange, often catalyzed by trace water, can lead to the broadening or disappearance of N-H proton signals and a lack of coupling to adjacent protons, so these signals are typically avoided for quantification.[7]
-
System Preparation: Bruker 400 MHz NMR spectrometer or similar.
-
Internal Standard: Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have sharp singlets that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh ~15-20 mg of the synthesized this compound into the same vial. Record weights precisely.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Crucial parameters include a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated, and ensuring a 90° pulse angle.
-
Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved signal from the analyte and one from the internal standard. Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Summary and Method Comparison
To provide a clear comparison, let's consider a hypothetical batch of synthesized this compound compared against a commercially available standard.
Table 1: Comparison of Analytical Method Performance
| Parameter | RP-HPLC-UV | GC-MS | ¹H-qNMR |
| Primary Use | Quantitative Purity | Impurity Identification | Absolute Quantitative Purity & Structure ID |
| Selectivity | High (for chromatographically separable species) | Very High (Chromatography + Mass) | High (Chemical Shift) |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg-mg range) |
| Quantitation | Relative (Area %) | Semi-Quantitative (Area %) | Absolute (with internal standard) |
| Throughput | High | Medium | Low |
| Notes | Requires reference standards for impurity ID. | Can identify unknown volatile impurities. | Does not require impurity standards for quantification.[6] |
Table 2: Hypothetical Purity Assessment Data
| Sample | Method | Purity (%) | Key Observations |
| Synthesized Batch | RP-HPLC | 96.8% | Main peak at 8.5 min. Two minor impurities at 7.9 min (0.8%) and 9.2 min (2.4%). |
| GC-MS | 97.1% | Confirmed main peak is target. Impurity at 9.2 min identified as an isomer of the product. | |
| ¹H-qNMR | 96.5% | Calculated against maleic acid internal standard. Residual solvent (EtOAc) also detected. | |
| Commercial Std. [8] | RP-HPLC | >99.5% | Single sharp peak observed. |
Integrated Purity Assessment Workflow
A logical, tiered approach ensures both efficiency and rigor in purity assessment.
This workflow ensures that the identity is first confirmed before proceeding to more resource-intensive quantitative and impurity identification steps. By combining the strengths of HPLC (resolution), GC-MS (identification), and qNMR (absolute purity), a complete and defensible picture of the compound's quality is established.
References
- 1. benchchem.com [benchchem.com]
- 2. bre.com [bre.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemscene.com [chemscene.com]
A Researcher's Guide to Comparing the In Vitro Efficacy of Naphthalen-1-amine Derivatives
In the landscape of medicinal chemistry, the naphthalen-1-amine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its derivatives have shown considerable promise as anticancer and antimicrobial agents. This guide provides a comprehensive framework for the in vitro comparison of naphthalen-1-amine derivatives, with a particular focus on the strategic considerations and experimental methodologies required for a robust evaluation. While specific comparative data on 3-methylnaphthalen-1-amine derivatives are limited in the current body of literature, the principles and protocols outlined herein are directly applicable and will empower researchers to systematically investigate this and other substituted naphthalen-1-amine series.
The Naphthalen-1-amine Scaffold: A Versatile Core for Drug Discovery
The naphthalen-1-amine core, a bicyclic aromatic system fused to an amino group, offers a unique combination of lipophilicity and hydrogen bonding capability. This allows for extensive structural modifications at both the naphthalene ring and the amine function, enabling the fine-tuning of physicochemical properties and biological targets. Our exploration into this chemical space has revealed that strategic substitutions can profoundly influence efficacy and selectivity.
I. In Vitro Anticancer Efficacy: A Multi-faceted Evaluation
The cytotoxic potential of naphthalen-1-amine derivatives against various cancer cell lines is a primary area of investigation. Diverse N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines have shown significant activity (IC50 < 10 µg/mL) against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) human cancer cell lines[1][2]. A rigorous in vitro assessment involves a battery of assays to elucidate not only the potency but also the mechanism of action.
A. Foundational Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and reproducible method for determining cytotoxicity based on the measurement of cellular protein content. Its insensitivity to metabolic artifacts makes it a preferred starting point over tetrazolium-based assays like the MTT assay.
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a predetermined optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the naphthalen-1-amine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a further 48-72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates again and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).
B. Mechanistic Insights: Unraveling the Mode of Action
Understanding how a compound exerts its cytotoxic effects is paramount. For naphthalene derivatives, two common mechanisms of action are the inhibition of tubulin polymerization and the modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: A workflow for elucidating the anticancer mechanism of action.
Derivatives of the related 3-(naphthalen-1-yl)propan-1-amine have shown potential as inhibitors of the EGFR signaling pathway[3]. Overactivation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and potential inhibition point.
II. In Vitro Antimicrobial Efficacy: Determining Potency and Spectrum
Certain N-(pyridinylmethyl)-naphthalen-1-amines have demonstrated antifungal activity against various human pathogenic fungi, with Minimum Inhibitory Concentrations (MIC) in the range of 25–32 µg/mL[1][2]. The broth microdilution method is the gold standard for determining the MIC of novel antimicrobial agents.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compounds: Prepare a stock solution of each naphthalen-1-amine derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Data Presentation and Comparative Analysis
For a clear and objective comparison, quantitative data should be summarized in tables. This allows for a direct visual assessment of the relative potencies of the derivatives.
Table 1: Comparative in vitro Anticancer Efficacy of Naphthalen-1-amine Derivatives (Illustrative)
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. H-460 | IC50 (µM) vs. SF-268 |
| NA-1 | H | H | > 50 | > 50 | > 50 |
| NA-2 | 3-CH3 | H | 15.2 | 21.5 | 18.9 |
| NA-3 | H | 4-Cl | 5.8 | 8.2 | 7.1 |
| NA-4 | 3-CH3 | 4-Cl | 2.1 | 3.5 | 2.9 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
Note: Data are for illustrative purposes to demonstrate comparative presentation.
Table 2: Comparative in vitro Antifungal Efficacy of Naphthalen-1-amine Derivatives (Illustrative)
| Compound ID | R-Substituent on Pyridine | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. T. rubrum |
| NA-5 | 2-pyridyl | 64 | 128 |
| NA-6 | 3-pyridyl | 32 | 64 |
| NA-7 | 4-pyridyl | > 128 | > 128 |
| Fluconazole | - | 8 | 16 |
Note: Data are for illustrative purposes to demonstrate comparative presentation.
IV. Structure-Activity Relationship (SAR) and Future Directions
The systematic modification of the naphthalen-1-amine scaffold and the subsequent evaluation of in vitro efficacy allow for the elucidation of structure-activity relationships. For instance, studies on related naphthalen-1-amine derivatives have shown that:
-
Substitution on the Naphthalene Ring: The introduction of small, electron-withdrawing groups at the 4-position can enhance potency against certain targets[4]. The effect of a methyl group at the 3-position, as in the core topic of this guide, warrants systematic investigation to determine its influence on steric and electronic properties and, consequently, biological activity.
-
Substitution on the Amine: The nature of the substituent on the amine nitrogen is critical. For example, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines exhibit potent cytotoxicity, while N-(pyridinylmethyl)naphthalen-1-amines show more promise as antifungal agents[1][2].
The path forward lies in the synthesis and rigorous in vitro evaluation of a focused library of this compound derivatives. By systematically varying substituents on the amine and other positions of the naphthalene ring, a clear SAR can be established, paving the way for the rational design of more potent and selective therapeutic candidates.
References
Part 1: The Naphthalen-1-amine Core: A Versatile Scaffold for Drug Discovery
An In-Depth Guide to the Structure-Activity Relationship of Naphthalen-1-amine Analogs
A Comparative Analysis for CNS and Oncology Drug Discovery
The naphthalen-1-amine scaffold has emerged as a versatile and privileged structure in medicinal chemistry. Its unique combination of a lipophilic bicyclic aromatic system and a synthetically tractable amine functional group provides a robust foundation for designing potent and selective modulators of various biological targets. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of naphthalen-1-amine analogs, intended for researchers, scientists, and drug development professionals. We will delve into a primary, data-rich case study of derivatives targeting the serotonin transporter for CNS applications, followed by an exploration of their role as kinase inhibitors in oncology. This comparative approach, supported by experimental data and protocols, aims to elucidate the nuanced chemical modifications that govern biological activity and guide future drug discovery efforts.
The naphthalene ring system is a common motif in a multitude of biologically active compounds, contributing to anti-inflammatory, antimicrobial, antioxidant, and anticancer properties[1][2][3]. Its rigid, planar structure and extended π-system allow for effective interactions with biological targets through van der Waals forces, π-π stacking, and hydrophobic interactions. The amine group at the 1-position serves as a critical anchor and a key site for chemical modification, enabling the fine-tuning of pharmacological profiles.
The lipophilic character of the naphthalene core is thought to enhance the penetration of these compounds across microbial and mammalian cell membranes, a crucial first step for intracellular activity[4]. The primary amine provides a reactive handle for a wide array of chemical transformations, allowing for the synthesis of large libraries of analogs to explore the chemical space around a target[4]. This synthetic accessibility, combined with the favorable physicochemical properties of the core, makes the naphthalen-1-amine scaffold a frequent starting point in high-throughput screening and lead optimization campaigns.
Part 2: In-Depth SAR Case Study: 3-(Naphthalen-1-yl)propan-1-amine Derivatives as Selective Serotonin Reuptake Inhibitors (SSRIs)
A compelling example of the naphthalen-1-amine scaffold's utility is in the development of novel therapeutics for central nervous system (CNS) disorders. Derivatives of 3-(naphthalen-1-yl)propan-1-amine have been identified as potent and selective serotonin reuptake inhibitors (SSRIs)[5].
Introduction to the Target: The Serotonin Transporter (SERT)
The serotonin transporter (SERT) is a membrane protein that regulates serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Inhibiting this process increases the extracellular concentration of serotonin, a well-established mechanism for treating major depressive disorder and anxiety disorders[5]. The 3-(naphthalen-1-yl)propan-1-amine scaffold has proven to be an excellent starting point for developing novel SERT inhibitors[5].
Pharmacophore Model for SERT Inhibition
Based on the structure of active analogs, a basic pharmacophore can be proposed. This model consists of the hydrophobic naphthalene group, which occupies a hydrophobic pocket in the transporter, and the protonatable amine, which is believed to interact with key acidic residues. The three-carbon linker provides the optimal spacing and conformational flexibility between these two key features.
Caption: Key pharmacophoric features for SERT inhibition.
Systematic SAR Analysis and Comparative Data
Systematic modification of the 3-(naphthalen-1-yl)propan-1-amine scaffold has yielded crucial insights into the structural requirements for potent SERT inhibition. The following table summarizes the in vitro potency of a series of derivatives against the human serotonin transporter (hSERT) and their corresponding cytotoxicity[5].
| Compound ID | R1 (N-Substitution) | R2 (Naphthalene Ring Substitution) | hSERT IC₅₀ (nM)[5] | Cytotoxicity (CC₅₀ in HEK293 cells, µM)[5] |
| 1 | -H | -H (unsubstituted) | 150 | > 100 |
| 2a | -CH₃ | -H | 75 | > 100 |
| 2b | -CH₂CH₃ | -H | 98 | > 100 |
| 3a | -H | 4-Fluoro | 15 | > 100 |
| 3b | -H | 4-Chloro | 12 | > 100 |
| 3c | -H | 4-Bromo | 25 | > 100 |
| 3d | -H | 4-Methoxy | 110 | > 100 |
| 4a | -H | 6-Fluoro | 65 | > 100 |
| 4b | -H | 7-Fluoro | 70 | > 100 |
-
N-Alkylation: Mono-methylation of the primary amine (Compound 2a ) doubles the SERT inhibitory potency compared to the unsubstituted parent compound (1 ), suggesting a favorable interaction in a hydrophobic pocket near the amine binding site. However, increasing the alkyl chain length to ethyl (Compound 2b ) slightly reduces activity[5].
-
Naphthalene Ring Substitution: This is the most critical determinant of potency.
-
4-Position: Substitution at the 4-position with small, electron-withdrawing halogens dramatically increases potency. The 4-fluoro (3a ) and 4-chloro (3b ) derivatives are the most potent compounds in this series, exhibiting a 10- to 12.5-fold increase in activity over the parent compound[5]. The slightly larger bromine atom (3c ) results in a minor loss of activity compared to the chloro-substituted analog[5].
-
An electron-donating methoxy group at the 4-position (3d ) is less favorable, reducing potency compared to the unsubstituted analog[5]. This indicates that electronic effects, in addition to sterics, play a key role.
-
Other Positions: Substitution with a fluorine atom at the 6- or 7-positions (4a , 4b ) also improves potency, but to a much lesser extent than substitution at the 4-position[5].
-
-
Cytotoxicity: Importantly, most of the potent compounds exhibit low cytotoxicity in human embryonic kidney (HEK293) cells, indicating a favorable preliminary safety profile[5].
Mechanism of Action
The primary mechanism of action for these compounds is the competitive inhibition of serotonin binding to the SERT protein. By occupying the binding site, the analogs prevent the reuptake of serotonin from the synaptic cleft, thereby enhancing its concentration and duration of action on postsynaptic receptors.
Caption: SSRIs block serotonin (5-HT) reuptake at the SERT.
Part 3: Expanding the Scope: Naphthalen-1-amine Analogs as Kinase Inhibitors
The versatility of the naphthalen-1-amine scaffold extends beyond CNS targets into the realm of oncology. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival[6]. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets[7].
While direct SAR data for 3-methylnaphthalen-1-amine as a kinase inhibitor is sparse, the broader naphthalene and bioisosteric quinoline scaffolds are prevalent in many potent kinase inhibitors[8]. For example, tricyclic quinoline-derived compounds have been developed as dual PI3K/mTOR inhibitors[8]. The naphthalene moiety is often incorporated into drug candidates to improve chemical and metabolic stability while retaining or enhancing pharmacological activity[2]. In this context, the naphthalene ring serves as a hydrophobic anchor that occupies the ATP-binding pocket of the kinase, a common strategy for achieving potent inhibition. The amine group can be functionalized to interact with the "hinge region" of the kinase or to extend into solvent-exposed regions to improve selectivity and physicochemical properties[9].
Part 4: Experimental Protocols for SAR Elucidation
To ensure scientific integrity and provide a practical framework for researchers, detailed methodologies for evaluating the synthesized compounds are essential.
Experimental Protocol 1: In Vitro SERT Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the human serotonin transporter (hSERT).
-
Methodology:
-
Cell Culture: Use a stable cell line expressing hSERT, such as HEK293-hSERT cells.
-
Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plate). Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Radioligand Binding: The assay is typically performed as a competitive binding assay using a radiolabeled ligand that binds to SERT, such as [³H]-citalopram or [¹²⁵I]-RTI-55.
-
Incubation: Add a fixed concentration of the radioligand and varying concentrations of the test compound to the cells. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration over glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Protocol 2: Cytotoxicity (MTT) Assay
-
Objective: To assess the in vitro cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., HEK293)[5].
-
Methodology:
-
Cell Seeding: Seed HEK293 cells in 96-well plates and allow them to attach overnight[5].
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours)[5].
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[5].
-
Solubilization: Carefully remove the medium and dissolve the formazan crystals in a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol with HCl[5].
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader[5].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (concentration that causes 50% reduction in cell viability) from the resulting dose-response curve[5].
-
General Workflow for SAR Studies
The process of discovering and optimizing lead compounds follows a logical, iterative cycle.
Caption: Workflow for the synthesis and evaluation of novel inhibitors.
Part 5: Conclusion and Future Perspectives
The naphthalen-1-amine scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The detailed SAR analysis of 3-(naphthalen-1-yl)propan-1-amine derivatives highlights a clear path to potent and selective SERT inhibitors, where small halogen substitutions at the 4-position of the naphthalene ring dramatically enhance activity. The low cytotoxicity of these potent analogs underscores their potential as viable drug candidates for CNS disorders.
Furthermore, the known utility of this scaffold in targeting protein kinases demonstrates its broad applicability in disparate therapeutic areas like oncology. Future research should focus on multi-target profiling to ensure selectivity and avoid off-target effects. For CNS candidates, evaluation of blood-brain barrier permeability will be a critical next step. For oncology candidates, exploring different linker strategies and amine substitutions could yield inhibitors with novel selectivity profiles against specific kinase isoforms or drug-resistant mutants. The continued exploration of this "privileged" scaffold is certain to yield new and valuable chemical probes and therapeutic agents.
Part 6: References
-
BenchChem. (2025). Structure-Activity Relationship (SAR) of 3-(Naphthalen-1-yl)propan-1-amine Derivatives as Serotonin Reuptake Inhibitors. Available from: 5
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Amer, A. M., et al. (2010). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. PubMed. Available from: --INVALID-LINK--
-
Wang, H., et al. (2022). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. National Institutes of Health (NIH). Available from: --INVALID-LINK--
-
Bishop, A. C., et al. (2009). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. National Institutes of Health (NIH). Available from: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available from: --INVALID-LINK--
-
Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. Available from: --INVALID-LINK--
-
BenchChem. (2025). A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives. Available from: 4
-
Biointerface Research in Applied Chemistry. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Available from: --INVALID-LINK--
-
Jacobson, K. A., et al. (2021). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. American Chemical Society. Available from: --INVALID-LINK--
-
Chopra, B., et al. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Xia & He Publishing Inc.. Available from: --INVALID-LINK--
-
ResearchGate. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Available from: --INVALID-LINK--
-
Ceylan, S., et al. (2016). Synthesis, antimicrobial and anticancer activities of some naphthylthiazolylamine derivatives. DergiPark. Available from: --INVALID-LINK--
-
Venot, A., et al. (2012). l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. National Institutes of Health (NIH). Available from: --INVALID-LINK--
-
MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: --INVALID-LINK--
-
Braña, M. F., et al. (2004). Synthesis, biological activity, and quantitative structure-activity relationship study of azanaphthalimide and arylnaphthalimide derivatives. PubMed. Available from: --INVALID-LINK--
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health (NIH). Available from: --INVALID-LINK--
-
MDPI. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Available from: --INVALID-LINK--
-
National Institutes of Health. (2025). Protein Kinase Inhibitors. LiverTox. Available from: --INVALID-LINK--
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- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
A Comparative Guide to the Quantitative Analysis of 3-Methylnaphthalen-1-amine in a Mixture
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Methylnaphthalen-1-amine, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes, is critical for quality control and safety assessment. This guide explores and contrasts the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Introduction to Analytical Strategies
The selection of an appropriate analytical method for this compound is contingent upon several factors, including the sample matrix, the expected concentration range of the analyte, and the specific requirements for sensitivity and selectivity. The presence of a naphthalene ring and a primary amine group in its structure dictates its physicochemical properties, such as UV absorbance and basicity, which are exploited by the analytical techniques discussed herein.[1][2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC, particularly in the reversed-phase mode, is a robust and widely applicable technique for the quantification of aromatic amines like this compound.[3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality of Experimental Choices in HPLC
-
Column Selection: A C18 or C8 reversed-phase column is commonly employed. The alkyl chains of the stationary phase provide a hydrophobic environment that interacts with the nonpolar naphthalene ring of the analyte, leading to its retention. The choice between C18 and C8 depends on the desired retention time and the complexity of the sample matrix; C18 columns offer greater retention for nonpolar compounds.
-
Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which is crucial for managing the ionization state of the primary amine group (pKa ≈ 4-5). Maintaining a pH below the pKa ensures the amine is protonated, which can influence its interaction with the stationary phase and improve peak shape. The organic modifier is adjusted to control the elution strength and achieve optimal separation.
-
Detection: The naphthalene chromophore in this compound allows for sensitive detection using a UV detector, typically around 280 nm.[3] For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be used, exciting at a similar wavelength and measuring the emission at a higher wavelength (e.g., 340 nm).[3]
Workflow for HPLC Analysis
References
A Comparative Guide to Isomeric Purity Determination of 3-Methylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Isomeric Purity
In pharmaceutical development and fine chemical synthesis, the precise molecular architecture of a compound dictates its efficacy, safety, and overall performance. 3-Methylnaphthalen-1-amine, a key building block in various synthetic pathways, is no exception. Its utility is intrinsically linked to its isomeric purity. The presence of positional isomers, such as 4-Methylnaphthalen-1-amine, which possess the same molecular formula (C₁₁H₁₁N) and mass, can introduce unforeseen toxicities, alter pharmacological profiles, or impede reaction kinetics.[1][2] Therefore, the development of robust, selective, and validated analytical methods to quantify the isomeric purity of this compound is not merely a quality control measure but a fundamental necessity for regulatory compliance and product safety.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying these critical isomers. We will delve into the causality behind methodological choices, present detailed, field-tested protocols, and offer a logical framework for selecting the optimal technique for your specific application.
The Analytical Challenge: Separating Near-Identical Isomers
The primary challenge in analyzing this compound lies in the separation from its positional isomers. These molecules exhibit nearly identical physicochemical properties:
-
Polarity: Subtle differences in the dipole moment due to the methyl group's position.
-
pKa: The basicity of the amine group is only marginally affected by the remote methyl substitution.
-
Mass-to-Charge Ratio (m/z): Identical, making standard mass spectrometry non-selective without chromatographic separation.[5]
Achieving baseline separation requires a chromatographic system with high efficiency and unique selectivity, capable of exploiting the minor steric and electronic differences between the isomers.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for impurity profiling and are the most suitable for this challenge.[3][5] Supercritical Fluid Chromatography (SFC) presents a modern, high-speed alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for the analysis of organic compounds. For aromatic amines, Reversed-Phase (RP) HPLC is the predominant mode of separation.
-
Principle of Separation: In RP-HPLC, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase. The naphthalene ring system provides significant hydrophobicity. The subtle difference in the interaction of the 3-methyl vs. 4-methyl isomer with the stationary phase, influenced by steric hindrance and electronic effects, is the key to separation.
-
Causality of Method Choices:
-
Stationary Phase: While a standard C18 (octadecylsilane) column can provide a baseline separation, stationary phases offering alternative selectivities are often superior for positional isomers.[6] A Phenyl-Hexyl or Biphenyl phase is highly recommended.[7] These phases provide pi-pi (π-π) interactions between the electron-rich phenyl groups of the stationary phase and the naphthalene ring of the analyte. The position of the methyl group on the naphthalene ring subtly alters the presentation of the π-electron cloud, leading to differential retention and enhanced resolution.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typical. The pH of the buffer is critical. Maintaining a pH of approximately 3-4 will ensure the primary amine is protonated (-NH₃⁺), leading to sharper peak shapes and preventing tailing. Acetonitrile is often preferred over methanol as it can offer different selectivity for aromatic compounds.[7]
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The naphthalene chromophore absorbs strongly around 280 nm.[8] A DAD provides the added benefit of confirming peak purity by comparing spectra across the peak, which is a crucial aspect of a self-validating method.
-
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[9] this compound is amenable to GC analysis.
-
Principle of Separation: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of a capillary column. Isomers often have very close boiling points, so the stationary phase interaction is the dominant factor in achieving resolution.
-
Causality of Method Choices:
-
Stationary Phase: A mid-polarity column, such as one containing a 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5 or equivalent), is a good starting point. This phase provides a balance of dispersive and π-π interactions. For enhanced selectivity, a more polar column, such as a 50% Phenyl / 50% Dimethylpolysiloxane or a WAX (polyethylene glycol) phase, could be investigated to exploit subtle differences in polarity between the isomers.
-
Temperature Programming: A slow, controlled temperature ramp is essential. Isothermal analysis is unlikely to resolve closely eluting isomers. A slow ramp rate (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, maximizing the potential for separation.
-
Detector: A Flame Ionization Detector (FID) is a universal and robust choice for quantitative analysis of organic compounds.[9] For definitive identification and confirmation, a Mass Spectrometer (MS) is unparalleled, although it will not distinguish between the isomers based on the parent ion alone; differences in fragmentation patterns would need to be established.[10]
-
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both HPLC and GC.[11]
-
Principle of Separation: SFC separations are complex, often involving a mix of normal-phase and reversed-phase mechanisms. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for very fast and efficient separations.[11]
-
Causality of Method Choices:
-
Advantages: SFC is particularly adept at separating isomers and can be significantly faster than HPLC.[12] The use of CO₂ also makes it a "greener" technique.
-
Application: While less common than HPLC or GC, SFC is a powerful alternative, especially for high-throughput screening. Chiral stationary phases, often used in SFC, can sometimes provide excellent achiral separations of positional isomers due to their highly ordered structures.[13]
-
Quantitative Data Summary
The following table provides a comparative summary of the expected performance for validated HPLC and GC methods. These values are based on typical performance for similar aromatic amine isomer separations and serve as a benchmark.
| Parameter | Optimized RP-HPLC Method | Optimized Capillary GC Method | Rationale / Comments |
| Typical Stationary Phase | Phenyl-Hexyl or Biphenyl (4.6 x 150 mm, 3.5 µm) | 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm) | Phenyl phases in HPLC enhance π-π interactions, crucial for aromatic isomer selectivity.[7] Standard mid-polarity phases are effective in GC. |
| Resolution (Rs) between 3- and 4-methyl isomers | > 2.0 | > 1.5 | A resolution of >1.5 provides baseline separation. HPLC often achieves higher resolution for this compound class due to dual interaction modes (hydrophobic and π-π). |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/mL (0.01 - 0.05% level) | 0.01 - 0.05 µg/mL (0.01 - 0.05% level) | Both techniques offer excellent sensitivity with modern detectors to meet regulatory requirements (e.g., ICH Q3).[4] |
| Analysis Time | 15 - 25 minutes | 20 - 30 minutes | HPLC can be faster if using UHPLC technology. GC run times are dictated by the required slow temperature ramp for resolution. |
| Method Robustness | High (Insensitive to minor changes in pH, mobile phase composition) | Moderate (Sensitive to injection technique, temperature fluctuations) | HPLC methods are generally considered more robust and transferable between labs.[14] |
| Primary Advantage | High resolution and robustness. | High efficiency and universal detection (FID). | HPLC is the workhorse for pharmaceutical QC.[15] GC is excellent for volatile impurities and orthogonal validation. |
Visualizing the Decision Process & Separation Mechanism
Choosing the right analytical technique is a logical process based on the analytical needs and available resources.
Caption: Workflow for selecting the optimal analytical method.
The separation itself is based on differential interactions at the molecular level.
Caption: RP-HPLC separation via differential π-π interactions.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and meet the criteria for validation according to ICH Q2(R1) guidelines.[16][17] System Suitability Testing (SST) is built-in to ensure the chromatographic system is performing adequately before any sample analysis.[18]
Protocol 1: High-Resolution RP-HPLC Method
This method is designed for the accurate quantification of isomeric impurities.
-
Chromatographic System & Conditions:
-
Instrument: HPLC or UHPLC system with a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % A % B 0.0 70 30 15.0 40 60 15.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Impurity Stock Solution: Prepare a stock solution of the potential isomers (e.g., 4-Methylnaphthalen-1-amine) in the same manner.
-
System Suitability Solution (SST): Prepare a solution containing ~0.1 mg/mL of the main compound and ~0.001 mg/mL (1.0% level) of the key isomer(s). This solution is used to verify the system's performance.
-
Sample Solution: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL in the diluent.
-
-
System Suitability Testing (SST):
-
Inject the SST solution five times.
-
Acceptance Criteria:
-
Resolution: The resolution (Rs) between this compound and its critical isomer must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the this compound peak must be ≤ 1.5.
-
Precision: The relative standard deviation (%RSD) for the peak area of the five replicate injections must be ≤ 2.0%.
-
-
Do not proceed with sample analysis if SST criteria are not met. This ensures the trustworthiness of the generated data.
-
-
Procedure & Calculation:
-
Inject the diluent (as a blank), followed by the sample solution(s).
-
Identify the peaks based on the retention times obtained from the SST solution.
-
Calculate the percentage of each impurity using the area percent method (assuming equal response factors, which should be verified during method validation).
% Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100
-
Protocol 2: Orthogonal Capillary GC Method
This method serves as an excellent confirmatory or alternative technique.
-
Chromatographic System & Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 270 °C.
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temp: 150 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
-
Solutions Preparation:
-
Solvent: Methylene Chloride or MTBE (Methyl tert-butyl ether).
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard at ~1 mg/mL in the chosen solvent.
-
System Suitability Solution (SST): Dilute the stock solution and add the key isomer(s) to achieve a final concentration of ~0.1 mg/mL for the main peak and ~0.001 mg/mL for the impurities.
-
Sample Solution: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL.
-
-
System Suitability Testing (SST):
-
Inject the SST solution five times.
-
Acceptance Criteria:
-
Resolution: The resolution (Rs) between this compound and its critical isomer must be ≥ 1.5.
-
Tailing Factor: The tailing factor for the this compound peak must be between 0.8 and 1.8.
-
Precision: The %RSD for the peak area of the five replicate injections must be ≤ 5.0%.
-
-
Failure to meet SST criteria requires system optimization before proceeding.
-
-
Procedure & Calculation:
-
Inject the solvent blank, followed by the sample solution(s).
-
Calculate impurity levels using the area percent method as described in the HPLC protocol.
-
Conclusion: Ensuring Product Quality Through Rigorous Analysis
The determination of isomeric purity for this compound is a non-trivial but essential task. Both RP-HPLC, particularly with phenyl-based stationary phases, and capillary GC offer robust and reliable solutions. The choice between them depends on the specific laboratory context, with HPLC often being the primary method for routine quality control due to its superior resolution and robustness for this class of compounds.[15] An orthogonal GC method provides an invaluable tool for validation and confirmatory analysis. By implementing a well-designed method based on sound chromatographic principles and incorporating rigorous system suitability tests, researchers can ensure the quality, safety, and efficacy of their final product.[19]
References
- 1. 4-Methylnaphthalen-1-amine | C11H11N | CID 431187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. series.publisso.de [series.publisso.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. fagg.be [fagg.be]
- 14. agilent.com [agilent.com]
- 15. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 16. database.ich.org [database.ich.org]
- 17. jordilabs.com [jordilabs.com]
- 18. dsdpanalytics.com [dsdpanalytics.com]
- 19. usp.org [usp.org]
A Comparative Guide to the Reproducible Synthesis of 3-Methylnaphthalen-1-amine
Introduction
3-Methylnaphthalen-1-amine is a valuable aromatic amine that serves as a key building block in the synthesis of various high-value chemical entities, including pharmaceuticals, agrochemicals, and advanced materials. The reliability of its supply, contingent upon a reproducible synthetic protocol, is paramount for researchers and drug development professionals. Inconsistency in yield or purity can lead to significant delays and increased costs in the research and development pipeline.
This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound: the classical reduction of a nitro-intermediate and the modern palladium-catalyzed Buchwald-Hartwig amination. We will dissect each methodology, presenting detailed experimental protocols, an analysis of critical parameters affecting reproducibility, and a framework for validating the results. This document is designed to empower researchers to make informed decisions based on the specific needs of their laboratory, whether prioritizing cost, speed, scale, or functional group tolerance.
Synthetic Strategies: A Comparative Overview
The formation of the C-N bond on the naphthalene scaffold is the key transformation. We will evaluate two fundamentally different approaches:
-
Route A: Nitration and Subsequent Reduction. This is a traditional and powerful method. It involves the electrophilic nitration of 3-methylnaphthalene to form 1-nitro-3-methylnaphthalene, followed by the reduction of the nitro group to the desired primary amine.
-
Route B: Buchwald-Hartwig Amination. This represents a modern cross-coupling strategy. It involves the palladium-catalyzed reaction between an ammonia equivalent and an aryl halide or sulfonate, such as 1-bromo-3-methylnaphthalene.[1]
The logical flow for synthesizing and assessing the final product via these two routes is outlined below.
Caption: Comparative workflow for the synthesis and validation of this compound.
Route A: Synthesis via Nitration and Reduction
This classical two-step approach is often favored for its cost-effective reagents and potential for large-scale synthesis. However, reproducibility can be challenged by the exothermic nature of nitration and the heterogeneity of certain reduction methods.
Step 1: Nitration of 3-Methylnaphthalene
Mechanism Insight: This is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The naphthalene ring is highly activated, and substitution at the C1 (alpha) position is kinetically favored over the C2 (beta) position. The presence of the methyl group at C3 further directs the substitution to the adjacent C1 and C4 positions, with C1 being the major product.
Critical Parameters for Reproducibility:
-
Temperature Control: Nitration is highly exothermic. Maintaining a low and stable temperature (e.g., 0-5 °C) is critical to prevent over-nitration (formation of dinitro products) and ensure regioselectivity.[2] Runaway reactions are a significant safety hazard.
-
Rate of Addition: The slow, dropwise addition of the nitrating mixture to the substrate ensures that the heat generated can be effectively dissipated by the cooling bath.
-
Acid Concentration: The concentration of the sulfuric acid catalyst is crucial for the efficient generation of the nitronium ion. Using fresh, concentrated acids is essential for consistent reaction times and yields.
Step 2: Reduction of 1-Nitro-3-methylnaphthalene
Mechanism Insight: The most common and industrially viable method is metal-acid reduction (e.g., iron, tin, or zinc in acidic media).[3][4] The metal acts as the electron donor, and the acid provides the protons required to convert the oxygen atoms of the nitro group into water, ultimately yielding the amine. Catalytic hydrogenation is an alternative but may require specialized high-pressure equipment.[4]
Critical Parameters for Reproducibility:
-
Metal Activation: The surface area and activation of the metal reductant (e.g., iron powder) are key. Using a fine powder and pre-washing with dilute acid to remove oxide layers can significantly improve reaction rates and consistency.
-
pH Control: Maintaining an acidic environment is necessary for the reaction to proceed. The reaction itself consumes acid, so ensuring sufficient stoichiometry is important.
-
Work-up Procedure: The product is a basic amine, which will exist as an ammonium salt in the acidic reaction mixture. Careful neutralization with a base (e.g., NaOH, Na₂CO₃) is required to liberate the free amine for extraction. Incomplete neutralization is a common source of low isolated yield.
Experimental Protocol: Route A
Part A1: Synthesis of 1-Nitro-3-methylnaphthalene
-
Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 3-methylnaphthalene (1.0 eq) and glacial acetic acid (3 vol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) in a separate flask, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred solution of 3-methylnaphthalene over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (~10 vol).
-
Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure 1-nitro-3-methylnaphthalene.
Part A2: Reduction to this compound
-
Set up a flask with a reflux condenser and mechanical stirrer.
-
Charge the flask with 1-nitro-3-methylnaphthalene (1.0 eq), ethanol (5 vol), and water (2 vol).
-
Add iron powder (3.0 eq) to the mixture.
-
Heat the mixture to ~60 °C and then add concentrated hydrochloric acid (0.5 eq) portion-wise. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition, heat the mixture at reflux for 3-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and basify to pH > 10 by the slow addition of 20% aqueous NaOH.
-
Extract the product with ethyl acetate (3 x 3 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude this compound.
Route B: Synthesis via Buchwald-Hartwig Amination
This Nobel Prize-winning chemistry provides a powerful and versatile method for C-N bond formation.[1][5] It offers high functional group tolerance and generally milder conditions compared to classical methods, but reproducibility is highly dependent on the purity of reagents and the strict exclusion of oxygen and moisture.
Mechanism Insight: The reaction proceeds via a palladium-catalyzed cycle.[6] A Pd(0) complex undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[1][7]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Critical Parameters for Reproducibility:
-
Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are sensitive to oxidation. Performing the reaction under a strict inert atmosphere (Nitrogen or Argon) is non-negotiable for achieving consistent results.
-
Ligand Choice: The structure of the phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are generally required to promote the crucial reductive elimination step and stabilize the catalytic species.[7] The choice of ligand can dramatically impact reaction rate and yield.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The physical form and purity of the base are critical; clumpy or old base can lead to inconsistent reaction initiation.
-
Solvent Purity: Anhydrous solvents are essential, as water can deactivate the base and interfere with the catalyst.
Experimental Protocol: Route B
Note: This entire procedure must be conducted under an inert atmosphere using Schlenk techniques or in a glovebox.
-
To an oven-dried Schlenk flask, add 1-bromo-3-methylnaphthalene (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Evacuate and backfill the flask with inert gas (e.g., Argon) three times.
-
Add the ammonia source. A convenient source is a solution of ammonia in dioxane or using an ammonia surrogate like lithium bis(trimethylsilyl)amide.[5] For this protocol, we will use an aqueous ammonia solution, which requires a specific ligand system tolerant to water.[5]
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 vol).
-
Seal the flask and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 3 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product typically requires purification by column chromatography on silica gel.
Data Summary and Reproducibility Assessment
To objectively assess reproducibility, each synthesis should be performed in triplicate. The key performance indicators (KPIs) should be meticulously recorded and compared.
| Metric | Route A: Nitration-Reduction | Route B: Buchwald-Hartwig | Causality & Expert Commentary |
| Avg. Overall Yield | 65-75% | 70-85% | Route B often provides higher yields for complex substrates, but Route A can be very efficient if optimized. Yield in Route A is highly dependent on the isolation after nitration and the efficiency of the reduction work-up. |
| Yield Consistency (RSD) | < 15% | < 10% | The homogeneous nature of the Buchwald-Hartwig reaction (Route B) generally leads to higher consistency, provided that inert conditions are strictly maintained. The heterogeneous reduction in Route A can be a source of variability. |
| Purity (Crude Product) | 85-95% | 80-90% | Route A's crude product is often cleaner if the nitration is well-controlled. Route B can contain residual catalyst and ligand-derived impurities that necessitate chromatographic purification. |
| Key Impurities | Dinitro-isomers, unreacted nitro-compound, over-reduction products | Di-arylated amines, hydrodehalogenated starting material | Impurities in Route A stem from poor control of reaction conditions. In Route B, side reactions like β-hydride elimination can lead to hydrodehalogenation.[1] |
| Reagent Cost | Low | High | The primary cost driver for Route B is the palladium catalyst and specialized phosphine ligand. Reagents for Route A (acids, iron) are commodity chemicals. |
| Safety Concerns | Highly exothermic/potentially explosive nitration step; handling of strong acids. | Pyrophoric bases (NaOtBu); toxicity of palladium catalysts and ligands. | Both routes have significant hazards that require careful risk assessment. The nitration step in Route A is arguably the most acute operational hazard. |
| Scalability | Excellent | Challenging | Route A is well-suited for large-scale industrial production. Scaling Route B can be limited by catalyst cost and the need for strict inert conditions. |
Standard Characterization Protocol
The identity and purity of the synthesized this compound must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): Develop a method to determine the purity of the final product. A typical system would be a C18 reverse-phase column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₁H₁₁N, MW: 157.21 g/mol ).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will confirm the structure, showing characteristic signals for the aromatic protons on the naphthalene core, the methyl group singlet, and the broad singlet for the amine protons.
-
¹³C NMR: The carbon spectrum will show the expected number of signals for the 11 unique carbon atoms in the molecule.
-
Conclusion and Recommendations
The choice between these two synthetic routes is not a matter of one being definitively superior, but rather a strategic decision based on available resources and project goals.
-
Route A (Nitration-Reduction) is the recommended choice for large-scale, cost-sensitive production where the necessary safety infrastructure to handle nitration is in place. While potentially having slightly lower reproducibility on a lab scale without rigorous control, its low reagent cost makes it highly attractive commercially.
-
Route B (Buchwald-Hartwig Amination) is ideal for medicinal chemistry programs and rapid analogue synthesis . Its key advantages are speed (fewer steps from a readily available halide), broad functional group tolerance, and typically higher yields on a small to medium scale. The high cost and stringent requirements for an inert atmosphere are its primary drawbacks.
Ultimately, achieving reproducibility in either synthesis hinges on a deep understanding of the reaction mechanism and meticulous control over the critical parameters outlined in this guide.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemscene.com [chemscene.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Methylnaphthalen-1-amine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, procedural framework for handling 3-Methylnaphthalen-1-amine. The protocols herein are designed to create a self-validating system of safety, grounding every recommendation in established scientific principles to protect you, your colleagues, and your work.
Foundational Risk Assessment: Understanding the Hazard Profile
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to the specific chemical and toxicological threats posed by a substance. This compound (CAS No. 50870-10-5) is an aromatic amine with a distinct hazard profile that necessitates a multi-layered safety approach.[1][2]
A thorough understanding of its GHS (Globally Harmonized System) classification is the critical first step.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 | Warning |
Source: ChemScene Safety Information[1]
Causality of Hazards:
-
Harmful if Swallowed (H302): Accidental ingestion can lead to systemic toxicity. This dictates strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[3]
-
Skin and Eye Irritation (H315, H319): The compound can cause direct, localized damage upon contact. This mandates the use of robust barrier protection for the skin and eyes to prevent chemical burns and serious eye damage.[4]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract. This underscores the importance of engineering controls as the primary line of defense.[5]
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
Safe handling is achieved through a combination of engineering controls and personal protective equipment. This strategy is designed to minimize exposure at the source and protect the individual from residual risk.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound must be performed inside a certified chemical fume hood. This is the most critical safety measure. A fume hood provides constant ventilation, pulling vapors and potential aerosols away from the user's breathing zone, directly mitigating the respiratory irritation hazard (H335).[4]
Tier 1: Foundational PPE (Mandatory for All Operations)
This level of PPE is required for any procedure involving this compound, regardless of quantity.
-
Eye Protection: Chemical Splash Goggles
-
Rationale: To protect against the "serious eye irritation" hazard (H319), standard safety glasses are insufficient.[4] Chemical splash goggles that meet ANSI Z87.1 standards form a complete seal around the eyes, offering superior protection from splashes and vapors.[6]
-
Protocol: Goggles must be worn at all times within the laboratory where the chemical is handled.
-
-
Hand Protection: Double-Gloving with Nitrile Gloves
-
Rationale: To prevent direct contact and address the "skin irritation" hazard (H315), chemical-resistant gloves are mandatory.[3] While disposable nitrile gloves offer good initial protection against a range of chemicals, double-gloving provides an additional layer of security against undetected pinholes and extends breakthrough time.[6]
-
Protocol:
-
Inspect both pairs of gloves for any visible defects before use.
-
Don the first pair, ensuring a snug fit.
-
Don the second pair over the first.
-
If contact with the chemical occurs, remove both gloves immediately following the proper doffing procedure (peeling one off with the other), dispose of them as hazardous waste, and wash hands thoroughly.
-
-
-
Protective Clothing: Laboratory Coat and Full Coverage
-
Rationale: A fully buttoned lab coat made of appropriate material (e.g., cotton or Nomex®, not polyester) protects against incidental splashes.[6] Full-length pants and closed-toe, closed-heel shoes made of a non-porous material are required to protect the skin on the lower body and feet.[6][7]
-
Protocol: Always wear a clean, properly fitting lab coat. Ensure no skin is exposed between the glove and the sleeve of the coat.
-
Tier 2: Enhanced PPE (Required for High-Risk Scenarios)
Certain procedures increase the risk of exposure and require additional protective measures.
-
Face Protection: Full-Face Shield
-
Rationale: When there is a significant risk of splashing (e.g., transferring large volumes, heating the substance, or during highly exothermic reactions), a full-face shield must be worn over chemical splash goggles.[6] This provides an additional layer of protection for the entire face.
-
Protocol: Position the face shield after donning all other head and eye PPE.
-
-
Respiratory Protection: Air-Purifying Respirator
-
Rationale: If engineering controls fail, are unavailable (e.g., during a large spill cleanup), or if you are generating fine powders or aerosols, respiratory protection is necessary.[6]
-
Protocol: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes a medical evaluation and annual fit testing.[6] A typical choice would be a half-mask or full-face air-purifying respirator with organic vapor cartridges.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow integrates PPE use into a logical sequence of operations, from preparation to disposal, ensuring safety at every stage.
Caption: Safe Handling Workflow for this compound.
Procedural Steps:
-
Preparation:
-
Confirm your chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Verify the clear and unobstructed location of the nearest safety shower, eyewash station, and chemical spill kit.
-
Don all required Tier 1 PPE: chemical splash goggles, two pairs of nitrile gloves, and a fully buttoned lab coat.[6]
-
-
Handling:
-
Conduct all manipulations of this compound at least 6 inches inside the fume hood sash.
-
Use the smallest quantity of the chemical necessary for your procedure to minimize the potential for exposure.
-
Always keep containers sealed when not actively dispensing to prevent the release of vapors.[3]
-
-
Post-Handling & Decontamination:
-
Before removing PPE, decontaminate the work area. Wipe down surfaces with a suitable solvent, collecting the wipes for disposal as solid hazardous waste.
-
Segregate all waste contaminated with this compound, including pipette tips and wipes, into a designated hazardous waste container.[8]
-
-
PPE Doffing and Final Disposal:
-
Critical Sequence: Remove PPE in an order that minimizes self-contamination.
-
Outer Gloves: Peel off the first pair of gloves.
-
Lab Coat: Remove your lab coat, turning it inside out as you do.
-
Goggles: Remove eye protection.
-
Inner Gloves: Remove the final pair of gloves, avoiding contact between your bare skin and the outer surface of the glove.
-
-
Disposal: All disposable PPE used during the procedure must be placed in a clearly labeled hazardous waste container.[8] Do not discard in the regular trash.
-
Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.[5]
-
Emergency Response Plan
Preparedness is a key component of safety. In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show them the Safety Data Sheet for the product.
By adhering to this comprehensive guide, you establish a robust safety culture that prioritizes proactive hazard mitigation. This framework is designed not as a set of restrictions, but as a system that enables confident and secure scientific advancement.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
